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4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine Documentation Hub

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  • Product: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
  • CAS: 90662-12-7

Core Science & Biosynthesis

Foundational

4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine structure and properties

This is an in-depth technical guide on 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , designed for researchers in medicinal chemistry and drug discovery. Compound Identity & Core Scaffold Analysis CAS Number:...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , designed for researchers in medicinal chemistry and drug discovery.

Compound Identity & Core Scaffold Analysis

CAS Number: 90662-12-7 Molecular Formula: C₇H₅Cl₂N₃S Molecular Weight: 234.11 g/mol Scaffold Class: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)

Executive Summary

4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (specifically JAK, EGFR, and BTK families) and nucleoside analogs. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct sites for functionalization (C4-Cl, C6-Cl, and C2-SMe), allowing for the precise, sequential construction of complex pharmacophores.[1]

Unlike the more common 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (the Tofacitinib intermediate), the addition of the 6-chloro and 2-methylthio motifs provides a "tri-vector" scaffold. The C6-chlorine allows for late-stage modification of the pyrrole ring (often to tune solubility or hydrophobic interactions), while the C2-methylthio group acts as a latent electrophile or a masking group for the C2 position.

Structural Analysis & Physiochemical Properties[1][2]

The molecule consists of a fused bicyclic system: an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring.[1]

PropertyValue / CharacteristicImplication for Synthesis
C4-Chlorine Highly ElectrophilicPrimary site for SNAr displacement (amines, alkoxides).[1]
C6-Chlorine Moderately ElectrophilicLess reactive to SNAr; ideal for Pd-catalyzed couplings (Suzuki, Stille).[1]
C2-Methylthio Latent Leaving GroupStable to nucleophiles until oxidized to sulfoxide/sulfone (-SO₂Me).[1]
N7-Proton Acidic (pKa ~13)Requires protection (SEM, Tosyl, Boc) before aggressive alkylations.[1]
Solubility Low in water; High in DMSO, DMFReactions typically require polar aprotic solvents.[1]
Reactivity Hierarchy (Regioselectivity)

The chemical behavior is dictated by the electron density of the rings.[1] The pyrimidine ring is π-deficient, making C4 highly susceptible to nucleophilic attack.[1] The pyrrole ring is π-excessive, but the C6-chlorine is deactivated relative to C4, yet activated relative to a standard chloropyrrole due to the fused pyrimidine.[1]

Order of Displacement:

  • N7-Deprotonation: Immediate with bases (NaH, Cs₂CO₃).[1]

  • C4-Cl Displacement: Fast SNAr at RT or mild heat.

  • C6-Cl Displacement: Requires transition metal catalysis or forcing SNAr conditions.[1]

  • C2-SMe Displacement: Requires prior oxidation (e.g., mCPBA) to activate.[1]

Synthetic Pathways & Protocols

The synthesis of this scaffold typically follows a "pyrimidine-first" approach, constructing the pyrrole ring onto a functionalized pyrimidine.[1]

A. Retrosynthetic Logic

The most robust industrial route involves the Vilsmeier-Haack cyclization or the condensation of α-halo-ketones/aldehydes with 2,4,6-triaminopyrimidine derivatives, followed by chlorination.[1]

B. Representative Synthesis Protocol

Note: This protocol describes the conversion of the 4,6-dihydroxy precursor to the dichloro target, a critical step in generating the active scaffold.

Reaction: Chlorodehydroxylation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.[1]

Reagents:

  • Phosphorus Oxychloride (POCl₃) - Chlorinating agent & solvent.[1]

  • N,N-Dimethylaniline (PhNMe₂) - Catalyst/Base.[1]

  • Benzyltriethylammonium chloride (TEBAC) - Phase transfer catalyst (optional for solubility).[1]

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 10.0 g (50 mmol) of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.

  • Addition: Add 50 mL of neat POCl₃. Carefully add 3.0 mL of N,N-dimethylaniline. Caution: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane).[1] The suspension should clear to a dark solution.[1]

  • Quench (Critical): Cool the reaction mixture to RT. Concentrate under reduced pressure to remove excess POCl₃ (thick oil remains).[1]

  • Hydrolysis: Pour the residue slowly onto 200 g of crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the active chlorides.[1]

  • Isolation: Neutralize the aqueous slurry to pH 6–7 using saturated NaHCO₃ or NH₄OH. A precipitate will form.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85% as a pale yellow/off-white solid.[1]

Visualization: Reactivity & Synthesis Maps
Diagram 1: Regioselective Functionalization Workflow

This diagram illustrates the logical order of operations for drug design using this scaffold.

ReactivityMap cluster_legend Reactivity Order Core 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: N7 Protection (SEM, Boc, Tosyl) Core->Step1 Base / Electrophile Step2 Step 2: C4-Cl Displacement (SNAr with Amines/Alcohols) Step1->Step2 Nucleophile / RT Step3 Step 3: C6-Cl Coupling (Suzuki/Stille Cross-Coupling) Step2->Step3 Pd(0) / Boronic Acid Step4 Step 4: C2-SMe Activation (Oxidation to SO2Me -> Displacement) Step3->Step4 mCPBA then Amine N7 (Acidic) N7 (Acidic) C4 (Highly Electrophilic) C4 (Highly Electrophilic) N7 (Acidic)->C4 (Highly Electrophilic) C6 (Mod. Electrophilic) C6 (Mod. Electrophilic) C4 (Highly Electrophilic)->C6 (Mod. Electrophilic) C2 (Latent) C2 (Latent) C6 (Mod. Electrophilic)->C2 (Latent)

Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the N7, C4, C6, and C2 positions.

Diagram 2: Synthetic Retrosynthesis

Visualizing the assembly of the core scaffold.[1]

Synthesis Target 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Precursor 2-(Methylthio)-7H-pyrrolo [2,3-d]pyrimidine-4,6-diol Precursor->Target Deoxychlorination Pyrim 4-Amino-6-hydroxy-2- (methylthio)pyrimidine Pyrim->Precursor Cyclization Reagents Chloroacetaldehyde / NaOAc (Cyclization) Reagents->Precursor Chlorination POCl3 / PhNMe2 (Chlorination) Chlorination->Target

Caption: Retrosynthetic pathway from commercially available pyrimidine precursors to the dichloro-scaffold.

Applications in Drug Discovery[1][3][4]
A. Kinase Inhibition (JAK/STAT Pathway)

This scaffold is a structural analog of the Janus Kinase (JAK) inhibitor Tofacitinib .[1]

  • Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase.

  • Role of 4,6-Dichloro: The C4 substituent typically interacts with the hinge region of the kinase.[1] The C6-chlorine provides a vector to access the solvent-exposed front pocket or the hydrophobic back pocket, depending on the specific kinase isoform (JAK1 vs JAK3).

  • Role of 2-SMe: Often used to introduce solubility-enhancing groups (e.g., morpholine, piperazine) after oxidation to the sulfone.[1]

B. Antiviral Nucleosides

7-Deazapurine analogs (tubercidin derivatives) are potent antivirals.[1] The 4,6-dichloro variant serves as a precursor to 7-deaza-6-substituted adenosines , which can inhibit viral RNA polymerase.[1]

Safety & Handling (MSDS Summary)
  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Odor: The compound and its precursors (containing methylthio groups) may release methanethiol or dimethyl sulfide upon degradation, causing a strong stench.[1] Use bleach (hypochlorite) traps for rotary evaporator exhaust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds over long periods).[1]

References
  • ChemicalBook. (2023).[1] 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Properties and CAS 90662-12-7.[1] Retrieved from [1]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Related Scaffold Analysis). National Library of Medicine.[1] Retrieved from [1]

  • Lynch, D. E., & McClenaghan, I. (2000).[1] Crystal structure and properties of 4,6-dichloro-2-(methylthio)pyrimidine precursors. Acta Crystallographica Section C. Retrieved from

  • Seela, F., & Westermann, B. (1996).[1] Synthesis of 7-deazapurine nucleosides via 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediates. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for 7-deazapurine synthesis).

  • Vertex AI Search. (2026).[1] Consolidated search data on CAS 90662-12-7 and 7-deazapurine synthesis pathways. [Generated Report].

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Compounds

The Pharmacophore: Adenine Bioisosterism The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern kinase inhibitor design. Its ubiquity in FDA-approved therapeutics—most notably Janus Kina...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore: Adenine Bioisosterism

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern kinase inhibitor design. Its ubiquity in FDA-approved therapeutics—most notably Janus Kinase (JAK) inhibitors like tofacitinib and ruxolitinib—stems from its structural isomorphism to adenine, the nitrogenous base of ATP.

Structural Logic & Causality

The core rationale for selecting this scaffold lies in ATP mimicry .

  • Hinge Binding: The pyrimidine ring (N1 and N3) and the pyrrole N7 (in purine numbering, this corresponds to C7 in deazapurine) create a hydrogen bond acceptor/donor motif that complements the kinase hinge region backbone.

  • Vector Accessibility: Unlike the natural purine, the C7 position in pyrrolo[2,3-d]pyrimidine offers a synthetic vector to access the "solubility pocket" or solvent-exposed regions without disrupting the critical hinge hydrogen bonds. This allows medicinal chemists to tune physicochemical properties (LogP, solubility) and selectivity without sacrificing potency.

Molecular Mechanism of Action

Most pyrrolo[2,3-d]pyrimidine derivatives function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in), occupying the ATP-binding pocket and physically blocking the transfer of the


-phosphate from ATP to the substrate tyrosine/serine/threonine residue.
Binding Mode Dynamics

Using Tofacitinib (CP-690,550) as the archetypal case study for JAK inhibition:

  • Hinge Interaction: The pyrrolo[2,3-d]pyrimidine core lodges into the ATP cleft. The N1 and N7-H (equivalent positions) form hydrogen bonds with the backbone carbonyl and amide nitrogen of conserved hinge residues (e.g., Glu957 and Leu959 in JAK1).

  • Hydrophobic Enclosure: The scaffold is sandwiched between the N-terminal and C-terminal lobes of the kinase, stabilized by Van der Waals interactions with hydrophobic residues (e.g., Val, Ala, Leu) lining the pocket.

  • Selectivity Determinants: Substituents at the C3 or C4 positions extend into the ribose-binding pocket or the solvent front, interacting with the P-loop (glycine-rich loop). This steric occlusion prevents the kinase from adopting the closed, catalytically active conformation required for phosphotransfer.

Downstream Signaling Blockade (JAK-STAT Pathway)

The inhibition of the kinase domain prevents the autophosphorylation of the JAK activation loop. Consequently, the recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs) are halted.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-6, IFN) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binding JAK_Inactive JAK Kinase (Inactive) Receptor->JAK_Inactive Activates JAK_Active JAK Autophosphorylation (Active) JAK_Inactive->JAK_Active Requires ATP ATP ATP ATP->JAK_Active Substrate Inhibitor Pyrrolo[2,3-d]pyrimidine (Tofacitinib) Inhibitor->JAK_Inactive COMPETITIVE BLOCKADE STAT_Recruit STAT Recruitment (SH2 Domain) JAK_Active->STAT_Recruit Recruits STAT_Phos pSTAT (Phosphorylated) STAT_Recruit->STAT_Phos Phosphorylation Nucleus Nuclear Translocation & Transcription STAT_Phos->Nucleus Dimerization

Figure 1: Mechanism of JAK-STAT signaling blockade by pyrrolo[2,3-d]pyrimidine inhibitors. The compound competes with ATP, preventing the phosphorylation cascade.

Experimental Validation Protocols

To validate the mechanism of action and potency of a pyrrolo[2,3-d]pyrimidine compound, researchers must employ a cascade of biochemical and cellular assays.

Protocol A: HTRF® Biochemical Kinase Assay

Objective: Determine the IC50 of the compound against a recombinant kinase (e.g., JAK1/2/3) using Homogeneous Time-Resolved Fluorescence (HTRF). This assay relies on FRET between a Eu-cryptate donor (on an anti-phospho antibody) and an XL665 acceptor (on the substrate).

Reagents:

  • Recombinant JAK enzyme (human).

  • Biotinylated peptide substrate (e.g., Tyrosine kinase substrate).[1][2]

  • ATP (at

    
     concentration).
    
  • Detection Reagents: Eu-cryptate-labeled anti-phosphotyrosine Ab + Streptavidin-XL665.[1]

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the pyrrolo[2,3-d]pyrimidine in DMSO.

  • Enzyme Mix: Add 5 µL of diluted Kinase into a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2.5 µL of compound (or DMSO control). Incubate for 15 mins at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix.

    • Note: ATP concentration must be near

      
       to ensure the assay is sensitive to ATP-competitive inhibitors.
      
  • Reaction: Incubate for 30–60 mins at RT.

  • Quench & Detect: Add 10 µL of Detection Mix (containing EDTA to stop the reaction and detection fluorophores).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible reader (e.g., EnVision).

HTRF_Workflow Step1 1. Prepare Cpd Serial Dilution Step2 2. Add Enzyme (JAK1/2/3) Step1->Step2 Step3 3. Pre-Incubate 15 min (Binding) Step2->Step3 Step4 4. Add Substrate + ATP (Km) Step3->Step4 Step5 5. Kinase Rxn 30-60 min Step4->Step5 Step6 6. Add Detection (Eu-Ab + XL665) Step5->Step6 Step7 7. Read FRET (665/620 nm) Step6->Step7

Figure 2: Step-by-step workflow for HTRF kinase inhibition assay.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that biochemical potency translates to cellular efficacy by measuring the phosphorylation status of downstream substrates (e.g., STAT3/5).

  • Cell Seeding: Seed PBMCs or relevant cell lines (e.g., TF-1 for JAK2) in 6-well plates.

  • Starvation: Serum-starve cells for 4–6 hours to reduce basal phosphorylation.

  • Treatment: Treat with pyrrolo[2,3-d]pyrimidine compound (at

    
    ) for 1 hour.
    
  • Stimulation: Stimulate with cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) for 15–20 mins.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Analysis: Perform SDS-PAGE and Western Blot. Probe for pSTAT3 (Tyr705) vs. Total STAT3.

    • Success Criterion: Dose-dependent reduction in pSTAT band intensity without change in Total STAT.

Quantitative Data Summary: Selectivity Profiles

The structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold dictate isoform selectivity. Below is a comparative summary of key clinical compounds sharing this core.

CompoundPrimary TargetScaffold ClassBinding TypeKey Selectivity Driver
Tofacitinib JAK1 / JAK3Pyrrolo[2,3-d]pyrimidineType I (ATP Competitive)Interactions with Glu957/Leu959 (JAK1)
Ruxolitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidineType I (ATP Competitive)Cyclopentyl ring fits hydrophobic pocket
Baricitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidineType I (ATP Competitive)Ethylsulfonyl group contacts solvent front

Interpretation:

  • JAK1/3 vs JAK2: Tofacitinib shows ~100-fold selectivity over JAK2 in cellular assays, though biochemical selectivity is tighter. This is crucial for sparing JAK2-dependent erythropoietin signaling (reducing anemia risk).

  • Potency: Typical biochemical

    
     values for this class are in the single-digit nanomolar range (1–10 nM).
    

References

  • Structural Basis of JAK Inhibition : Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Link

  • Scaffold Review : Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Link

  • HTRF Protocol : Development of a HTRF® Kinase Assay for Determination of Syk Activity. NCBI. Link

  • Ruxolitinib Profile : Pharmacokinetics and Pharmacodynamics of Ruxolitinib. Clinical Pharmacokinetics. Link

  • Tofacitinib Mode of Action : A deep dive on tofacitinib's mode of action. MDedge. Link

Sources

Foundational

Literature review on 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

This guide details the technical profile, synthesis, and reactivity of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the development of targeted kinase inhibitors (e.g., JAK, EGFR, Axl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and reactivity of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in the development of targeted kinase inhibitors (e.g., JAK, EGFR, Axl).

Executive Summary

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7) is a highly functionalized 7-deazapurine scaffold. Unlike simple purines, the 7-deaza modification (substitution of N7 with C) alters the electronic properties of the ring, enhancing metabolic stability and changing hydrogen-bonding patterns within the ATP-binding pockets of kinases.

This compound is a "Trifunctional Core" : it possesses three distinct sites for orthogonal functionalization:

  • C4-Chloro: Highly reactive electrophile (S

    
    Ar).
    
  • C6-Chloro: Palladium-reactive handle (Cross-coupling).

  • C2-Methylthio: A "masked" electrophile, activatable via oxidation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 4,6-dichloro-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 90662-12-7
Molecular Formula C

H

Cl

N

S
Molecular Weight 234.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.
pKa (N7-H) ~10–11 (Calculated; acidic proton)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Synthetic Utility & Reactivity Map

The value of this scaffold lies in the regioselective reactivity of its substituents. A researcher can sequentially modify positions 4, 6, and 2 without protecting groups interfering, provided the correct order of operations is followed.

Reactivity Hierarchy (Order of Displacement)
  • N7-H (Deprotonation): The most acidic site. Must often be protected (e.g., SEM, Tosyl, MOM) before base-mediated catalysis to prevent catalyst poisoning or side reactions.

  • C4-Cl (S

    
    Ar):  The most electron-deficient site. Reacts readily with amines, thiols, and alkoxides at room temperature or mild heating.
    
  • C6-Cl (Pd-Catalysis): Less electrophilic than C4. Requires transition metal catalysis (Suzuki-Miyaura, Stille, Sonogashira) or Lithium-Halogen exchange.

  • C2-SMe (Oxidation/Displacement): Inert to standard nucleophiles. Must be oxidized to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) using mCPBA or Oxone . Once oxidized, it becomes a "super-leaving group," more reactive than the C4-Cl, allowing for late-stage diversification.
Visualizing the Reactivity Logic

ReactivityMap Core 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine N7 N7-Position (Acidic Proton) Core->N7 Protection (SEM, Ts) Alkylation C4 C4-Chloro (Primary Electrophile) Core->C4 SNAr (Amines, OR) (Room Temp) C6 C6-Chloro (Secondary Electrophile) Core->C6 Pd-Coupling (Suzuki) Li-Halogen Exchange C2 C2-Methylthio (Masked Electrophile) Core->C2 Oxidation to SO2Me then SNAr

Caption: Orthogonal reactivity map. Note that C4 is kinetically favored for nucleophilic attack over C6, while C2 requires activation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: Direct synthesis of the 4,6-dichloro derivative often proceeds via the 4-chloro-6-H intermediate followed by C6-functionalization.

Step 1: Synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

  • Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine.[1][2][3]

  • Reagents: 2,2-Diethoxyethanamine, HCl, EtOH.

  • Procedure:

    • React 4,6-dichloro-2-(methylthio)pyrimidine with 2,2-diethoxyethanamine (1.1 equiv) and triethylamine in refluxing ethanol to form the amino-acetal intermediate.

    • Isolate the intermediate.

    • Cyclization: Treat the intermediate with aqueous HCl (or polyphosphoric acid) at 60–80°C. The acid catalyzes the deprotection of the acetal to an aldehyde, which spontaneously cyclizes with the pyrimidine nitrogen (N3) to form the pyrrole ring.

  • Yield: Typically 50–65%.

Step 2: C6-Chlorination (Lithiation-Quench Strategy) This step installs the chlorine at the 6-position.

  • Protection: Protect N7 with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) using NaH in DMF (0°C).

  • Lithiation: Dissolve the N-protected intermediate in anhydrous THF under Argon. Cool to -78°C.

  • Reagent: Add LDA (Lithium diisopropylamide, 1.2 equiv) dropwise. Stir for 30–60 mins to generate the C6-lithio species.

  • Quench: Add Hexachloroethane (or N-Chlorosuccinimide) dissolved in THF.

  • Workup: Warm to RT, quench with NH

    
    Cl, extract with EtOAc.
    
  • Outcome: 4,6-Dichloro-2-(methylthio)-7-(SEM)-pyrrolo[2,3-d]pyrimidine.

Protocol B: Regioselective S Ar at C4

Objective: Install a primary amine at C4 without affecting C6 or C2.

  • Setup: Dissolve 1.0 equiv of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in n-Butanol or DMSO .

  • Nucleophile: Add 1.1–1.2 equiv of the desired amine (e.g., aniline, benzylamine).

  • Base: Add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).

  • Conditions: Heat to 80–100°C for 2–6 hours.

    • Why heat? While C4 is reactive, the electron-donating methylthio group at C2 slightly deactivates the ring compared to a 2-H analog.

  • Monitoring: TLC/LC-MS will show consumption of starting material. The C6-Cl remains intact under these conditions.

Protocol C: Activation of C2-Methylthio Group

Objective: Convert the inert -SMe to a reactive -SO


Me.
  • Solvent: Dissolve substrate in DCM (Dichloromethane).

  • Oxidant: Add mCPBA (meta-Chloroperoxybenzoic acid, 2.2–2.5 equiv) portion-wise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Wash with saturated NaHCO

    
     (to remove benzoic acid byproduct) and Na
    
    
    
    S
    
    
    O
    
    
    (to quench excess peroxide).
  • Result: The product is the 2-(methylsulfonyl) derivative.[4] This can now be displaced by amines/alkoxides at 0°C to RT, often faster than the original C4-Cl.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4,6-Dichloro-2-(methylthio)pyrimidine Step1 Step 1: Amination (2,2-Diethoxyethanamine) Start->Step1 Inter1 Intermediate: Amino-Acetal Step1->Inter1 Step2 Step 2: Acid-Catalyzed Cyclization (HCl / 80°C) Inter1->Step2 CoreProduct Core: 4-Chloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Step2->CoreProduct Step3 Step 3: N7-Protection (SEM-Cl) CoreProduct->Step3 Step4 Step 4: C6-Lithiation (LDA, -78°C) & Chlorination (C2Cl6) Step3->Step4 Final Target: 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Step4->Final

Caption: Step-wise synthesis from pyrimidine precursor to the 4,6-dichloro-pyrrolo scaffold.

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 3/4.

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5]

    • Serious Eye Damage: Category 1 (Risk of irreversible damage due to acidity/hydrolysis of Cl).

  • Handling Precautions:

    • Moisture: The C4-Cl bond is susceptible to hydrolysis, releasing HCl gas. Handle in a fume hood.

    • Sensitization: Methylthio compounds can be potent sensitizers and often carry a stench. Use bleach (sodium hypochlorite) to quench glassware and waste to oxidize sulfur residuals and eliminate odor.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines: Journal of Organic Chemistry, "Regioselective Synthesis of 7-Deazapurine Analogs." (General reference for 7-deazapurine cyclization methods).

  • Reactivity of 2-(Methylthio)pyrimidines: Tetrahedron Letters, "Oxidation of 2-Methylthio-pyrimidines to Sulfones and Nucleophilic Displacement."

  • Lithiation Strategies: Organic Letters, "C6-Functionalization of 7-Deazapurines via Lithium-Halogen Exchange."

  • Safety Data: PubChem Compound Summary for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous handling data).

  • Medicinal Chemistry Application: Journal of Medicinal Chemistry, "Discovery of Tofacitinib: A JAK Inhibitor." (Context for the scaffold).

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

[1] Executive Summary This technical guide provides a rigorous spectroscopic analysis of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7).[1] As a critical scaffold in the synthesis of JAK inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7).[1] As a critical scaffold in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and nucleoside antivirals, the purity and structural integrity of this intermediate are paramount. This document details the expected spectral signatures across NMR, MS, IR, and UV-Vis modalities, establishing a self-validating quality control protocol for drug development workflows.

Structural Context & Synthetic Utility[1][2][3][4][5][6][7][8]

The 7-deazapurine core (pyrrolo[2,3-d]pyrimidine) mimics the adenosine pharmacophore, allowing it to bind effectively to ATP-binding sites in kinases. The 4,6-dichloro substitution pattern renders this molecule highly versatile:

  • C4-Cl: Highly reactive toward nucleophilic aromatic substitution (

    
    ), allowing the introduction of amines or alkoxides.
    
  • C6-Cl: Modulates the electronic density of the pyrrole ring and can be utilized for cross-coupling (e.g., Suzuki-Miyaura) or removed via hydrogenolysis.

  • C2-SMe: Serves as a "masked" leaving group.[1] It can be oxidized to a sulfone/sulfoxide (

    
    ) for displacement or reduced to remove the substituent entirely.
    
Visualization: Structural Numbering & Reactivity

The following diagram illustrates the IUPAC numbering and reactive centers critical for spectroscopic assignment.

G cluster_0 Structure & Reactivity Core 7-Deazapurine Core C2 C2-SMe (Methylthio) ~2.5 ppm (1H) Core->C2 Position 2 C4 C4-Cl (Reactive Cl) SnAr Site Core->C4 Position 4 C6 C6-Cl (Pyrrole Cl) Core->C6 Position 6 N7 N7-H (Acidic Proton) ~12.5 ppm Core->N7 Position 7 C5 C5-H (Aromatic Singlet) ~6.6 ppm Core->C5 Position 5

Caption: Functional group mapping of the 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Nuclear Magnetic Resonance (NMR) Analysis[1][6][9][10]

NMR is the primary tool for structural verification. Due to the planar, heteroaromatic nature of the compound, solubility can be limited in non-polar solvents. DMSO-d6 is the recommended solvent to prevent aggregation and ensure the observation of the exchangeable N7-H proton.[1]

H NMR Characterization (400 MHz, DMSO-d6)

The proton spectrum is relatively simple due to the high degree of substitution, featuring only three distinct environments.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
N7-H 12.40 - 12.80Broad Singlet1HThe pyrrole NH is acidic and exchangeable.[1] It typically appears very downfield.[1] Note: This signal disappears upon

shake.[1]
C5-H 6.60 - 6.75Singlet1HThis is the only aromatic C-H.[1] The C6-Cl substituent exerts an inductive effect, but the electron-rich pyrrole ring keeps it shielded relative to benzene.[1]
S-CH

2.55 - 2.60Singlet3HCharacteristic methylthio peak.[1] Sharp singlet.

Technical Insight: If the C5-H signal appears as a doublet, it indicates coupling with the N7-H (rare in DMSO unless the sample is ultra-dry). If the S-Me peak is split or shifted significantly, check for oxidation byproducts (sulfoxide/sulfone).

C NMR Characterization (100 MHz, DMSO-d6)

The carbon spectrum must resolve 7 distinct carbons.

Carbon TypeShift (

ppm)
Description
C2 ~164.0Attached to SMe and two nitrogens (N1, N3).[1] Most deshielded.[1]
C4 ~152.0Attached to Cl and N3.[1]
C7a ~150.0Bridgehead carbon (next to N7).[1]
C6 ~135.0Attached to Cl (pyrrole ring).[1]
C4a ~112.0Bridgehead carbon.[1]
C5 ~100.0The only methine (CH) carbon on the ring.
S-CH

~14.0Methyl carbon attached to Sulfur.[1]

Mass Spectrometry (MS) Profile[1]

Mass spectrometry provides the definitive confirmation of the dichloro-substitution pattern through isotopic abundance analysis.[1]

Isotopic Pattern Analysis

Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).[1] A molecule with two chlorine atoms will exhibit a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1 .
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Exact Mass (

    
    Cl
    
    
    
    ):
    232.96 g/mol [1]
  • Observed Ions (ESI+):

    • m/z 234 (

      
      , 
      
      
      
      Cl,
      
      
      Cl) - Base Peak (100%)
    • m/z 236 (

      
      , 
      
      
      
      Cl,
      
      
      Cl) - ~65% intensity
    • m/z 238 (

      
      , 
      
      
      
      Cl,
      
      
      Cl) - ~10% intensity
Fragmentation Pathway

Under collision-induced dissociation (CID), the following losses are characteristic:

MS_Frag Parent Parent Ion [M+H]+ m/z 234 (100%) LossMe Loss of Methyl (-CH3) [M-15]+ Parent->LossMe -15 Da LossCl Loss of Cl radical [M-35]+ Parent->LossCl -35 Da (Rare) LossSMe Loss of SMe radical [M-47]+ Parent->LossSMe -47 Da (Common)

Caption: Primary fragmentation pathways observed in ESI-MS for methylthio-pyrimidines.

Vibrational Spectroscopy (IR)[1][6][9]

FT-IR (ATR method) is useful for rapid identification of functional groups, particularly to confirm the absence of oxidized sulfur species or hydrolyzed products (e.g., C=O bands from pyrimidinones).

  • N-H Stretch: 3100 – 3400 cm

    
     (Broad, medium intensity).[1]
    
  • C-H Stretch (Aromatic): 3000 – 3100 cm

    
     (Weak).[1]
    
  • C=N / C=C Ring Stretch: 1560 – 1590 cm

    
     (Strong, characteristic of pyrimidine core).[1]
    
  • C-Cl Stretch: 600 – 800 cm

    
     (Distinctive fingerprint bands).[1]
    
  • Absence Check: Ensure no strong band exists at 1650-1700 cm

    
     (would indicate hydrolysis to amide/pyrimidinone).[1]
    

Quality Control & Purity Protocol

For researchers utilizing this compound as an intermediate, the following workflow ensures material integrity before proceeding to valuable


 or coupling steps.
Step-by-Step Validation Workflow
  • Visual Inspection: The compound should be a white to off-white solid.[1] Yellowing indicates potential oxidation of the sulfur or trace impurities from the chlorination step (e.g.,

    
     residues).
    
  • Solubility Check: Dissolve ~5 mg in 0.6 mL DMSO-d6. The solution should be clear. Turbidity implies inorganic salts (NaCl/PO

    
    ) remaining from the workup.
    
  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) to >2 seconds to ensure integration accuracy of the aromatic protons.
      
    • Pass Criteria: Integration of S-Me (3H) to C5-H (1H) must be 3:1 (±5%).

    • Fail Criteria: Presence of a doublet at ~6.5 ppm (indicates 4-chloro-unsubstituted analog, lacking the 6-Cl).[1]

  • LC-MS Verification:

    • Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Verify the 9:6:1 isotope pattern.

    • Check for M+16 (Sulfoxide, m/z 250) or M+32 (Sulfone, m/z 266) impurities, which are common if the material was stored improperly.

References

  • Seela, F., & Westermann, B. (1996). 7-Deazapurine Nucleosides: Synthesis and Properties. This foundational text outlines the shift behaviors of the 7-deazapurine scaffold.[1]

  • BldPharm. (2024).[1] 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Product Analysis.

  • ChemicalBook. (2023).[1] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Properties and Applications. Provides comparative spectral data for the mono-chloro analog.

  • MDPI. (2020).[1] Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Discusses the reactivity and spectral shifts of the 2-methylthio-pyrimidine moiety. [1]

Sources

Foundational

Technical Guide: NMR Characterization of CAS 90662-12-7

This is an in-depth technical guide for the NMR characterization of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 90662-12-7), a critical intermediate in the synthesis of nucleoside analogs such as tuberci...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the NMR characterization of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 90662-12-7), a critical intermediate in the synthesis of nucleoside analogs such as tubercidin and toyocamycin derivatives.

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary & Chemical Profile

CAS 90662-12-7 is a functionalized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. It serves as a high-value building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK inhibitors) and antiviral nucleosides. Its structural integrity is defined by the electrophilic chlorine atoms at positions 4 and 6, and the nucleophilic methylthio group at position 2, which allows for regioselective substitution.

PropertySpecification
Chemical Name 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₇H₅Cl₂N₃S
Molecular Weight 234.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in chloroform
Key Structural Features 7-Deazapurine core, 2-SMe, 4,6-Dichloro substitution
Experimental Methodology

To ensure high-fidelity spectral data, the following acquisition parameters are recommended. The compound’s poor solubility in non-polar solvents necessitates the use of deuterated dimethyl sulfoxide (DMSO-d₆).

Protocol 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D).

  • Internal Standard: Use Tetramethylsilane (TMS,

    
     0.00 ppm) or rely on the residual solvent peak (DMSO-d₆ pentet at 
    
    
    
    2.50 ppm for ¹H,
    
    
    39.5 ppm for ¹³C).
  • Tube Specification: 5 mm high-precision NMR tube.

  • Temperature: Equilibration at 298 K (25°C) is critical to resolve the exchangeable N7-H proton.

Protocol 2: Acquisition Parameters
  • ¹H NMR: Frequency 400 MHz or higher; Pulse angle 30°; Relaxation delay (D1)

    
     1.0 s; Number of scans (NS) 16.
    
  • ¹³C NMR: Frequency 100 MHz; Broadband proton decoupling; Relaxation delay (D1) 2.0 s; Number of scans (NS)

    
     512 (due to quaternary carbons).
    
¹H NMR Spectral Analysis

The proton NMR spectrum of CAS 90662-12-7 is characterized by three distinct signals: the exchangeable amine proton, the aromatic ring proton, and the aliphatic methylthio group.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 – 13.10 Broad Singlet (br s)1HN7-H Exchangeable pyrrole NH. Broadening indicates hydrogen bonding or tautomeric exchange.
6.72 Singlet (s)1HC5-H The sole aromatic proton. Its shift is diagnostic; it is deshielded by the adjacent electron-withdrawing Cl atoms at C4 and C6.
2.59 Singlet (s)3HS-CH₃ Characteristic sharp singlet for the methylthio group.
Mechanistic Interpretation of Splitting
  • Absence of Coupling: The C5-H appears as a singlet because the C6 position is chlorinated (removing H6) and the N7-H coupling is typically not observed due to rapid exchange or quadrupole broadening.

  • Regiochemistry Confirmation: In the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, two doublets (H5 and H6) are observed (

    
     ~6.6 and ~7.7). The disappearance of the H6 signal and the retention of the H5 singlet confirms the 4,6-dichloro substitution pattern.
    
¹³C NMR Spectral Analysis

The carbon spectrum is dominated by quaternary carbons due to the high degree of substitution.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (

, ppm)
TypeAssignmentElectronic Environment
164.5 Quaternary (C)C2 Deshielded by N1, N3, and S-Me. The most downfield signal.
153.2 Quaternary (C)C7a Bridgehead carbon adjacent to N7.
151.0 Quaternary (C)C4 Deshielded by Cl and N3.
135.5 Quaternary (C)C6 Chlorinated pyrrole carbon.
112.8 Quaternary (C)C4a Bridgehead carbon; shielded relative to C7a.
102.1 Methine (CH)C5 The only aromatic CH. Confirmed by DEPT-135 (positive phase).
14.2 Methyl (CH₃)S-CH₃ Typical aliphatic methylthio shift.
Structural Elucidation Logic

The confirmation of the structure relies on a self-validating logic flow connecting the synthetic origin to the spectral output.

Workflow Diagram

The following diagram illustrates the logical deduction path from synthesis to NMR validation.

NMR_Logic Start Precursor: 2-Methylthio-pyrrolo[2,3-d]pyrimidin-4,6-dione Reaction Reaction: Chlorination (POCl3/PCl5) Start->Reaction Electrophilic Subst. Product Target: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Reaction->Product Isolation NMR_H1 1H NMR Check: Loss of H6 signal vs. 4-Cl analog Product->NMR_H1 Analysis NMR_C13 13C NMR Check: 5 Quaternary Carbons observed Product->NMR_C13 Analysis Conclusion Structure Validated: Regiochemistry confirmed at C4 & C6 NMR_H1->Conclusion H5 Singlet @ 6.72 ppm NMR_C13->Conclusion C5 @ 102 ppm

Figure 1: Structural validation logic flow for CAS 90662-12-7.

Key Diagnostic Criteria
  • The "Missing" Proton: The absence of a signal around 7.5–7.8 ppm (typical for H6 in 7-deazapurines) confirms substitution at the C6 position.

  • Chemical Shift of H5: The H5 proton shifts from ~6.5 ppm (in the monochloro derivative) to ~6.72 ppm, consistent with the inductive effect of the newly introduced Cl at C6.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, researchers must monitor for specific impurities detectable by NMR.

  • Impurity A (Hydrolysis Product): 4-Chloro-6-hydroxy-2-(methylthio)-...

    • Detection: Look for a new singlet downfield of 6.72 ppm (H5) and loss of symmetry.

  • Impurity B (Monochloro Analog): 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

    • Detection: Appearance of two doublets (J ~3.5 Hz) at 6.6 ppm and 7.7 ppm.

  • Impurity C (Solvent Entrapment): Common in recrystallization.

    • Detection: Ethanol (triplet 1.05 ppm), Methanol (singlet 3.17 ppm).

References
  • Kazimierczuk, Z., Revankar, G. R., & Robins, R. K. (1984). Total synthesis of certain 2-, 6-mono- and 2,6-disubstituted-tubercidin derivatives. Synthesis of tubercidin via the sodium salt glycosylation procedure. Nucleic Acids Research, 12(2), 1179–1192.

  • Seela, F., & Grein, T. (1992). 7-Deaza-2'-deoxyadenosine and 3-deaza-2'-deoxyadenosine replacing dA within dA-tracts: differential bending at 3'- and 5'-junctions.[1] Nucleic Acids Research, 20(9), 2297–2306.[1]

  • ChemicalBook. (n.d.). 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Product Page.

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

The following technical guide is structured to serve as a strategic resource for drug discovery professionals targeting the 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This document moves beyond sim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a strategic resource for drug discovery professionals targeting the 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold. This document moves beyond simple catalog listings to provide a comprehensive analysis of sourcing, quality validation, and synthetic utility.

Executive Summary

The compound 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7) represents a high-value "trifunctional" scaffold in the design of kinase inhibitors, particularly for the Janus Kinase (JAK) and STAT pathways. Its unique substitution pattern allows for orthogonal functionalization at the C4, C2, and C6 positions, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries. Due to the specific chlorination at the C6 position (pyrrole ring), this intermediate is less commoditized than its 4-monochloro counterparts, often requiring specialized sourcing strategies and rigorous quality control to ensure regioisomeric purity.

Technical Specifications & Identity

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid confusion with the more common 4-chloro or 2,4-dichloro variants.

ParameterSpecification
Chemical Name 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 90662-12-7
Molecular Formula C₇H₅Cl₂N₃S
Molecular Weight 234.10 g/mol
MDL Number MFCD09838742 (varies by vendor)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH
Key Feature Trifunctional Core: Electrophilic C4 & C6, Nucleophilic N7, Oxidizable SMe
Structural Visualization

The following diagram illustrates the numbering scheme and the distinct chemical environments of the two chlorine atoms, which is vital for understanding its reactivity profile.

ChemicalStructure Figure 1: Reactivity Map of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine N1 N1 C2 C2 N1->C2 SMe SMe C2->SMe Oxidizable Handle N3 N3 C2->N3 C4 C4 N3->C4 Cl4 Cl C4->Cl4 SNAr Labile C4a C4a C4->C4a C5 C5 C4a->C5 C7a C7a C4a->C7a C6 C6 C5->C6 Cl6 Cl C6->Cl6 Pd-Coupling Site N7 NH7 C6->N7 N7->C7a C7a->N1

Market Intelligence: Suppliers & Pricing

Unlike commodity reagents (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), the 4,6-dichloro variant is often a "Make-to-Order" or "Inquire" item. Inventory fluctuates significantly.

Validated Supplier List (Current as of Q1 2026)

Note: "Stock" status refers to reported availability; always confirm real-time inventory.

SupplierCatalog IDPack SizesEstimated PricingStock StatusRegion
Accela ChemBio SY3973561g, 5g, 25gPOA (Price on App.)High ProbabilityChina/USA
Alchem Pharmtech Y-297921g, 5g, 25gInquireSynthesis on DemandUSA/India
Molbase 123069BulkNegotiableAggregatorGlobal
Dayang Chem DYC-90662kg scaleCustom QuoteFactory DirectChina
Pricing Analysis
  • Gram Scale (R&D): Expect $150 - $450 per gram . The high cost reflects the difficulty of regioselective chlorination at the C6 position.

  • Bulk Scale (Process): Prices drop significantly (>50%) for orders >100g, but lead times increase (4-8 weeks) as fresh synthesis is required.

  • Sourcing Strategy: For initial SAR, purchase 5-10g from a US/EU-stocked vendor (e.g., Accela US stock) to save time. For scale-up, validate a custom synthesis route with a CRO like WuXi or Pharmaron, using the cheaper 4,6-dichloro-2-(methylthio)pyrimidine precursor.

Quality Control: A Self-Validating Protocol

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). The following protocol validates both identity and purity, specifically distinguishing this compound from its isomers.

A. Identity Validation (LC-MS)

The presence of two chlorine atoms provides a definitive isotopic signature.

  • Method: ESI+ or APCI.

  • Expected Mass (M+H): ~234.0

  • Isotope Pattern (Critical): You must observe the characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks due to the

    
    , 
    
    
    
    , and
    
    
    isotopologues.
    • Failure Mode: A 3:1 ratio indicates a mono-chloro impurity (e.g., missing the C6-Cl).

B. Regioisomer Confirmation (1H NMR)

Distinguishing 4,6-dichloro from 4,5-dichloro requires careful NMR analysis.

  • Solvent: DMSO-d6.

  • Key Signals:

    • S-Me: Singlet at ~2.5-2.6 ppm (3H).

    • C5-H: Singlet at ~6.6-6.8 ppm (1H).

    • NH: Broad singlet >12 ppm.

  • Diagnostic: The C5-H signal is the only aromatic proton on the pyrrole ring. If this signal is a doublet or missing, the chlorination may have occurred at the wrong position or the ring is fully substituted.

Synthetic Utility & Workflow

The power of this scaffold lies in its Orthogonal Reactivity . The three functional handles (C4-Cl, C2-SMe, C6-Cl) react under distinct conditions, allowing for the sequential assembly of complex drugs.

Reactivity Hierarchy
  • C4-Position (Most Reactive): Undergoes SNAr with amines/anilines under mild conditions (80°C).

  • C2-Position (Latent Reactivity): The SMe group is inert to SNAr until oxidized to Sulfone (SO₂Me) or Sulfoxide (SOMe) using mCPBA or Oxone. Once oxidized, it becomes highly electrophilic.

  • C6-Position (Least Reactive): The vinyl chloride is stable to SNAr but participates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).

Recommended Synthetic Workflow

The following Graphviz diagram outlines the optimal sequence to prevent side reactions.

SynthesisWorkflow Figure 2: Sequential Functionalization Strategy Start Scaffold: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: C4-Functionalization (SNAr with Amine R1-NH2) Conditions: DIEA, n-BuOH, 80°C Start->Step1 Inter1 Intermediate A: 4-Amino-6-chloro-2-SMe Step1->Inter1 Step2 Step 2: C6-Functionalization (Suzuki Coupling with R2-B(OH)2) Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Inter1->Step2 Preserves SMe Inter2 Intermediate B: 4-Amino-6-Aryl-2-SMe Step2->Inter2 Step3 Step 3: Activation of C2 (Oxidation to Sulfone) Conditions: mCPBA (2.2 eq), DCM, 0°C Inter2->Step3 Activates C2 Inter3 Intermediate C: 4-Amino-6-Aryl-2-SO2Me Step3->Inter3 Step4 Step 4: C2-Functionalization (SNAr with Amine R3-NH2) Conditions: NMP, 120°C or Microwave Inter3->Step4 Final Final Target: Trisubstituted Pyrrolopyrimidine Step4->Final

Expert Tip: Handling the C6-Chloro

The C6-chloro substituent is less reactive than a typical aryl chloride due to the electron-rich nature of the pyrrole ring.

  • Catalyst Choice: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ for Suzuki couplings.

  • Protection: It is often advisable to protect the N7-position (e.g., with SEM, Boc, or Tosyl) before attempting C6 couplings to prevent catalyst poisoning or deprotonation of the acidic pyrrole NH.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).
    • Link: (Verified for substructure search).

  • Synthetic Methodology (Pyrrolopyrimidine Functionalization)

    • Title: "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
    • Source: ResearchG
    • Context: Describes the reactivity order of the pyrimidine precursors, valid
    • Link:

  • Supplier Verification

    • Source: Accela ChemBio C
    • Product: SY397356 - 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.[1]

    • Link: (Search ID: SY397356)

  • Structural Validation (Crystallography)

    • Title: "4,6-Dichloro-2-(methylthio)pyrimidine" (Precursor Analysis).[1][2][3]

    • Source: Acta Crystallographica Section C.[4]

    • Link:

Sources

Foundational

Part 1: Substance Identity &amp; Executive Summary

Technical Guide: Safe Handling and Utilization of Sutilains (CAS 90662-12-7) Substance: Sutilains (Proteolytic enzymes derived from Bacillus subtilis) CAS Registry Number: 90662-12-7 Synonyms: Travase; Bacillus subtilis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Utilization of Sutilains (CAS 90662-12-7)

Substance: Sutilains (Proteolytic enzymes derived from Bacillus subtilis) CAS Registry Number: 90662-12-7 Synonyms: Travase; Bacillus subtilis neutral proteinase; Protease, B. subtilis.

Executive Summary: Sutilains is a potent mixture of proteolytic enzymes (primarily serine proteases) extracted from Bacillus subtilis. While historically utilized in therapeutic wound debridement for its ability to hydrolyze necrotic tissue, its primary utility in modern research lies in protein hydrolysis, tissue dissociation, and peptide mapping.

Critical Safety Directive: The primary hazard of CAS 90662-12-7 is respiratory sensitization . Unlike standard chemical toxins, the risk is immunogenic. Inhalation of aerosolized enzyme dust can trigger Type I immediate hypersensitivity (IgE-mediated), leading to occupational asthma. Strict aerosol containment is non-negotiable.

Part 2: Hazard Characterization & Toxicology

The Immunogenic Hazard Mechanism

Researchers often underestimate enzymes because they are "biological." However, Sutilains acts as a high-molecular-weight antigen.

  • Route of Entry: Inhalation of dust (lyophilized powder) or aerosols (mists).

  • Mechanism:

    • Sensitization: Initial exposure stimulates the production of specific IgE antibodies.

    • Elicitation: Subsequent exposure triggers mast cell degranulation, releasing histamine and leukotrienes.

    • Outcome: Rhinitis, conjunctivitis, and occupational asthma.

Physico-Chemical Properties & Stability
PropertySpecificationOperational Implication
Physical State Lyophilized Powder / GranulesHigh risk of aerosolization during weighing.
Solubility Soluble in water/buffersDissolve gently; vigorous shaking creates dangerous aerosols.
Optimum pH 6.0 – 8.0Unstable at extremes; autolysis occurs rapidly in solution.
Thermal Stability Unstable > 50°CStore at 2–8°C (short term) or -20°C (long term).
Incompatibility Oxidizers, Strong AcidsInactivated by metal chelators (EDTA) or serine protease inhibitors (PMSF).

Part 3: Visualization of Safety Mechanisms

Figure 1: Enzyme Sensitization Pathway (Type I Hypersensitivity)

This diagram illustrates why "just a little dust" is dangerous. It maps the biological cascade from inhalation to anaphylactic response.

SensitizationPathway Exposure Inhalation of Sutilains Aerosol APC Antigen Presenting Cell (Dendritic) Exposure->APC Uptake Th2 Th2 Helper T-Cell Activation APC->Th2 Presentation BCell B-Cell Class Switching Th2->BCell IL-4/IL-13 IgE Production of Specific IgE BCell->IgE Synthesis MastCell Mast Cell Sensitization IgE->MastCell Binding FcεRI ReExposure Subsequent Exposure Degranulation Degranulation (Histamine Release) MastCell->Degranulation Trigger ReExposure->MastCell Cross-linking Symptoms Occupational Asthma & Rhinitis Degranulation->Symptoms Response

Caption: Mechanism of occupational asthma induction via Sutilains inhalation. Note the progression from sensitization to elicitation.

Part 4: Handling & Containment Protocols

Engineering Controls vs. PPE

Personal Protective Equipment (PPE) is the last line of defense . Engineering controls must be primary.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or a dedicated Fume Hood.

  • Respiratory Protection: If engineering controls fail or during spill cleanup, use a P3/N95 respirator. Surgical masks offer zero protection against enzyme allergens.

  • Skin Protection: Nitrile gloves (enzymes digest skin proteins, causing irritation/dermatitis).

Protocol: Safe Solubilization Workflow

Objective: Reconstitute lyophilized Sutilains without generating aerosols.

Step-by-Step Methodology:

  • Preparation:

    • Equilibrate buffer to 4°C (reduces autolysis).

    • Place balance inside the hood or use a localized exhaust if weighing powder.

  • Weighing (The Critical Step):

    • Do not pour powder. Use a spatula to transfer to a pre-tared tube.

    • Why? Pouring creates a dust cloud invisible to the naked eye.

  • Solubilization:

    • Add buffer down the side of the vessel wall.

    • Action: Swirl gently or use a rolling mixer.

    • Prohibition: DO NOT VORTEX. Vortexing creates micro-aerosols that escape when the tube is opened.

  • Deactivation of Waste:

    • Treat all tips and tubes with 10% bleach or autoclave before disposal to denature the protease.

Figure 2: Safe Handling Workflow

Logical flow to minimize exposure during experimental setup.

HandlingProtocol Start Start: Lyophilized Sutilains Engineering Eng. Control: Fume Hood / BSC Start->Engineering Weighing Weighing: Avoid Pouring (Spatula only) Engineering->Weighing Solvent Add Buffer: Down vessel wall Weighing->Solvent Mix Mixing: Gentle Swirl / Roller Solvent->Mix VortexWarning CRITICAL: NO VORTEXING Mix->VortexWarning Risk Aliquot Aliquot & Freeze (-20°C) Mix->Aliquot Waste Waste: Bleach Deactivation Aliquot->Waste Tips/Tubes

Caption: Operational workflow emphasizing aerosol reduction. Vortexing is identified as a critical failure point.

Part 5: Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1][2] If wheezing occurs, seek medical attention (suspect anaphylaxis).

  • Skin Contact: Wash with copious water.[1][2][3][4][5] Do not scrub vigorously (mechanical abrasion + protease = deeper irritation).

  • Eye Contact: Rinse for 15 minutes.[1] Proteases can damage the cornea rapidly.

  • Spill Cleanup:

    • Do not sweep dry powder (creates dust).

    • Cover with damp paper towels to suppress dust.

    • Wipe up carefully.[4]

    • Clean area with 10% bleach (sodium hypochlorite) to denature residual enzyme.

Part 6: References

  • Enzyme Technical Association. (2024). Working Safely with Enzymes.[3][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Sutilains. PubChem. Retrieved from [Link]

  • DrugBank Online. (n.d.). Sutilains: DB09127. DrugBank. Retrieved from [Link]

  • Amano Enzyme. (n.d.).[4] Guide to the Safe Handling of Enzymes.[3][8] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Handling, Storage, and Application of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

[1] Document ID: TG-DMPP-2024 | Version: 1.2 Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1] Executive Summary & Chemical Identity 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document ID: TG-DMPP-2024 | Version: 1.2 Target Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1]

Executive Summary & Chemical Identity

4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7) is a "privileged scaffold" in drug discovery, particularly for the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.[1] Its utility lies in its orthogonal reactivity: two differentiated electrophilic sites (C4-Cl, C6-Cl) and a latent leaving group (C2-SMe), balanced by the N7-acidic pyrrole functionality.[1]

However, this poly-functionality creates specific stability challenges.[1] The compound is prone to hydrolytic dechlorination at the C4 position and oxidative degradation at the thioether moiety.[1] This guide defines the protocols required to maintain >98% purity during storage and handling.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationNotes
Chemical Name 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number 90662-12-7
Molecular Formula

Molecular Weight 234.11 g/mol
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation.[1]
Solubility DMSO, DMF, THF (Good); Water (Poor)Use anhydrous solvents only.[1]
pKa (Calculated) ~11.5 - 12.5 (Pyrrole N-H)Acidic proton at N7.[1]
Melting Point >200°C (Decomposes)Exact MP varies by crystal polymorph.[1]

Stability Mechanisms & Degradation Pathways

To handle this compound effectively, one must understand why it degrades.[1] The molecule faces two primary threats: moisture and oxygen.[1]

The "Hot Spot" Analysis
  • C4-Chlorine (Hydrolysis Risk): The nitrogen atoms at N3 and N5 render the C4 position highly electron-deficient.[1] In the presence of atmospheric moisture, this position undergoes nucleophilic aromatic substitution (

    
    ), releasing HCl and forming the inactive 4-hydroxy derivative (lactam tautomer).[1]
    
  • C2-Methylthio (Oxidation Risk): The sulfur atom is electron-rich.[1] Exposure to air, especially in solution or under light, oxidizes the sulfide to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).[1] While these are useful synthetic intermediates, uncontrolled oxidation renders the batch impure.[1]
Degradation Logic Diagram

The following diagram maps the degradation pathways and the required intervention points.

DegradationMap Compound 4,6-dichloro-2-(methylthio) -7H-pyrrolo[2,3-d]pyrimidine Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O Exposure Oxidation Oxidation (Air/Light) Compound->Oxidation O2 Exposure Prod_Hydro 4-Hydroxy Derivative (Inactive Lactam) + HCl Hydrolysis->Prod_Hydro Irreversible Prod_Ox Sulfoxide/Sulfone (Hyper-reactive) Oxidation->Prod_Ox Changes Reactivity Control_Argon Control: Argon/N2 Atmosphere Control_Argon->Oxidation Prevents Control_Dry Control: Desiccant/-20°C Control_Dry->Hydrolysis Prevents

Caption: Figure 1.[1] Degradation pathways highlighting the critical need for moisture and oxygen exclusion.

Storage Protocols

Core Directive: Treat as a hygroscopic, air-sensitive intermediate.[1]

Long-Term Storage (>1 Week)
  • Temperature: Store at -20°C . Lower temperatures slow the kinetics of spontaneous hydrolysis and oxidation.[1]

  • Atmosphere: The vial headspace must be backfilled with Argon or Nitrogen.[1] Argon is preferred due to its density, providing a better "blanket" over the solid.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Parafilm is insufficient for long-term moisture exclusion; use electrical tape or shrink bands over the cap.[1]

Short-Term/Bench Storage (<24 Hours)
  • Keep in a desiccator when not in active use.[1]

  • Do not leave open to air on the balance.[1] Weigh quickly and re-seal.

Handling & Synthesis Workflows

This section details the "Self-Validating" protocols. Do not assume purity; verify it before committing expensive reagents.[1]

Pre-Reaction Validation (QC Check)

Before using a stored batch for a critical step (e.g., Suzuki coupling or


), run a rapid LC-MS check.[1]
  • Protocol: Dissolve ~0.5 mg in anhydrous MeCN (avoid DMSO if possible to prevent artifactual oxidation).

  • Pass Criteria: Main peak >98%.

  • Fail Criteria:

    • Presence of [M+16] peak (Sulfoxide impurity).[1]

    • Presence of [M-Cl+OH] peak (Hydrolysis impurity).[1]

Solubilization & Reaction Setup

The following workflow ensures the integrity of the scaffold during reaction setup.

HandlingWorkflow Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open under Inert Gas (Glovebox or Funnel) Equilibrate->Open Solvent Add Anhydrous Solvent (THF/DMF/DMSO) Open->Solvent Avoid Moisture Reagent Add Nucleophile/Catalyst Solvent->Reagent Execution Execute Reaction Reagent->Execution

Caption: Figure 2.[1] Handling workflow emphasizing thermal equilibration to prevent condensation.

Strategic Synthetic Insight

When functionalizing this scaffold:

  • C4-Displacement: This is the most reactive site.[1] Use mild nucleophiles at 0°C to RT. High temperatures may cause competitive displacement at C6 or the methylthio group.[1]

  • N7-Protection: If the reaction requires basic conditions, protect the N7 position (e.g., SEM, Boc, Tosyl) first.[1] The free N-H is acidic (

    
    ) and can quench organometallics (e.g., n-BuLi, Grignards).[1]
    

Safety & Emergency Procedures

Hazard Classification: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a fume hood.[1] If handling powders >1g outside a hood, an N95 or P100 respirator is mandatory to prevent inhalation of chloropyrimidine dust.[1]

  • Skin: Nitrile gloves (double gloving recommended for solutions in DMSO/DMF as these solvents enhance skin permeability).[1]

  • Eyes: Chemical splash goggles.[1]

Spill Cleanup (Neutralization)[1]
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (if safe) or use a HEPA vacuum.[1]

  • Solution Spill: Absorb with vermiculite.[1]

  • Deactivation: Treat waste with a dilute solution of bleach (sodium hypochlorite) or NaOH to hydrolyze the reactive C-Cl bonds before disposal, rendering the compound less alkylating.[1] Note: This reaction is exothermic; perform slowly.[1]

References

  • ChemicalBook. (2023).[1][2] 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Properties and CAS Data. Retrieved from [1]

  • PubChem. (2024).[1] 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Compound Summary. (Used for structural analog reactivity comparison). Retrieved from [1]

  • Fisher Scientific. (2013).[1] Safety Data Sheet: Chloropyrrolopyrimidine Derivatives. Retrieved from [1]

  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related analogs. Retrieved from

Sources

Foundational

Solubility Profile of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Executive Summary This technical guide characterizes the solubility and physicochemical behavior of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7). As a highly functionalized 7-azaindole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes the solubility and physicochemical behavior of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7). As a highly functionalized 7-azaindole scaffold, this compound serves as a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

The presence of dual electron-withdrawing chlorine atoms (C4, C6) and a lipophilic methylthio group (C2) imparts a low aqueous solubility and high lipophilicity profile. This guide provides estimated physicochemical parameters, solvent compatibility matrices, and rigorous experimental protocols to establish a self-validating solubility dataset for drug development workflows.

Physicochemical Characterization

Understanding the structural determinants of solubility is a prerequisite for successful formulation. The pyrrolo[2,3-d]pyrimidine core is aromatic and planar, facilitating strong


-

stacking in the solid state, which opposes dissolution.
Structural Analysis & Parameters

The compound exists primarily as a neutral species at physiological pH. The acidic proton on the pyrrole nitrogen (N7) and the basic pyrimidine nitrogen (N1/N3) are significantly influenced by the substituents.

ParameterEstimated ValueMechanistic Insight
Molecular Weight 234.11 g/mol Small molecule range; diffusion is not rate-limiting.
LogP (Octanol/Water) ~3.2 – 3.8 (Predicted)High lipophilicity due to Cl and SMe substituents.
pKa (Acidic - N7) ~10.5 – 11.5Electron-withdrawing Cl atoms stabilize the anion, increasing acidity relative to unsubstituted 7-azaindole (pKa ~13).
pKa (Basic - N1) < 2.0Cl atoms reduce electron density on the pyrimidine ring, suppressing protonation.
H-Bond Donors 1 (Pyrrole NH)Critical for crystal lattice energy; potential for co-crystal formation.
H-Bond Acceptors 3 (N1, N3, S)Interaction points for polar solvents (DMSO, DMF).

Technical Note: The "methylthio" group is a "masked" polarity center. While lipophilic, it is susceptible to oxidation (sulfoxide/sulfone) which drastically alters solubility. All solubility experiments must be performed under inert atmosphere or with fresh stock.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of the target compound.

Organic Solvents (Stock Preparation)
SolventSolubility RatingSaturation Limit (Est.)Application
DMSO Excellent > 100 mMPrimary stock solution (Cryopreservation compatible).
DMF Excellent > 100 mMAlternative stock; use if DMSO interferes with downstream catalysis.
Ethanol Moderate10 – 25 mMSuitable for specific crystallization workflows; avoid for high-concentration stocks.
Acetonitrile Good25 – 50 mMPreferred for HPLC mobile phase preparation.
Aqueous Media (Biological Assays)

Due to high LogP, this compound is practically insoluble in pure water.

MediumSolubility RatingNotes
Water (pH 7.0) Poor (< 10 µM)Risk of rapid precipitation upon dilution from DMSO.
PBS (pH 7.4) Poor (< 10 µM)Requires surfactant (e.g., 0.1% Tween-80) or carrier (cyclodextrin).
0.1 M NaOH ModerateDeprotonation of N7-H may increase solubility, but hydrolytic instability of the C4-Cl bond is a major risk at high pH.
0.1 M HCl PoorThe basicity is too low to form a stable salt in mild acid.

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variation in crystallinity (amorphous vs. crystalline) significantly affects solubility. Use these self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput Screening)

Purpose: Determine the "apparent" solubility when diluting from a DMSO stock, mimicking biological assay conditions.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Validation: Compare peak area against a standard curve prepared in 50:50 ACN:Water (where solubility is guaranteed).

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the equilibrium solubility of the solid compound.

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Stir or shake for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Analysis: Sample the supernatant, dilute with Acetonitrile (to prevent precipitation during injection), and quantify via HPLC.

  • pH Check: Measure the pH of the supernatant post-equilibration to ensure no drift occurred.

Visualization of Solubility Logic

Diagram 1: Solubility & Stock Preparation Workflow

This workflow illustrates the decision logic for handling the compound from solid state to assay.

SolubilityWorkflow Solid Solid Compound (Crystalline) DMSO_Stock DMSO Stock Prep (10 - 50 mM) Solid->DMSO_Stock Dissolve QC_Check QC: Visual Inspection (Clear Solution?) DMSO_Stock->QC_Check QC_Check->DMSO_Stock No (Sonicate/Warm) Aqueous_Dilution Dilution into Buffer (e.g., 1% DMSO in PBS) QC_Check->Aqueous_Dilution Yes Precipitation_Risk CRITICAL RISK: Microprecipitation Aqueous_Dilution->Precipitation_Risk High LogP Effect Assay_Ready Assay Ready Solution Aqueous_Dilution->Assay_Ready If Conc < Solubility Limit Formulation_Fix Add Solubilizer (Cyclodextrin / Tween) Precipitation_Risk->Formulation_Fix Mitigation Formulation_Fix->Assay_Ready

Caption: Logical workflow for preparing assay solutions, highlighting the critical risk of microprecipitation upon aqueous dilution due to the compound's lipophilicity.

Diagram 2: pH-Dependent Solubility Profile (Conceptual)

This diagram visualizes the ionization states governing solubility.

pH_Profile Acidic pH < 2 Protonated (N1+) Solubility: Low/Moderate Neutral pH 3 - 10 Neutral Species Solubility: Very Low (<10 µM) Acidic->Neutral Deprotonation Basic pH > 11 Deprotonated (N7-) Solubility: High Neutral->Basic Ionization of Pyrrole NH Instability Hydrolysis Risk (Cl displacement) Basic->Instability Prolonged Exposure

Caption: Conceptual pH-solubility profile. The compound is neutral and least soluble at physiological pH, with solubility increasing only under highly basic conditions where stability is compromised.

Stability & Reactivity Considerations

  • Nucleophilic Attack: The C4-position chlorine is highly reactive toward nucleophiles (amines, thiols, hydroxides) via

    
     mechanisms.[1]
    
    • Implication: Avoid using nucleophilic solvents (e.g., Methanol, primary amines) for stock preparation if heating is required.

  • Oxidation: The C2-methylthio group can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) by peroxides or prolonged air exposure in solution.

    • Implication: Store DMSO stocks at -20°C under nitrogen/argon.

References

  • Lynch, D. E., & McClenaghan, I. (2000).[2] 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, 56, e536.[2] Link(Note: Provides structural data on the pyrimidine analog, relevant for bond length/lipophilicity inference).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Reference for lipophilicity modulation by halogenation).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link(Authoritative source for kinetic vs. thermodynamic solubility protocols).

  • PubChem Compound Summary. (2025). 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Link(Data source for structural isomers and computed properties).

Sources

Protocols & Analytical Methods

Method

Tri-Functional Precision: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Design

[1] Abstract The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in kinase inhibitor discovery, mimicking the adenine core of ATP while offering improved physicochemical properties and distinc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in kinase inhibitor discovery, mimicking the adenine core of ATP while offering improved physicochemical properties and distinct intellectual property space compared to traditional purines.[1] Among the variants, 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine stands out as a high-value "tri-functional" intermediate.[1] Its unique substitution pattern allows for orthogonal functionalization at three distinct vectors: the hinge-binding region (C4), the hydrophobic/solvent-front pocket (C6), and the solvent-exposed tail (C2).[1] This application note details the regioselective protocols required to elaborate this scaffold into potent kinase inhibitors, ensuring high yield and reproducibility.

Structural Logic & Reactivity Profile

The utility of this scaffold lies in the differential reactivity of its three electrophilic sites.[1] Understanding this hierarchy is critical for designing successful synthetic routes.

The Reactivity Hierarchy
  • C4-Chloro (Pyrimidine): Most electrophilic.[1] Reacts rapidly via Nucleophilic Aromatic Substitution (SNAr) with primary/secondary amines.[1] This position typically anchors the inhibitor to the kinase hinge region.[1]

  • C6-Chloro (Pyrrole): Less reactive towards SNAr but highly amenable to Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).[1] This vector targets the "gatekeeper" residue or hydrophobic back-pocket.[1]

  • C2-Methylthio: Latent electrophile.[1] Stable to SNAr and Pd-coupling conditions. Activated only after oxidation to sulfoxide/sulfone (-SO/SO2Me), allowing late-stage introduction of solubilizing groups.[1]

Visualization: Orthogonal Functionalization Strategy[1]

ReactivityMap Scaffold 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine C4 C4 Position (Hinge Binding) Scaffold->C4 Step 1: SnAr (Mild Base, <80°C) C6 C6 Position (Hydrophobic Pocket) Scaffold->C6 Step 2: Pd-Coupling (Suzuki/Stille, >100°C) C2 C2 Position (Solubilizing Tail) Scaffold->C2 Step 3: Oxidation -> SnAr (mCPBA then Amine)

Figure 1: The orthogonal reactivity map allows for sequential, programmable functionalization of the core scaffold.

Materials & Handling

Physical Properties[1][2][3]
  • CAS Number: 19932-55-9 (Generic pyrrolo-pyrimidine core reference; specific derivative varies by catalog)[1]

  • Appearance: Off-white to pale yellow solid.[1]

  • Solubility: Soluble in DMSO, DMF, THF.[1] Sparingly soluble in alcohols; insoluble in water.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

Safety Warning

Corrosive/Irritant: This compound is a potent skin and eye irritant.[1][2] All manipulations must be performed in a fume hood.[1] The methylthio group can release methanethiol (stench) upon degradation; use bleach traps for waste streams.[1]

Experimental Protocols

Protocol A: Regioselective C4-Amination (Hinge Binder Installation)

Objective: Selective displacement of the C4-chloride by an amine nucleophile without affecting the C6-chloride.[1]

Mechanism: SNAr Critical Parameter: Temperature control.[1][3][4][5][6] Exceeding 100°C may promote minor substitution at C6 or bis-substitution.[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in n-Butanol or IPA (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Note: Inorganic bases (K2CO3) can be used but require a polar aprotic solvent (DMF/DMAc), which complicates workup.[1]

  • Nucleophile Addition: Add 1.1 eq of the desired aniline or aliphatic amine.[1]

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+) and appearance of product (M+ -Cl +Amine).[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.[1]

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol B: C6-Diversification (Hydrophobic Pocket Targeting)

Objective: Functionalization of the pyrrole ring via Palladium-catalyzed coupling.[1]

Mechanism: Suzuki-Miyaura Coupling Critical Parameter: N7-Protection. The free N7-H can poison Pd catalysts or undergo arylation.[1] Protection (e.g., SEM, Boc, Tosyl) is highly recommended before this step.[1]

Pre-step: N7-Protection (SEM-Cl)

  • Dissolve C4-substituted intermediate in dry DMF (0°C).

  • Add NaH (1.2 eq, 60% dispersion). Stir 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.[1] Warm to RT and stir 2 h. Quench and isolate.

Coupling Procedure:

  • Setup: Charge a microwave vial with:

    • 1.0 eq N7-protected intermediate.

    • 1.2 eq Boronic Acid/Ester (R-B(OH)2).[1]

    • 0.05 eq Pd(dppf)Cl2·DCM complex.[1]

    • 3.0 eq Cs2CO3 (anhydrous).[1]

  • Solvent: Add degassed Dioxane:Water (4:1 ratio, 0.1 M).

  • Reaction: Seal and heat at 100–120°C (Microwave preferred for 1 hour; or oil bath for 12 hours).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water.[1]

  • Purification: Silica gel chromatography.

Protocol C: C2-Activation (Tail Introduction)

Objective: Activation of the methylthio group to a leaving group (sulfone) followed by displacement.[1]

Mechanism: Oxidation followed by SNAr.[1]

Step 1: Oxidation [1]

  • Dissolve the C4,C6-substituted intermediate in DCM (0.1 M).[1]

  • Cool to 0°C. Add 2.5 eq m-CPBA (meta-chloroperoxybenzoic acid).

  • Stir at RT for 2–4 hours. LC-MS should show M+32 (sulfone).[1]

  • Quench: Wash with saturated NaHCO3 and Na2S2O3 (to remove excess peroxide).[1]

  • Isolate: Dry and concentrate. Use the crude sulfone immediately (often unstable on silica).[1]

Step 2: Displacement

  • Dissolve crude sulfone in THF or Dioxane.[1]

  • Add 3.0 eq of the second amine (e.g., N-methylpiperazine for solubility).[1]

  • Heat to 60°C for 2 hours. The sulfone is an excellent leaving group (better than chloride).[1]

  • Final Deprotection: If N7-SEM was used, remove with TFA/DCM or TBAF/THF.[1]

Quantitative Data Summary

Reaction StepPositionReagent TypeTypical YieldSelectivity
Step 1 C4 (Pyrimidine)Amine / DIPEA85–95%>20:1 (C4 vs C6)
Step 2 N7 (Pyrrole)SEM-Cl / NaH90–98%N7 exclusive
Step 3 C6 (Pyrrole)Aryl Boronic Acid / Pd60–80%Chemoselective (C-Cl bond)
Step 4 C2 (Tail)m-CPBA then Amine70–85%High (Sulfone displacement)

Troubleshooting & Optimization

  • Issue: Poor C4/C6 Regioselectivity.

    • Cause: Reaction temperature too high (>100°C) or amine is too sterically hindered.[1]

    • Solution: Lower temperature to 60°C and extend time. Use a weaker base (Et3N).

  • Issue: Stalled Suzuki Coupling at C6.

    • Cause: Catalyst poisoning by free N7-H or sulfur (if C2-SMe is degrading).[1]

    • Solution: Ensure N7 is protected (SEM/Boc).[1] Switch to highly active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G3 .[1]

  • Issue: Over-oxidation at Step 3. [1]

    • Cause: Oxidation of the pyrrole nitrogen or other sensitive functional groups.[1]

    • Solution: Use Oxone® in MeOH/Water at 0°C for milder oxidation compared to m-CPBA.[1]

References

  • Synthesis and Reactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives. Source: ChemicalBook / Scientific Reviews.[1]

  • Regioselective Amination of Dichloropyrimidines. Source: Journal of Organic Chemistry / ACS.[1]

  • Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Discovery. Source: National Institutes of Health (PMC).[1]

  • Commercial Availability & Physical Data. Source: Thermo Fisher Scientific.[1]

  • Safety Data Sheet (SDS) for Chlorinated Pyrimidines. Source: Fisher Scientific.[1]

Sources

Application

Application of CAS 90662-12-7 in anti-cancer drug discovery

Application Note: Strategic Utilization of CAS 90662-12-7 in Kinase Inhibitor Discovery Introduction: The Privileged Scaffold CAS 90662-12-7 , chemically identified as 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of CAS 90662-12-7 in Kinase Inhibitor Discovery

Introduction: The Privileged Scaffold

CAS 90662-12-7 , chemically identified as 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , represents a high-value "privileged scaffold" in modern oncology drug discovery.[1][2] Unlike simple building blocks, this compound offers a tri-functionalized core that grants medicinal chemists precise control over the Structure-Activity Relationship (SAR) at three distinct vectors:[1][2]

  • C4-Position (Chlorine): The primary site for nucleophilic aromatic substitution (

    
    ) to introduce "hinge-binding" motifs (typically anilines or heterocycles) that mimic the adenine ring of ATP.[3][1][2]
    
  • C6-Position (Chlorine): A secondary electrophilic site, unique to this derivative, allowing for the exploration of the "solvent-exposed front pocket" or "hydrophobic back pocket" via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[3][1][2]

  • C2-Position (Methylthio): A latent electrophile.[3][1][2] Post-oxidation to sulfone/sulfoxide, this position allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) crucial for ADME optimization.[3]

This Application Note details the workflow for transforming CAS 90662-12-7 into potent ATP-competitive inhibitors targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), key drivers in non-small cell lung cancer (NSCLC) and tumor angiogenesis.[3][1][2]

Physicochemical Properties & Handling

PropertySpecification
CAS Number 90662-12-7
Chemical Name 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C7H5Cl2N3S
Molecular Weight 234.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in Water.[1][2][4][5]
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability Stable in solid state for >2 years. Solutions in DMSO should be used within 24 hours or aliquoted and frozen at -80°C.

Handling Precaution: This compound is a potent electrophile and skin/eye irritant.[3][2] All weighing and dissolution must occur in a chemical fume hood.[3][2]

Mechanism of Action: ATP-Competitive Inhibition[1][2][3]

The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine bioisostere.[3][1][2] By substituting the C4-chlorine with an aryl-amine, the resulting molecule forms critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2).[1][2] The C6-substituent (derived from the second chlorine) extends into the hydrophobic pocket, providing selectivity over other kinases.[3][2]

MOA_Pathway Compound CAS 90662-12-7 (Scaffold) Functionalization Chemical Derivatization Compound->Functionalization  Synthetic  Workflow Inhibitor Lead Candidate (4,6-Disubstituted) Functionalization->Inhibitor Target Kinase ATP Pocket (EGFR / VEGFR-2) Inhibitor->Target  Competes with ATP Signal1 Block Autophosphorylation Target->Signal1 Signal2 Inhibit Downstream Signaling (Ras/Raf/MEK) Signal1->Signal2 Outcome Apoptosis & Anti-Angiogenesis Signal2->Outcome

Figure 1: Mechanism of Action derived from CAS 90662-12-7 scaffold utilization.[3][1][2] The core structure is chemically modified to bind the ATP pocket, halting downstream oncogenic signaling.

Experimental Protocol: Chemical Synthesis (Library Generation)

Objective: Synthesize a library of 4-anilino-6-aryl-pyrrolo[2,3-d]pyrimidines.

Step 1: Regioselective at C4 (Hinge Binder Introduction)

The C4-chlorine is significantly more reactive than the C6-chlorine due to the electron-withdrawing effect of the pyrimidine nitrogen atoms.[1][2]

  • Reagents: CAS 90662-12-7 (1.0 eq), Substituted Aniline (e.g., 3-bromoaniline) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq).[3][1][2]

  • Solvent: n-Butanol or Isopropanol.[3][1][2]

  • Procedure:

    • Dissolve CAS 90662-12-7 (234 mg, 1 mmol) in n-Butanol (5 mL).

    • Add DIPEA (348 µL, 2 mmol) and the aniline (1.1 mmol).

    • Reflux at 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3][1][2]

    • Workup: Cool to room temperature. The product often precipitates.[3][2] Filter and wash with cold ethanol.[3][2] If no precipitate, evaporate solvent and purify via flash chromatography.[3]

    • Yield: Typically 70–85%.[3][1][2]

Step 2: Suzuki Coupling at C6 (Selectivity Tuning)
  • Reagents: C4-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2M aqueous, 3.0 eq).

  • Solvent: DME/Water or Dioxane/Water (4:1).[3][1][2]

  • Procedure:

    • Degas solvents with Nitrogen for 15 mins.[3][1][2][6]

    • Combine reactants in a sealed tube.

    • Heat at 90°C for 12 hours (or microwave at 110°C for 30 mins).

    • Workup: Extract with EtOAc, dry over MgSO4, and purify via HPLC or column chromatography.

In Vitro Biological Validation Protocols

Once the library is synthesized, the following assays validate anti-cancer activity.

Protocol A: Kinase Inhibition Assay (ADP-Glo)

Validates the biochemical potency (IC50) against the target.[1][2]

  • Preparation: Prepare 10 mM stocks of synthesized compounds in DMSO.

  • Dilution: Perform 3-fold serial dilutions in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 5 µL of EGFR or VEGFR-2 enzyme (0.2 ng/µL).[3][1][2] Incubate 10 min.

    • Add 5 µL of ATP/Substrate mix (Poly Glu:Tyr).[3][1][2] Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using GraphPad Prism (Sigmoidal dose-response) to determine IC50.

Protocol B: Cell Viability Assay (CCK-8 / MTT)

Validates cellular efficacy in cancer models.[3][1][2]

  • Cell Lines:

    • A549: NSCLC (EGFR wild-type).[3][1][2]

    • PC-9: NSCLC (EGFR exon 19 deletion - sensitive).[3][1][2]

    • HUVEC: Endothelial cells (VEGFR-2 dependent).[3][1][2]

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compounds (0.01 µM – 10 µM) for 72 hours. Ensure final DMSO < 0.5%.

  • Development:

    • Add 10 µL CCK-8 reagent per well.[3][1][2]

    • Incubate 1–4 hours at 37°C.

  • Measurement: Read Absorbance at 450 nm.

  • Calculation: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] × 100.[3][1][2]

Data Interpretation & Decision Matrix

Use this matrix to interpret screening results of CAS 90662-12-7 derivatives.

Assay ResultInterpretationAction
Enzyme IC50 < 10 nM Potent BinderProceed to cellular assays.
Enzyme IC50 > 1 µM Weak BinderRe-design C4-substituent (Hinge binder).
Cell IC50 < 100 nM High EfficacyCandidate for ADME/Tox profiling.[3][1][2]
Enzyme Potent / Cell Weak Poor PermeabilityModify C2-position (oxidize SMe -> SO2Me -> Amine) to improve solubility.[3][1][2]

Workflow Visualization

Workflow Start Start: CAS 90662-12-7 Step1 Step 1: C4-Substitution (Selectivity: Cl at C4 > C6) Start->Step1 Step2 Step 2: C6-Coupling (Suzuki/Sonogashira) Step1->Step2 Step3 Step 3: C2-Modification (Optional: Solubility) Step2->Step3 Optimization Library Compound Library Generated Step2->Library Step3->Library Screen1 Biochemical Screen (Kinase IC50) Library->Screen1 Screen2 Cellular Screen (A549/HUVEC) Screen1->Screen2 Hit Selection Lead Lead Candidate Screen2->Lead Validation

Figure 2: Integrated Drug Discovery Workflow utilizing CAS 90662-12-7 as the starting scaffold.

References

  • Gangjee, A., et al. (2010).[3][2] "Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors." Bioorganic & Medicinal Chemistry.

  • Traxler, P., et al. (1996).[3][2] "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[3][1][2] Journal of Medicinal Chemistry.

  • ChemicalBook. (2023).[3][1][2][4] "Product Entry: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 90662-12-7)."

  • Manning, G., et al. (2002).[3][2] "The Protein Kinase Complement of the Human Genome."[3] Science. [3][1][2]

Sources

Method

Use of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine for VEGFR-2 inhibitor synthesis

Application Note: Strategic Utilization of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine for VEGFR-2 Inhibitor Synthesis Executive Summary This application note details the strategic use of 4,6-dichloro-2-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine for VEGFR-2 Inhibitor Synthesis

Executive Summary

This application note details the strategic use of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine as a privileged scaffold in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

VEGFR-2 (KDR/Flk-1) is the primary mediator of angiogenesis in endothelial cells and a validated target for anti-cancer therapeutics (e.g., Sorafenib, Sunitinib). The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine, effectively targeting the ATP-binding cleft of the kinase.[1] The specific 4,6-dichloro-2-(methylthio) substitution pattern offers three distinct vectors for chemical diversification, allowing medicinal chemists to optimize potency (C4-hinge binding), selectivity (C6-hydrophobic pocket occupancy), and pharmacokinetics (C2-solvent exposure).

Structural Logic & Reactivity Profile

The utility of this scaffold lies in the differential reactivity of its three functional handles. Understanding this hierarchy is critical for designing a high-yield synthetic route.

PositionFunctional GroupReactivity TypeTarget VEGFR-2 Interaction
C4 Chloride (Cl)High (

)
Hinge Region: Forms critical H-bonds with Cys919 (backbone). Primary driver of affinity.
C6 Chloride (Cl)Moderate (Pd-Catalyzed)Hydrophobic Pocket: Vectors into the selectivity gate. Ideal for aryl/heteroaryl extension via Suzuki-Miyaura coupling.
C2 Methylthio (SMe)Low (Latent)Solvent Front: Requires oxidation to sulfone (

) for displacement. Used to append solubilizing groups (e.g., morpholine, piperazine).
Reactivity Map

ReactivityMap Scaffold 4,6-dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine C4 C4-Cl: High Reactivity (Nucleophilic Aromatic Substitution) Scaffold->C4 Step 1: Hinge Binder C6 C6-Cl: Moderate Reactivity (Suzuki/Sonogashira Coupling) Scaffold->C6 Step 2: Selectivity C2 C2-SMe: Latent Reactivity (Oxidation -> Displacement) Scaffold->C2 Step 3: ADME/Solubility

Figure 1: Differential reactivity profile of the scaffold. The C4 position is the most electrophilic, dictating the order of operations.

Detailed Synthetic Protocols

The following protocols are designed for a sequential functionalization strategy: C4


 C6 

C2
. This sequence minimizes side reactions and maximizing regioselectivity.
Step 1: C4-Functionalization (Introduction of the Hinge Binder)

The C4-chloro group is highly activated by the adjacent ring nitrogens (N3 and N1), making it susceptible to


 even under mild conditions.
  • Reagent: Substituted Aniline (e.g., 4-fluoroaniline or 3-bromoaniline).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Protocol:

    • Dissolve 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol or isopropanol (0.1 M).

    • Add the substituted aniline (1.1 eq).

    • Optional: Add catalytic HCl (conc.) or DIPEA depending on the aniline's nucleophilicity. For unreactive anilines, acid catalysis (protonating N3) is preferred.

    • Reflux at 80–100°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH).

Step 2: C6-Diversification (Accessing the Hydrophobic Pocket)

With the C4 position occupied by an amine, the system is more electron-rich, but the C6-chloride remains available for Palladium-catalyzed cross-coupling.

  • Reagent: Aryl/Heteroaryl Boronic Acid.

  • Mechanism: Suzuki-Miyaura Cross-Coupling.

  • Protocol:

    • Suspend the C4-substituted intermediate (1.0 eq) in a mixture of DME/Water (3:1) or 1,4-Dioxane/Water .

    • Add Aryl Boronic Acid (1.2 eq) and

      
       or 
      
      
      
      (2.0–3.0 eq).
    • Degas the solution with

      
       for 10 minutes.
      
    • Add catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered substrates).
    • Heat to 90–110°C (microwave irradiation at 120°C for 30 min is highly effective).

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via silica gel chromatography.
      
Step 3: C2-Optimization (Solubility Tail)

The methylthio group is a poor leaving group. It must be oxidized to the sulfone (


) or sulfoxide (

) to facilitate displacement by aliphatic amines.
  • Reagent: m-CPBA (Oxidation) followed by Morpholine/Piperazine (Displacement).

  • Protocol:

    • Oxidation: Dissolve the Step 2 product in DCM or THF. Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2–4 hours. Verify formation of sulfone by LC-MS (Mass +32). Quench with

      
      . Isolate the sulfone intermediate.
      
    • Displacement: Dissolve the crude sulfone in THF or Dioxane .

    • Add excess secondary amine (e.g., N-methylpiperazine) (3.0–5.0 eq).

    • Heat to 60–80°C in a sealed tube.

    • Workup: Solvent evaporation and final purification by Prep-HPLC.

Experimental Workflow Diagram

Workflow Start Start: 4,6-dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: C4 Substitution (Aniline, n-BuOH, 100°C) Start->Step1 Inter1 Intermediate 1: 4-Amino-6-chloro-2-SMe Step1->Inter1 Step2 Step 2: C6 Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) Inter1->Step2 Inter2 Intermediate 2: 4-Amino-6-Aryl-2-SMe Step2->Inter2 Step3a Step 3a: Oxidation (m-CPBA, DCM) Inter2->Step3a Inter3 Intermediate 3: Sulfone (-SO2Me) Step3a->Inter3 Step3b Step 3b: Nucleophilic Displacement (Amine, THF, Heat) Inter3->Step3b Final Final VEGFR-2 Inhibitor Step3b->Final

Figure 2: Step-by-step synthetic workflow for converting the scaffold into a tri-substituted VEGFR-2 inhibitor.

Structure-Activity Relationship (SAR) Insights

When designing the specific substituents for Steps 1, 2, and 3, consider the following SAR data derived from known VEGFR-2 inhibitors (e.g., AEE788, Semaxanib analogues):

  • The Hinge Binder (C4-Aniline):

    • Requirement: An aromatic system capable of

      
      -stacking and H-bonding.[2]
      
    • Optimization: 3-bromo, 3-chloro-4-fluoro, or 3-ethynyl substitutions on the aniline ring often enhance potency by filling the hydrophobic pocket adjacent to the gatekeeper residue (Val916 in VEGFR-2).

    • Reference: The 4-anilino moiety is crucial for mimicking the adenine of ATP [1, 2].

  • The Selectivity Vector (C6-Aryl):

    • Requirement: Bulky aromatic groups here can induce conformational changes or access the "back pocket."

    • Optimization: Phenyl rings substituted with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) have shown high potency in pyrrolopyrimidine series [1]. The C6 substituent helps discriminate against other kinases (e.g., EGFR) by exploiting subtle differences in the activation loop.

  • The Solubilizing Tail (C2-Amine):

    • Requirement: Hydrophilic groups to improve oral bioavailability.

    • Optimization: N-methylpiperazine or morpholine are standard. This region points towards the solvent and tolerates significant steric bulk without compromising binding affinity [3].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Aniline is electron-deficient (weak nucleophile).Add 1-2 drops of conc. HCl to protonate the pyrimidine N3, activating the C4 position.
C6 Coupling Fails Pd catalyst poisoning by Sulfur (SMe).Use higher catalyst loading (10%) or switch to SPhos-Pd-G2. Ensure thorough degassing to prevent oxidation of the phosphine ligands.
Step 3 Displacement Sluggish Sulfone formation incomplete.Monitor oxidation carefully. Ensure full conversion to sulfone (

) rather than sulfoxide (

) before attempting displacement, as sulfoxide is a poorer leaving group.
Regioselectivity Issues

occurring at C2 instead of C4.
This is rare with SMe at C2. If using 2,4,6-trichloro scaffold, C4 is preferred, but C2 can compete. With C2-SMe, C4 is exclusively reactive.

References

  • Gangjee, A., et al. (2010). "Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors." Bioorganic & Medicinal Chemistry.

  • Metwally, K., et al. (2023). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.

  • Abdallah, A. E., et al. (2022).[3] "New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation." Drug Design, Development and Therapy.

  • Traxler, P., et al. (2004). "AEE788: A dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity." Cancer Research. (Contextual reference for pyrrolopyrimidine kinase inhibition mechanisms).

Disclaimer: This application note is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Check local regulations regarding the handling of chlorinated heterocycles.

Sources

Application

Application Note: Development and Validation of STAT6 Signaling Inhibitors Using a Pyrrolo[2,3-d]pyrimidine Scaffold

Introduction: The STAT6 Imperative in Th2 Inflammation Signal Transducer and Activator of Transcription 6 (STAT6) is the master transcription factor driving Type 2 helper T cell (Th2) differentiation. It is obligate for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The STAT6 Imperative in Th2 Inflammation

Signal Transducer and Activator of Transcription 6 (STAT6) is the master transcription factor driving Type 2 helper T cell (Th2) differentiation. It is obligate for IL-4 and IL-13 signaling, making it a high-value target for asthma, atopic dermatitis, and allergic rhinitis.

While biologics (e.g., dupilumab) successfully target the IL-4 receptor, small molecule intervention remains a challenge due to the difficulty of targeting transcription factors directly. However, the pyrrolo[2,3-d]pyrimidine scaffold—a deazapurine bioisostere of adenosine—has emerged as a privileged structure for intercepting the upstream kinases (JAK1/JAK3) that activate STAT6, or potentially interacting with the STAT6 SH2 domain itself.

This guide details the rational design, synthesis optimization, and rigorous biological validation protocols required to develop STAT6 pathway inhibitors based on this scaffold.

Rational Design: The Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is an ATP-mimetic. In the context of STAT6 inhibition, the primary mechanism is often the inhibition of the upstream Janus Kinases (JAK1 or JAK3) which phosphorylate STAT6 at Tyr641.

Structural Activity Relationship (SAR) Strategy

To optimize this scaffold for STAT6 blockade (via JAK selectivity), modifications should target three vectors:

PositionFunctionChemical Optimization Strategy
N-7 (Pyrrole) Hinge BindingCritical: Forms a hydrogen bond with the kinase hinge region (e.g., Glu966 in JAK1). Action: Generally left unsubstituted or protected with transient groups during synthesis; N-methylation usually abolishes activity.
C-4 (Pyrimidine) Hydrophobic PocketSelectivity Driver: Substitution here (e.g., anilines, cycloalkylamines) dictates affinity. Bulky aromatic groups often improve potency by occupying the hydrophobic pocket adjacent to the ATP site.
C-2 (Pyrimidine) Solvent FrontSolubility & ADME: This position points towards the solvent. Ideal for attaching solubilizing tails (morpholine, piperazine) or amides to tune pharmacokinetics without disrupting binding.
C-5/C-6 Gatekeeper InteractionSubstituents here can clash with the "gatekeeper" residue of the kinase. Small groups (F, Cl, Me) can enhance selectivity for JAK3 over other kinases.
Reference Compound Benchmark

AS1810722 is a validated pyrrolo[2,3-d]pyrimidine derivative that potently inhibits STAT6 activation (IC50 ~ 1-10 nM range in cellular assays). It serves as the positive control for the protocols below.

Visualization: The IL-4/STAT6 Signaling Axis[1][2][3]

The following diagram illustrates the signaling cascade and the precise intervention point for pyrrolo[2,3-d]pyrimidine inhibitors.

STAT6_Pathway cluster_nucleus Transcriptional Regulation IL4 IL-4 / IL-13 (Extracellular) Receptor IL-4Ra / gc Receptor Complex IL4->Receptor Binding JAKs JAK1 / JAK3 (Kinases) Receptor->JAKs Activation STAT6_U STAT6 (Unphosphorylated) JAKs->STAT6_U Phosphorylation STAT6_P p-STAT6 (Tyr641) STAT6_U->STAT6_P Tyr641 Dimer STAT6 Homodimer STAT6_P->Dimer SH2 Interaction Nucleus Nucleus Dimer->Nucleus Translocation GATA3 Expression GATA3 Expression Nucleus->GATA3 Expression IgE Class Switching IgE Class Switching Nucleus->IgE Class Switching Th2 Differentiation Th2 Differentiation Nucleus->Th2 Differentiation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAKs ATP-Competitive Inhibition

Caption: Figure 1. The IL-4 signaling cascade.[1][2][3][4][5] Pyrrolo[2,3-d]pyrimidines inhibit the upstream JAKs, preventing STAT6 Tyr641 phosphorylation and subsequent nuclear translocation.

Experimental Protocols for Validation

Trustworthiness in drug discovery relies on orthogonal assays . You must demonstrate inhibition in a biochemical setting (enzymatic) and a functional cellular setting.

Protocol A: Cellular STAT6 Phosphorylation Assay (Western Blot)

Objective: Quantify the inhibition of IL-4-induced phosphorylation of STAT6 at Tyrosine 641.

Materials:

  • Cell Line: TF-1 (Erythroleukemia) or Ramos (Burkitt's Lymphoma). Note: TF-1 is preferred as it is strictly cytokine-dependent.

  • Stimulant: Recombinant Human IL-4 (rhIL-4).

  • Antibodies: anti-pSTAT6 (Tyr641) and anti-Total STAT6 (Loading Control).

Step-by-Step Methodology:

  • Seeding: Plate TF-1 cells at

    
     cells/mL in RPMI-1640 (low serum, 0.5% FBS) for 4 hours prior to the experiment. Causality: Serum starvation reduces basal phosphorylation noise.
    
  • Compound Treatment: Add the pyrrolo[2,3-d]pyrimidine test compounds (serial dilution, e.g., 0.1 nM to 10 µM) to the wells. Incubate for 60 minutes at 37°C.

    • Control: DMSO vehicle (Negative) and Tofacitinib (1 µM, Positive).

  • Stimulation: Add rhIL-4 (Final concentration: 10 ng/mL ). Incubate for exactly 15 minutes . Note: p-STAT6 signal peaks rapidly; extending beyond 30 mins leads to dephosphorylation.

  • Lysis: Immediately place cells on ice. Wash with cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate). Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical step to preserve Tyr641 signal).

  • Immunoblotting:

    • Resolve 20 µg protein on 10% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Do not use milk; casein phosphoproteins interfere with phospho-antibodies).

    • Probe for p-STAT6 (Tyr641) overnight at 4°C.

  • Analysis: Normalize p-STAT6 signal against Total STAT6 signal. Calculate IC50.

Protocol B: Functional Reporter Assay (HEK-Blue™ IL-4/IL-13)

Objective: Confirm that phosphorylation inhibition translates to transcriptional silencing.

System Logic: This assay uses a reporter cell line expressing the STAT6-inducible gene (SEAP - secreted embryonic alkaline phosphatase).

  • Preparation: Use HEK-Blue™ IL-4/IL-13 cells (InvivoGen).

  • Treatment: Add

    
     of test compound.
    
  • Induction: Add

    
     of IL-4 (1 ng/mL).
    
  • Incubation: Incubate for 24 hours at 37°C. Causality: Transcriptional reporter accumulation takes time, unlike the rapid phosphorylation event.

  • Detection: Mix

    
     of supernatant with QUANTI-Blue™ reagent. Measure Optical Density (OD) at 620–655 nm.
    
  • Validation: A true STAT6 inhibitor must reduce SEAP levels in a dose-dependent manner without causing cytotoxicity (verify cell viability via MTT/CellTiter-Glo).

Screening Workflow Diagram

The following workflow ensures efficient filtering of candidates before expensive animal models.

Screening_Workflow Lib Pyrrolo[2,3-d]pyrimidine Library Synthesis Enz Biochemical Screen (JAK1/3 Kinase Assay) Lib->Enz High Throughput Cell Cellular Assay (p-STAT6 Western) Enz->Cell Hit Selection (IC50 < 100 nM) Cell->Lib SAR Refinement Func Functional Assay (Th2 Differentiation) Cell->Func Validation Lead Lead Candidate Func->Lead Selectivity Profile

Caption: Figure 2. The critical path for STAT6 inhibitor discovery. Biochemical hits must be validated in cellular contexts to ensure membrane permeability.

References

  • Ohga, K., et al. (2025).[6] Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[5] ResearchGate.[3][7]

  • Kling, J. (2022).[8] A deep dive on tofacitinib's mode of action.[8][9] MDedge.

  • Recludix Pharma. (2025). Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model.[6] Business Wire.

  • DeepCure. (2024). DeepCure Unveils STAT6 Inhibitor Program with Novel Oral Small Molecules Targeting Type 2 Inflammation. Business Wire.

  • Clarysse, K., et al. (2019).[9] Tofacitinib inhibits activation of STAT3 and STAT6 in atopic dermatitis-like cultures. ResearchGate.[3][7]

Sources

Method

Application Note: High-Precision Targeting of Autoimmune Pathways using the 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Executive Summary The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases such as Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis. However, first-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases such as Rheumatoid Arthritis (RA), Psoriatic Arthritis, and Ulcerative Colitis. However, first-generation inhibitors often lack isoform selectivity (e.g., JAK1 vs. JAK2/3), leading to off-target adverse effects.

This Application Note details the utilization of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7) as a superior "next-generation" scaffold. Unlike the standard 2,4-dichloro precursors used for Tofacitinib, this trisubstituted scaffold offers three distinct vectors (C2, C4, C6) for chemical diversification. This allows researchers to fine-tune potency and selectivity profiles, specifically targeting the ATP-binding pocket of JAK kinases with higher precision.

Scientific Background: The JAK-STAT Pathway & Scaffold Logic

The Biological Target

Autoimmune pathology is often driven by dysregulated cytokine signaling. The JAK-STAT pathway transmits signals from cell surface receptors (e.g., IL-6, IFN-gamma) to the nucleus.

  • Mechanism: Cytokine binding dimerizes receptors

    
     JAK auto-phosphorylation 
    
    
    
    STAT phosphorylation
    
    
    Translocation to nucleus
    
    
    Pro-inflammatory gene transcription.
  • Therapeutic Goal: Block the ATP-binding site of the JAK kinase domain to prevent phosphorylation.

The Scaffold Advantage

The 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine molecule is a "privileged structure" for kinase inhibition.

  • N7-H: Mimics the purine N9-H, forming a critical hydrogen bond with the kinase hinge region (e.g., Glu966 in JAK3).

  • C4-Cl: The primary site for Nucleophilic Aromatic Substitution (

    
    ), typically used to introduce the "hinge-binding" amine.
    
  • C2-SMe: A "masked" electrophile. It is stable during C4 substitution but can be activated (oxidized to sulfone) for a second substitution, allowing access to the solvent-exposed front pocket.

  • C6-Cl: A unique handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing extension into the hydrophobic back pocket—a strategy critical for achieving isoform selectivity.

Pathway Visualization

JAK_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor (Cell Surface) Cytokine->Receptor Binding JAK JAK Kinase (Cytoplasmic Tail) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[1] The scaffold-derived inhibitor targets the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene expression.

Protocol 1: Regioselective Synthesis of JAK Inhibitors

Objective: To synthesize a focused library of JAK inhibitors using the 4,6-dichloro-2-(methylthio) scaffold. Principle: Exploiting the reactivity difference between C4 (most reactive) and C2 (requires activation).

Materials
  • Scaffold: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (>98% purity).

  • Reagents: Isopropyl alcohol (IPA), DIPEA (Diisopropylethylamine), m-CPBA (meta-Chloroperoxybenzoic acid), Various primary amines.

  • Equipment: Microwave reactor (optional), Rotary evaporator, Flash Chromatography system.

Step-by-Step Methodology
Step 1: C4-Nucleophilic Substitution (

)

The C4-chlorine is highly susceptible to displacement by amines due to the electron-deficient pyrimidine ring.

  • Dissolve: 1.0 eq of scaffold in IPA (0.1 M concentration).

  • Add Base: Add 3.0 eq of DIPEA.

  • Add Nucleophile: Add 1.1 eq of the desired amine (e.g., cis-4-methyl-piperidin-3-yl amine for Tofacitinib-like analogs).

  • Reaction: Reflux at 80°C for 4–6 hours (or microwave at 100°C for 30 min).

  • Monitor: Check via TLC (Hexane:EtOAc 1:1). The starting material spot should disappear.

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

    
    .
    
    • Note: The C2-SMe and C6-Cl groups remain intact under these conditions.

Step 2: C2-Activation (Oxidation)

To functionalize the C2 position, the methylthio group must be converted into a better leaving group (sulfone/sulfoxide).

  • Dissolve: Dissolve the Step 1 product in DCM (Dichloromethane).

  • Cool: Cool to 0°C in an ice bath.

  • Oxidize: Slowly add 2.2 eq of m-CPBA.

  • Stir: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated

    
     (sodium thiosulfate) to quench excess peroxide.
    
  • Isolate: Extract with DCM. The product is now the C2-sulfone derivative.

Step 3: C2-Displacement
  • React: Dissolve the C2-sulfone intermediate in Dioxane.

  • Add Nucleophile: Add 2.0 eq of the second amine or alkoxide.

  • Heat: Heat to 90°C for 12 hours.

  • Result: This yields a 2,4-disubstituted-6-chloro-pyrrolo[2,3-d]pyrimidine.[2]

Step 4: C6-Diversification (Optional)

If targeting the hydrophobic back-pocket (selectivity filter):

  • Perform a Suzuki-Miyaura coupling using

    
     and an aryl boronic acid to substitute the C6-Cl.
    

Protocol 2: Quality Control & Purity Analysis

Objective: Ensure the intermediate scaffold and final compounds meet the >95% purity threshold required for biological testing.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection
15.095%Linear Gradient
18.095%Wash
18.15%Re-equilibration
23.05%Stop

Acceptance Criteria:

  • Purity: Area under the curve (AUC) > 98%.

  • Identity: Mass Spectrometry (LC-MS) must confirm the [M+H]+ peak matches the theoretical mass (Scaffold MW: ~234.09 g/mol ; Cl isotope pattern 9:6:1 is characteristic of dichloro compounds).

Protocol 3: Functional Validation (In Vitro)

Objective: Validate the synthesized compounds' ability to inhibit JAK3 kinase activity.[3]

Reagents
  • Enzyme: Recombinant Human JAK3 Kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: 10 µM (at

    
    ).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow
  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (10-point curve starting at 10 µM).

  • Incubation: Mix 2 µL inhibitor + 4 µL JAK3 Enzyme in kinase buffer. Incubate 10 min at RT.

  • Reaction Start: Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Termination: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Diagram

Synthesis_Flow Scaffold 4,6-dichloro-2-(methylthio) Scaffold Step1 Step 1: C4-SNAr (Primary Amine) Scaffold->Step1 IPA, 80°C Inter1 Intermediate A (C4-Substituted) Step1->Inter1 Step2 Step 2: Oxidation (m-CPBA) Inter1->Step2 DCM, 0°C Inter2 Intermediate B (Sulfone Activated) Step2->Inter2 Step3 Step 3: C2-SNAr (Secondary Amine) Inter2->Step3 Dioxane, 90°C Final Final Lead Compound (Trisubstituted) Step3->Final

Figure 2: Synthetic route transforming the raw scaffold into a functionalized drug candidate.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). "4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Product Properties."

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.

Disclaimer: This document is for research and development purposes only. The compounds described are potent kinase inhibitors and should be handled with appropriate Personal Protective Equipment (PPE) in a fume hood.

Sources

Application

In vitro biological assays for 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives

Application Note: In Vitro Biological Profiling of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives Introduction: The "Privileged" Scaffold The compound 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Biological Profiling of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Introduction: The "Privileged" Scaffold

The compound 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine represents a high-value "privileged scaffold" in medicinal chemistry. Its structural homology to adenine allows it to serve as a cornerstone for developing ATP-competitive kinase inhibitors.

The presence of chlorine atoms at C4 and C6, combined with the methylthio group at C2, renders this molecule highly reactive for Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-coupling. This reactivity allows researchers to rapidly generate diverse libraries targeting receptor tyrosine kinases (RTKs) such as EGFR , VEGFR-2 , JAK , and RET .

Consequently, biological evaluation of this class does not stop at the scaffold itself; it requires a robust screening cascade designed to identify potency, selectivity, and cellular efficacy of the resulting derivatives. This guide outlines the critical path for validating these molecules.

Strategic Assay Workflow

To ensure resource efficiency, we employ a "Funnel Approach": proceeding from high-throughput cell-free enzymatic assays to complex cellular phenotypic screens.

AssayWorkflow Start Library Synthesis (Scaffold Derivatization) Biochem Phase 1: Biochemical Screen (TR-FRET / ADP-Glo) Start->Biochem 10mM DMSO Stocks HitSel Hit Selection (IC50 < 100 nM) Biochem->HitSel Dose-Response Analysis CellViab Phase 2: Cellular Viability (CellTiter-Glo / MTT) HitSel->CellViab Select Potent Hits Mech Phase 3: Mechanism of Action (Western Blot / Target Engagement) CellViab->Mech Confirm Phenotype Lead Lead Candidate (In Vivo Ready) Mech->Lead Validation

Figure 1: The screening cascade prioritizes biochemical potency before moving to more expensive cellular assays.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: Determine the inhibitory constant (


) of derivatives against a specific kinase target (e.g., EGFR 

). Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), specifically LanthaScreen™.

Rationale: Pyrrolo[2,3-d]pyrimidines typically bind to the ATP-binding pocket (hinge region). TR-FRET is preferred over radioactive


 assays because it is homogeneous (no wash steps), highly sensitive, and minimizes compound interference (fluorescence artifacts) due to the time-delayed signal reading.
Materials:
  • Kinase: Recombinant human EGFR (or target of interest).

  • Substrate: Fluorescein-labeled Poly-GT (Glu:Tyr, 4:1).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: Ultra-pure (Km concentrations specific to the kinase).

  • Compound: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivative (dissolved in 100% DMSO).

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare a 10-point dilution series of the test compound in 100% DMSO (starting at 10 mM).

    • Dilute 1:100 into 1X Kinase Buffer to create a 4X working stock (final DMSO concentration will be 1% in the assay).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of 4X Compound working stock.

    • Add 2.5 µL of 4X Kinase Enzyme (optimized concentration, typically 0.1–1 nM).

    • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

    • Add 5.0 µL of 2X ATP/Substrate Mix to initiate the reaction.

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT (protected from light).

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Eu-labeled Antibody (2 nM).

    • Incubate for 30 minutes.

  • Readout:

    • Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

    • Calculate TR-FRET Ratio:

      
      .
      

Data Analysis: Plot log[inhibitor] vs. Response using a non-linear regression model (4-parameter logistic fit) to derive the


.

Protocol 2: Cellular Viability & Proliferation (ATP Quantitation)

Objective: Assess if biochemical potency translates to cellular efficacy in relevant cancer lines (e.g., A549 for lung cancer, HUVEC for angiogenesis). Methodology: CellTiter-Glo® (Luminescent ATP Assay).

Rationale: Standard MTT assays can be affected by the metabolic state of the cell. Since pyrrolo[2,3-d]pyrimidines are ATP-competitive inhibitors, measuring total cellular ATP (a marker of metabolically active cells) provides a direct and sensitive readout of cell viability.

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well white-walled opaque plates (total volume 90 µL).

    • Incubate for 24 hours at 37°C/5% CO2 for attachment.

  • Compound Treatment:

    • Prepare 10X compound stocks in cell culture media (maintaining DMSO < 0.5%).

    • Add 10 µL of compound stock to wells. Include "DMSO Only" (Negative Control) and "Staurosporine" (Positive Kill Control).

    • Incubate for 72 hours.

  • Detection:

    • Equilibrate the plate and CellTiter-Glo reagent to RT (approx. 30 mins).

    • Add 100 µL of CellTiter-Glo reagent directly to the culture wells (1:1 ratio).

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Readout:

    • Measure total luminescence (integration time: 0.5–1.0 sec).

Protocol 3: Mechanism of Action (Western Blot)

Objective: Confirm that cell death is caused by the inhibition of the specific signaling pathway (e.g., EGFR phosphorylation) rather than off-target toxicity.

SignalingPathway Compound Pyrrolo-Pyrimidine Derivative EGFR RTK (e.g., EGFR) Compound->EGFR Inhibits ATP Binding P_EGFR p-EGFR (Phosphorylated) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS Activation ERK ERK1/2 RAS->ERK Signaling Cascade Prolif Cell Proliferation ERK->Prolif Gene Transcription

Figure 2: The inhibitor blocks the ATP pocket of the RTK, preventing autophosphorylation and downstream ERK signaling.

Step-by-Step Procedure:
  • Treatment: Treat cells (e.g., A549) with the compound at

    
     and 
    
    
    
    the cellular
    
    
    for 6 hours.
  • Stimulation: Stimulate cells with the relevant growth factor (e.g., EGF, 50 ng/mL) for 15 minutes before harvesting (to induce phosphorylation).

  • Lysis: Lyse cells in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-ERK, Anti-Total ERK, Anti-GAPDH (Loading Control).

  • Validation: A successful "hit" will show reduced bands for p-EGFR and p-ERK while Total EGFR levels remain constant.

Data Presentation & Troubleshooting

Quantitative Analysis Table
ParameterDefinitionAcceptance Criteria
Z-Factor (Z') Measure of assay robustness.

(Excellent)
Signal-to-Background (S/B) Ratio of max signal to min signal.

IC50 Concentration inhibiting 50% activity.[1][2][3]

(Potent Hit)
% CV Coefficient of Variation between replicates.

Troubleshooting Guide
  • Issue: High background in TR-FRET.

    • Solution: Optimize antibody concentration or check for compound autofluorescence (run a "compound only" control).

  • Issue: Steep Hill Slope (> 2.0) in IC50 curve.[2]

    • Solution: Indicates compound aggregation or non-specific binding. Add 0.01% Triton X-100 to the buffer.

  • Issue: Poor solubility of the 4,6-dichloro scaffold.

    • Solution: Ensure DMSO stock is fresh. Sonicate at 37°C. Do not exceed 1% final DMSO in aqueous buffers.

References

  • Vertex AI Search. (2023).[4] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. Link

  • Gangjee, A., et al. (2010). Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Lynch, D. E., & McClenaghan, I. (2000).[5] 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C. Link

  • Wang, H., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. Link

  • El-Mekabaty, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel).[6] Link

Sources

Method

Mastering the Scaffold: SAR and Protocols for Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Introduction: The Privileged Adenine Isostere The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most successful templates in modern kinase inhibitor discovery. By replacing the N-7 of the purine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Adenine Isostere

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents one of the most successful templates in modern kinase inhibitor discovery. By replacing the N-7 of the purine ring with a carbon, this scaffold retains the critical hydrogen-bonding geometry required for ATP-competitive inhibition while offering distinct vectors for chemical modification that enhance selectivity and improve physicochemical properties.

This guide provides a rigorous framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold, moving from rational design to synthetic execution and biochemical validation. It is grounded in the success of clinical benchmarks such as Tofacitinib (JAK inhibitor) and Ibrutinib (BTK inhibitor, structurally related), focusing on the causality between structural modification and biological readout.

SAR Design Strategy: Mapping the Pharmacophore

Effective SAR for this scaffold relies on exploiting three distinct binding regions within the kinase ATP pocket. The design logic must prioritize the "Hinge Region" for potency, while leveraging the "Solvent Front" and "Gatekeeper" regions for selectivity.

The "Warhead" and Vectors
  • The Hinge Binder (Core): The pyrrolo[2,3-d]pyrimidine core mimics adenine.[1] The N-1 and C-4 amino groups form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu930/Leu932 in JAK2).

  • The Selectivity Vector (C-5/C-6): Substituents here project into the hydrophobic pocket or the gatekeeper region. This is the primary lever for differentiating between homologous kinases (e.g., JAK1 vs. JAK2).

  • The Solubilizing Tail (Exocyclic Amine): The group attached to the C-4 amine often extends into the solvent front, tolerating polar groups to improve ADME properties without sacrificing binding affinity.

Visualizing the Design Logic

SAR_Logic Core Pyrrolo[2,3-d]pyrimidine Core (Scaffold) Hinge Hinge Region (Potency Driver) Core->Hinge N-1 & C-4 NH (H-Bonds) Gatekeeper Hydrophobic Pocket (Selectivity Driver) Core->Gatekeeper C-5 / C-6 Substitution Solvent Solvent Front (ADME/Solubility) Core->Solvent Exocyclic Amine Tail

Figure 1: Functional mapping of the pyrrolo[2,3-d]pyrimidine scaffold relative to kinase binding pockets.

Synthetic Protocols: Accessing the Chemical Space

The following protocol details the synthesis of C-4 substituted analogs via Nucleophilic Aromatic Substitution (


), the most robust entry point for library generation.
Protocol A: C-4 Functionalization via

Objective: To introduce diverse amine "tails" at the C-4 position of the scaffold. Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1).

Reagents & Setup
  • Substrate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Nucleophile: Primary or secondary amine (

    
    ) (1.2 – 1.5 eq)
    
  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)
    
  • Solvent: n-Butanol (for high temp) or DMF/IPA (for lower temp)

  • Conditions: Reflux (100–120°C) or Microwave irradiation.

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial or round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (153 mg, 1.0 mmol) in n-Butanol (3 mL).

  • Addition: Add the specific amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), increase base to 3.0 eq.

  • Reaction:

    • Method A (Thermal): Heat to reflux (110°C) with stirring for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

    • Method B (Microwave): Irradiate at 120°C for 30–60 minutes (High absorption setting).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol and diethyl ether.

    • Extraction (if no precipitate): Remove solvent in vacuo. Dilute residue with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM).
    
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the disappearance of the C-4 Cl signal and appearance of amine NH/alkyl protons.

Biochemical Validation: The ADP-Glo™ Kinase Assay

To validate the SAR, we utilize the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay is preferred for its high Z'-factor and resistance to compound interference (fluorescence quenching).

Protocol B: Kinase Inhibition Assay (384-well format)

Objective: Determine


 values for synthesized analogs against a target kinase (e.g., JAK2).
Reagents
  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
    • Critical: DTT must be fresh to prevent kinase oxidation.

  • Substrate: Peptide substrate (specific to kinase, e.g., Poly(Glu, Tyr) for JAKs) + Ultra-pure ATP.

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[2][3][4]

Assay Workflow

ADPGlo_Workflow Step1 Step 1: Kinase Reaction (5 µL volume) Enzyme + Inhibitor + ATP Step2 Step 2: ADP-Glo Reagent (Add 5 µL) Depletes Unused ATP Step1->Step2 Incubate 60 min @ RT Step3 Step 3: Detection Reagent (Add 10 µL) Converts ADP -> ATP -> Light Step2->Step3 Incubate 40 min @ RT Readout Luminescence Readout (Integration: 0.5 - 1 sec) Step3->Readout Incubate 30 min @ RT

Figure 2: Step-by-step timeline for the ADP-Glo kinase assay.

Detailed Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of analogs in 100% DMSO (10-point curve). Transfer 50 nL to the assay plate (384-well, white, low-volume).

  • Enzyme Addition: Dilute Kinase to

    
     optimal concentration in Kinase Buffer. Dispense 2.5 µL/well.
    
    • Control 1 (Max Signal): Enzyme + DMSO.

    • Control 2 (Min Signal): Buffer (no enzyme) + DMSO.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 2.5 µL of

    
     ATP/Substrate mix.
    
    • Note: ATP concentration should be at

      
       (typically 10–50 µM) to ensure competitive inhibition mode is detectable.
      
  • Incubation: Cover and incubate for 60 min at RT.

  • ADP-Glo Addition: Add 5 µL of ADP-Glo™ Reagent.[2] Incubate 40 min. (Stops reaction, burns remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP, then to light).

  • Measurement: Read Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis
  • Normalization: Convert RLU (Relative Light Units) to % Inhibition:

    
    
    
  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract

    
    .
    

Representative SAR Data & Interpretation

The following table illustrates a mock SAR profile demonstrating the impact of C-4 substitution on a hypothetical Kinase X.

Compound IDR-Group (at C-4)

(nM)
LE (Ligand Efficiency)Interpretation
A-01

5,4000.45Weak binder. Hinge H-bonds present, but lacks hydrophobic fill.
A-02

1200.38

-stacking or hydrophobic interaction improves potency significantly.
A-03

4500.35Flexible linker reduces entropic favorability compared to A-02.
A-04

150.42Optimal. Piperidine (Tofacitinib-like) engages solvent front H-bonds.

Key Insight: The transition from A-01 to A-04 highlights the necessity of extending beyond the hinge region. The piperidine ring (A-04) likely mimics the binding mode of Tofacitinib, where the aliphatic ring sits in the solvent channel, improving both affinity and solubility.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

  • Kuglstatter, A., et al. (2011). Structural basis for the binding of the specific JAK inhibitor tofacitinib to JAK1 and JAK3.[5][6][7] Acta Crystallographica Section F, 67(10), 1161-1165.

Sources

Application

Application Note: High-Fidelity Patient-Derived Organoid (PDO) Screening for NSCLC Therapeutic Profiling

Executive Summary The failure rate of oncology drugs in clinical trials remains high (>90%), largely due to the inability of traditional 2D cell lines to recapitulate the complex architecture and heterogeneity of primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure rate of oncology drugs in clinical trials remains high (>90%), largely due to the inability of traditional 2D cell lines to recapitulate the complex architecture and heterogeneity of primary tumors. In Non-Small Cell Lung Cancer (NSCLC), which accounts for 85% of lung cancer cases, patient-derived organoids (PDOs) have emerged as the "gold standard" for pre-clinical validation. Unlike spheroids (which are often simple aggregates of cell lines), PDOs are derived directly from patient biopsies, retaining the original tumor’s histological features, genetic mutations (e.g., EGFR, KRAS, ALK), and drug sensitivity profiles.

This Application Note details a validated workflow for deriving NSCLC PDOs and utilizing them in high-throughput drug screening assays. It focuses on the EGFR-RAS-RAF-MEK-ERK signaling axis, the primary therapeutic target in NSCLC.

Biological Framework: The Target Landscape

Effective drug development requires understanding the signaling cascades that drive tumor survival. In NSCLC, the Epidermal Growth Factor Receptor (EGFR) pathway is the most frequently mutated driver.

The Signaling Cascade

Binding of ligands (EGF) to EGFR triggers dimerization and autophosphorylation, activating downstream effectors including the RAS-RAF-MEK-ERK pathway (proliferation) and the PI3K-AKT pathway (survival).

  • Clinical Relevance: Mutations in EGFR (e.g., Exon 19 deletion) or KRAS (e.g., G12C) lead to constitutive activation of this pathway, independent of ligand binding.

  • Therapeutic Intervention: We screen for efficacy using Tyrosine Kinase Inhibitors (TKIs) like Osimertinib (EGFR) or Sotorasib (KRAS G12C).

Pathway Visualization

The following diagram illustrates the signal transduction flow and specific points of therapeutic intervention.

NSCLC_Pathway cluster_resistance Resistance Mechanisms EGF EGF Ligand EGFR EGFR (Receptor) Target: Osimertinib EGF->EGFR Binding KRAS KRAS (GTPase) Target: Sotorasib (G12C) EGFR->KRAS Activation RAF BRAF (Kinase) Target: Dabrafenib KRAS->RAF Phosphorylation MEK MEK1/2 Target: Trametinib RAF->MEK ERK ERK1/2 (Effector) MEK->ERK Nucleus Nucleus (Transcription/Proliferation) ERK->Nucleus Translocation MET MET Amplification MET->KRAS Bypass

Figure 1: The EGFR-RAS-MAPK signaling axis in NSCLC. Key therapeutic nodes are highlighted with their respective inhibitor classes.

Protocol A: Derivation of NSCLC Organoids

Objective: Establish long-term expanding organoid cultures from fresh lung biopsy or resection tissue. Timeframe: 2–4 hours (Processing) + 10–14 days (Establishment).

Reagents & Media Formulation

Success depends on the precise "niche factors" provided in the medium.

ComponentConcentrationFunction
Advanced DMEM/F12 BaseBasal medium
R-Spondin 1 500 ng/mLWnt agonist; supports stemness
Noggin 100 ng/mLBMP inhibitor; maintains epithelial phenotype
FGF-7 / FGF-10 25 / 100 ng/mLMitogens for lung epithelium
A83-01 500 nMALK5/TGF-β inhibitor; prevents differentiation
SB202190 10 µMp38 MAPK inhibitor; prevents senescence
Y-27632 10 µMROCK inhibitor; prevents anoikis (cell death)
Nutlin-3a (Optional)10 µMMDM2 inhibitor; selects for p53-mutant tumor cells

Expert Insight: Normal airway cells often outgrow tumor cells in culture. If the patient tumor carries a TP53 mutation (common in NSCLC), add Nutlin-3a to the medium. This kills wild-type p53 normal cells while sparing the mutant tumor organoids [1].

Step-by-Step Derivation Workflow
  • Tissue Preparation:

    • Receive fresh tissue in cold AdDMEM/F12 + antibiotics.

    • Wash 3x with cold PBS to remove blood and mucus.

    • Mince tissue into fine fragments (<1 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Resuspend fragments in Digestion Buffer : AdDMEM/F12 containing Collagenase Type II (5 mg/mL) and DNase I (0.1 mg/mL) .

    • Incubate at 37°C for 30–60 minutes on an orbital shaker.

    • Critical Check: Monitor turbidity. Stop when large chunks disappear but before single cells are fully isolated (clusters are better for viability).

  • Filtration & Washing:

    • Pass suspension through a 70 µm cell strainer.

    • Centrifuge at 200 x g for 5 min at 4°C.

    • Aspirate supernatant. Resuspend pellet in cold medium.

  • Matrix Embedding:

    • Calculate pellet volume. Mix cells with Growth Factor Reduced (GFR) Matrigel or BME at a 1:2 ratio.

    • Technique: Keep everything on ice. Matrigel polymerizes rapidly above 10°C.

    • Pipette 40 µL "domes" into the center of a pre-warmed 24-well plate.

    • Invert plate and incubate at 37°C for 15 min to solidify domes (prevents cell settling).

  • Culture:

    • Overlay with 500 µL of pre-warmed NSCLC Organoid Medium .

    • Refresh medium every 3–4 days. Passage when organoids become dense or dark (necrotic center).

Protocol B: High-Throughput Drug Screening (384-Well)

Objective: Quantify drug sensitivity (IC50) using an ATP-based luminescent assay. System: CellTiter-Glo® 3D (Promega).

The Logic of 3D Assays

Standard 2D assays (MTT/MTS) rely on metabolic conversion of substrates, which often fails in 3D due to poor reagent penetration. CellTiter-Glo 3D uses a stronger lytic buffer and vigorous shaking to break down the Matrigel matrix and release ATP from the core of the organoid [2].

Screening Workflow

Screening_Workflow Step1 Organoid Dissociation (TrypLE Express) Step2 Resuspension (5% Matrigel/Medium) Step1->Step2 Step3 Plating (384-well, 1000 cells/well) Step2->Step3 Step4 Drug Treatment (72 - 120 Hours) Step3->Step4 Step5 Lysis & Readout (CellTiter-Glo 3D) Step4->Step5

Figure 2: High-throughput screening workflow for NSCLC organoids.

Detailed Protocol
  • Preparation:

    • Harvest mature organoids. Dissociate into small clusters (not single cells) using TrypLE Express.

    • Count cells. Resuspend in medium containing 5% Matrigel (dilute suspension method). This allows for automated dispensing without forming domes.

  • Plating:

    • Dispense 30 µL of cell suspension (approx. 500–1000 cells) per well into a white-walled 384-well plate.

    • Spin down briefly (100 x g, 1 min).

    • Incubate 24 hours to allow reformation of structures.

  • Compound Addition:

    • Prepare 10x drug concentrations in medium.

    • Add 5 µL of drug per well (Final volume 35 µL).

    • Include controls: Vehicle (DMSO) and Positive Control (Staurosporine) .

    • Incubate for 72–120 hours.

  • Readout (Critical Steps):

    • Equilibrate plate and CellTiter-Glo 3D reagent to Room Temperature (RT) for 30 mins.

    • Add equal volume (35 µL) of reagent to each well.

    • SHAKE: Place on an orbital shaker at 900 rpm for 5 minutes . Note: Failure to shake vigorously results in incomplete lysis and false viability data.

    • Incubate 25 mins at RT (stabilizes luminescence).

    • Read Luminescence (RLU).

Data Analysis & Interpretation

Calculating Dose-Response

Normalize RLU values to the DMSO control (set as 100% viability). Plot using a non-linear regression (4-parameter logistic curve).

Formula:



Comparative Sensitivity (Example Data)
CompoundTarget2D Cell Line IC50 (µM)3D PDO IC50 (µM)Interpretation
Osimertinib EGFR0.050.853D matrix confers drug resistance (stromal protection).
Cisplatin DNA2.5015.00PDOs mimic clinical chemo-resistance better than 2D.
**Sotorasib
Method

Application Note: Rational Design and Kinetic Characterization of Covalent Irreversible Inhibitors

Introduction: The Renaissance of Covalent Inhibition For decades, the pharmaceutical industry viewed covalent inhibitors with skepticism, fearing that their inherent reactivity would lead to indiscriminate protein bindin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Inhibition

For decades, the pharmaceutical industry viewed covalent inhibitors with skepticism, fearing that their inherent reactivity would lead to indiscriminate protein binding and idiosyncratic toxicity. However, the landscape has shifted dramatically. The clinical success of blockbuster drugs like Ibrutinib (BTK inhibitor), Osimertinib (EGFR inhibitor), and Sotorasib (KRAS G12C inhibitor) has catalyzed a renaissance in the field.

Unlike reversible inhibitors, which rely on equilibrium binding, Targeted Covalent Inhibitors (TCIs) derive their potency from a two-step mechanism: initial non-covalent binding followed by the formation of a permanent bond with a specific nucleophilic residue (usually cysteine) near the active site.

Why Choose Covalent Inhibition?
  • Potency: Can target shallow binding pockets where reversible binders fail.

  • Duration of Action: Driven by protein turnover rate, not plasma half-life (

    
    ), effectively uncoupling pharmacokinetics (PK) from pharmacodynamics (PD).
    
  • Selectivity: Achieved by combining a specific scaffold with a "warhead" that only reacts when positioned precisely against the target nucleophile.

Strategic Design Workflow

The development of a TCI requires a distinct workflow compared to traditional small molecules. The process is not linear; it is a cycle of tuning the "warhead" (electrophile) reactivity against the scaffold's affinity.

Diagram 1: Rational Covalent Inhibitor Design Workflow

TCI_Workflow Target Target Assessment (Identify Non-Catalytic Cysteine) Scaffold Scaffold Optimization (High Affinity, No Warhead) Target->Scaffold Warhead Warhead Installation (Acrylamides, Vinyl Sulfones) Scaffold->Warhead MS_Val Protocol 1: Intact Protein MS (Proof of Covalent Binding) Warhead->MS_Val MS_Val->Warhead No Binding / Non-Specific Kinetics Protocol 2: Kinetic Profiling (Determine kinact/KI) MS_Val->Kinetics Mass Shift Confirmed Selectivity Selectivity & Safety (GSH Reactivity / Proteomics) Kinetics->Selectivity High Efficiency Decision Go / No-Go Selectivity->Decision Decision->Warhead Too Reactive

Figure 1: The iterative workflow for TCI development. Note the critical feedback loops where warhead reactivity is tuned based on MS and kinetic data.

Protocol 1: Intact Protein Mass Spectrometry (Proof of Binding)

Before investing in complex kinetics, you must validate that the compound binds covalently to the target protein. This is a binary "Go/No-Go" step.

Objective: Observe a mass shift in the target protein corresponding exactly to the molecular weight of the inhibitor.

Materials
  • Target Protein: Purified recombinant protein (>90% purity), buffer-exchanged into PBS or Ammonium Acetate (avoid TRIS or buffers with primary amines if using reactive esters).

  • Compound: 10 mM stock in DMSO.

  • LC-MS System: Q-TOF or Orbitrap capable of deconvoluting large protein masses.

Step-by-Step Methodology
  • Preparation: Dilute protein to 5 µM in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Incubation: Add inhibitor at 10x molar excess (50 µM). Include a DMSO-only control.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Quenching: Add formic acid to 0.1% final concentration to stop the reaction (and denature for MS).

  • Analysis: Inject onto a C4 reverse-phase column. Elute with a water/acetonitrile gradient.

  • Deconvolution: Use software (e.g., BioPharma Finder or MassHunter) to deconvolute the charge envelope to zero-charge mass.

Success Criteria:

  • Control: Mass =

    
    [1]
    
  • Sample: Mass =

    
     (or 
    
    
    
    if applicable).
  • Note: If you see

    
     or 
    
    
    
    mass additions, your warhead is too reactive (promiscuous).

Protocol 2: Determination of (The Gold Standard)

Scientific Rationale: For covalent inhibitors, the


 value is time-dependent .[2] As incubation time increases, 

decreases, eventually approaching zero (titration). Therefore,

is a meaningless metric for ranking potency.

The correct metric is the efficiency of inactivation , defined by two parameters:

  • 
     : The affinity of the initial reversible binding step.
    
  • 
     : The rate of bond formation once bound.
    

Mechanism:



Diagram 2: Kinetic Analysis Workflow

Kinetics E_I E + I EI_Complex E·I (Reversible Complex) E_I->EI_Complex KI (Affinity) EI_Covalent E-I (Covalent Adduct) EI_Complex->EI_Covalent kinact (Reactivity)

Figure 2: The two-step mechanism of covalent inhibition.


 drives the first step; 

drives the second.
Experimental Protocol (Progress Curve Analysis)

Materials:

  • Enzyme & Substrate: Standard activity assay components (fluorogenic or chromogenic substrate).

  • Plate Reader: Capable of kinetic mode (continuous reading).

Methodology:

  • Reaction Setup: Prepare a 96-well plate with enzyme buffer.

  • Inhibitor Series: Prepare a serial dilution of the inhibitor (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM).

  • Initiation: Add enzyme to the inhibitor/substrate mix simultaneously.

  • Data Acquisition: Measure product formation continuously for 60–90 minutes.

Data Analysis (The Critical Step):

  • Step 1: Plot Product (RFU/Abs) vs. Time for each inhibitor concentration. You will see "curved" lines that plateau as the enzyme dies.

  • Step 2: Fit each curve to the exponential decay equation to find the observed rate constant (

    
    ) for that concentration:
    
    
    
    
    (Where
    
    
    is initial velocity)
  • Step 3: Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .
  • Step 4: Fit this secondary plot to the hyperbolic equation to derive

    
     and 
    
    
    
    :
    
    

Data Presentation Table:

ParameterDefinitionTarget Value (Ideal)

Reversible binding constant< 100 nM (High affinity)

Max rate of inactivation> 0.1 min⁻¹ (Fast bond formation)

Inactivation Efficiency > 10,000 M⁻¹s⁻¹

Protocol 3: Jump-Dilution Assay (Proof of Irreversibility)

To distinguish a true covalent irreversible inhibitor from a slow-binding reversible inhibitor, you must perform a "washout" or "jump-dilution" experiment.

Methodology:

  • Incubation: Incubate Enzyme + Inhibitor (at 10x

    
    ) for 1 hour. (Enzyme concentration should be high, e.g., 100x assay concentration).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the Substrate.

  • Measurement: Immediately measure enzyme activity.

Interpretation:

  • Reversible Inhibitor: Activity recovers over time as the inhibitor dissociates (due to the concentration drop).

  • Irreversible Inhibitor: Activity remains flat (near 0%). The enzyme is permanently dead.

Liability Assessment: Glutathione (GSH) Stability

A perfect


 is useless if the drug reacts with every cysteine in the body. You must assess reactivity against Glutathione (the cell's primary antioxidant).

Protocol:

  • Incubate 10 µM Inhibitor with 5 mM GSH (physiological concentration) in PBS at 37°C.

  • Monitor by LC-MS at T=0, 1h, 4h, 24h.

  • Target: < 50% consumption after 24 hours. If consumption is fast, the warhead is too "hot" (reactive) and will likely cause toxicity.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[3] The resurgence of covalent drugs.[4][5] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Copeland, R. A. (2013).[6] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[6] Link

  • Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS Discovery, 22(1), 5-20. Link

  • Bauer, R. A. (2015).[7] Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today, 20(9), 1061-1073. Link

  • FDA Guidance. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Application

Exploring 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine for anti-inflammatory agents

Abstract & Strategic Overview The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in modern drug discovery, serving as the core architecture for FDA-approved Janus Kinase (JAK) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in modern drug discovery, serving as the core architecture for FDA-approved Janus Kinase (JAK) inhibitors such as Tofacitinib, Baricitinib, and Ruxolitinib. While first-generation inhibitors primarily utilized the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core, the 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine intermediate offers a superior "Tri-Vector" diversification strategy.

This Application Note details the specific utility of this intermediate. Unlike simpler scaffolds, the presence of the C6-chlorine and C2-thiomethyl groups allows researchers to access the "solvent front" and "selectivity pocket" of the kinase ATP-binding site, respectively, enabling the design of highly selective Type I and Type I½ inhibitors with reduced off-target toxicity.

Chemical Utility & Regioselectivity Guide

Successful utilization of this scaffold relies on exploiting the differential reactivity of its three electrophilic centers. The reactivity order is C4-Cl > C6-Cl >> C2-SMe .

The Tri-Vector Diversification Strategy
  • Vector A (C4-Position): The "Hinge Binder." The C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This position typically accepts an amine or aniline to form hydrogen bonds with the kinase hinge region (e.g., Glu966 in JAK3).
    
  • Vector B (C6-Position): The "Solvent Front/Gatekeeper." The C6-chloride is less reactive to

    
     but highly active in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). This vector allows extension into the solvent-exposed region to modulate solubility and pharmacokinetic (PK) properties.
    
  • Vector C (C2-Position): The "Selectivity Handle." The methylthio group is initially inert. However, upon oxidation to the sulfone (

    
    ), it becomes a potent leaving group, allowing late-stage introduction of solubilizing groups or small lipophilic moieties to probe the ribose-binding pocket.
    
Visualizing the Synthetic Logic

SyntheticLogic Start 4,6-dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: C4 Functionalization (SNAr Hinge Binder) Start->Step1  Primary Amine  (120°C, DIPEA)   Step2 Step 2: C6 Functionalization (Pd-Catalyzed Coupling) Step1->Step2  Boronic Acid  (Pd(dppf)Cl2)   Step3 Step 3: C2 Optimization (Oxidation + Displacement) Step2->Step3  mCPBA then  Nucleophile   Final Lead Candidate (High Selectivity JAK Inhibitor) Step3->Final  Purification  

Figure 1: The sequential functionalization workflow exploits the decreasing electrophilicity of the C4, C6, and C2 positions.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: To install the primary hinge-binding motif without disturbing the C6-chloride.

Reagents:

  • Substrate: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Nucleophile: 3-aminopiperidine or substituted aniline (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent:

    
    -Butanol or 1,4-Dioxane (Anhydrous)
    

Procedure:

  • Dissolution: In a pressure-rated vial, dissolve 100 mg (0.43 mmol) of the substrate in 3.0 mL of

    
    -butanol.
    
  • Addition: Add DIPEA (225 µL, 1.29 mmol) followed by the amine nucleophile (0.52 mmol).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: Monitor via LC-MS.[1] The C4-substituted product usually elutes earlier than the starting material on reverse-phase C18.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Flash column chromatography (SiO2, 0–10% MeOH in DCM).

    • Yield Expectation: 75–85%.

    • QC Check: 1H NMR should show loss of the C4 signals and retention of the S-Me singlet (~2.6 ppm).

Protocol B: C6-Arylation (Suzuki-Miyaura Coupling)

Objective: To extend the molecule into the solvent front.

Reagents:

  • Substrate: C4-amino-6-chloro-intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge a reaction vessel with nitrogen.

  • Loading: Add substrate, boronic acid, and Pd catalyst.

  • Solvent System: Add 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 4–6 hours.

    • Critical Control: Do not overheat (>100°C) to avoid de-chlorination or S-Me displacement.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Biological Evaluation: JAK Kinase Assay

Once the library is synthesized, compounds must be screened for potency and isoform selectivity (JAK1 vs. JAK2/3).

Protocol C: HTRF® Kinase Assay (In Vitro)

Mechanism: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate by the JAK enzyme.

Assay Setup:

  • Enzyme Mix: Prepare 2X JAK1, JAK2, or JAK3 enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare 2X solution of Biotin-Poly(Glu,Ala,Tyr) + ATP (

    
     apparent concentration).
    
  • Compound: Dissolve test compounds in 100% DMSO (Top concentration 10 mM), then perform 3-fold serial dilutions.

Workflow:

  • Add 4 µL of Compound to a 384-well low-volume white plate.

  • Add 2 µL of Enzyme Mix. Incubate for 10 min at RT (to allow inhibitor binding).

  • Add 4 µL of Substrate/ATP Mix to start the reaction.

  • Incubate for 60 min at RT.

  • Detection: Add 10 µL of Detection Reagent (Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition =


. Fit data to a 4-parameter logistic equation to determine 

.
Visualizing the Biological Mechanism

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK  ATP Competitive  Blockade pSTAT p-STAT (Dimer) STAT->pSTAT  Dimerization   Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus  Translocation  

Figure 2: The inhibitor blocks the phosphorylation of STAT proteins, preventing downstream inflammatory gene transcription.

Data Interpretation & SAR Table

When analyzing results from the 4,6-dichloro-2-(methylthio) scaffold, use the following SAR (Structure-Activity Relationship) heuristics:

Structural FeatureModificationPredicted Biological Effect
C4-Amino Cycloalkyl vs. AromaticPotency Driver. Cycloalkyl amines (e.g., pyrrolidine) often improve solubility; Anilines improve potency via

-stacking but lower solubility.
C6-Aryl Electron-Withdrawing (F, CN)Metabolic Stability. Blocks metabolic oxidation at the solvent front.
C2-Group SMe

H
Selectivity. Removal of SMe often increases JAK1 vs. JAK2 selectivity but may reduce potency.
C2-Group SMe


Solubility. Increases polarity and creates a donor/acceptor motif for water bridging.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry. Link

  • Kudugunti, S., et al. (2024). "Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors." Bioorganic Chemistry. Link

  • Maji, L., et al. (2024).[2] "Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship." Molecular Diversity. Link

  • Metwally, K., et al. (2023). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review." Current Medicinal Chemistry. Link

  • Cisneros, J. A., et al. (2016). "Cell-based assay for the detection of JAK/STAT pathway inhibitors." Methods in Molecular Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine coupling

Introduction: The Scaffold Architecture You are working with a highly versatile but chemically distinct scaffold: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . This 7-deazapurine core is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Architecture

You are working with a highly versatile but chemically distinct scaffold: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . This 7-deazapurine core is a privileged structure in kinase inhibitor discovery (e.g., JAK, SYK inhibitors).

To successfully manipulate this molecule, you must understand its electronic hierarchy . The molecule possesses three distinct electrophilic sites and one nucleophilic site (N7), creating a specific order of reactivity that must be respected to avoid "molecular trash" (polymerization or regio-isomeric mixtures).

The Reactivity Hierarchy (The "Golden Rule")
  • C4-Cl (Pyrimidine Ring): Most electron-deficient. Highly reactive toward SNAr and Pd-catalyzed couplings. Reacts First.

  • N7-H (Pyrrole Ring): Acidic (pKa ~13). Can poison Pd-catalysts or lead to N-alkylation side products. Protect First.

  • C6-Cl (Pyrrole Ring): Electron-rich relative to C4. Less reactive. Requires Pd-catalysis (Suzuki/Buchwald) or forcing SNAr conditions. Reacts Second.

  • C2-SMe (Methylthio): Pseudo-inert under standard coupling conditions. Can be activated later via oxidation (mCPBA/Oxone) to sulfone (-SO2Me) for displacement. Reacts Last.

Module 1: Visualizing the Workflow

The following diagram illustrates the logical flow of functionalization. Deviating from this path is the primary cause of low yields.

ReactivityWorkflow Start 4,6-dichloro-2-(methylthio) -7H-pyrrolo[2,3-d]pyrimidine Step1 Step 1: N7 Protection (SEM, Tosyl, Boc) Start->Step1 Essential for Yield Step2 Step 2: C4 Functionalization (SNAr or Suzuki) Step1->Step2 High Selectivity Step3 Step 3: C6 Functionalization (Suzuki/Buchwald) Step2->Step3 Requires Active Catalyst Step4 Step 4: C2 Activation (Oxidation to -SO2Me) Step3->Step4 Late Stage Diversity

Caption: Sequential functionalization strategy. Attempting Step 3 before Step 2 often results in inseparable regio-isomers.

Module 2: Critical Protocols & Optimization

Protocol A: Regioselective SNAr at C4

Objective: Displace C4-Cl with an amine nucleophile without touching C6-Cl.

  • The Science: The pyrimidine ring is significantly more electron-deficient than the pyrrole ring. SNAr proceeds readily at C4.

  • Common Pitfall: Using high temperatures (>100°C) or strong bases (NaH) can force reaction at C6 or cause double-addition.

Optimized Conditions:

  • Solvent: n-Butanol (for solubility and mild reflux) or THF (for lower temp).

  • Base: DIPEA (2.0 - 3.0 equiv). Avoid inorganic bases if possible to maintain homogeneity.

  • Temperature: 60°C – 80°C. Monitor by TLC.

  • Stoichiometry: 1.05 equiv of Amine. Large excess promotes bis-substitution.

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Arylation of the C6-Cl bond after C4 has been functionalized.

  • The Science: The C6-Cl bond is on the electron-rich pyrrole ring. It behaves more like an aryl chloride than a heteroaryl chloride. Standard Pd(PPh3)4 often fails due to oxidative addition being the rate-limiting step, further hampered by the potential coordination of the C2-SMe group to Palladium.

  • The Fix: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and prevent sulfur poisoning.

Optimized Conditions:

  • Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2.

  • Ligand: XPhos or SPhos (ratio 1:2 Pd:Ligand). Crucial for overcoming S-poisoning.

  • Base: K3PO4 (2-3M aq) or Cs2CO3.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Temperature: 90°C – 110°C (Microwave irradiation often improves yield).

Module 3: Troubleshooting Center (FAQs)

Issue 1: "I am getting a mixture of C4 and C6 products."

Diagnosis: You are likely running the reaction too hot or using a non-selective catalyst system during the first step. Solution:

  • Lower the temperature. C4 substitution often occurs at Room Temperature (RT) to 50°C.

  • Switch Mechanism. If doing Suzuki at C4, switch to SNAr if the nucleophile allows. SNAr is inherently more selective for C4 than Pd-coupling is.

Issue 2: "My reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning. The C2-SMe (Methylthio) group is a "soft" donor and binds strongly to "soft" metals like Pd(0), shutting down the catalytic cycle. Solution:

  • Increase Catalyst Load: Bump to 5-10 mol%.

  • Change Ligand: Switch to SPhos or XPhos . These bulky ligands create a "protective shell" around the Pd, making it harder for the linear SMe group to coordinate and poison the center.

Issue 3: "I cannot remove the N7-Protecting Group later."

Diagnosis: Poor choice of PG. Solution:

  • SEM (2-(trimethylsilyl)ethoxymethyl): Robust but requires TBAF/acid to remove. Good for lithiation chemistry.

  • Tosyl (Ts): Excellent for activating the ring for SNAr, but sometimes falls off too easily under basic Suzuki conditions.

  • Recommendation: Use SEM if you plan multiple metal-catalyzed steps. Use Tosyl if you only need it for one step.

Module 4: Data & Decision Matrix

Use this table to select the correct solvent/base system for your specific coupling partner.

Coupling TypeTarget PositionPreferred SolventPreferred BaseCatalyst/LigandKey Note
SNAr C4n-BuOH or IPADIPEANoneKeep T < 80°C to avoid C6 reaction.
Suzuki C4DME/H2ONa2CO3Pd(dppf)Cl2Use if nucleophile is an aryl boronic acid.
Suzuki C6Dioxane/H2OK3PO4Pd2(dba)3 + XPhos Requires active catalyst due to deactivation by pyrrole N and SMe.
Buchwald C6t-Amyl Alcoholt-BuONaPd(OAc)2 + BrettPhosStrict anhydrous conditions required.

Module 5: Troubleshooting Logic Tree

Troubleshooting Problem Start: Low Yield or Impure Product CheckN7 Is N7 Protected? Problem->CheckN7 Protect Action: Protect N7 (SEM/Ts) Prevents catalyst poisoning CheckN7->Protect No CheckRegio Is the issue Regioselectivity? CheckN7->CheckRegio Yes TempControl Action: Lower Temp (<60°C) Switch solvent to n-BuOH CheckRegio->TempControl Yes (Mixture of isomers) CheckCat Is reaction stalling? CheckRegio->CheckCat No (Single isomer, low yield) LigandSwitch Action: Switch to SPhos/XPhos (Counteract SMe poisoning) CheckCat->LigandSwitch Yes

Caption: Diagnostic logic for resolving common synthetic bottlenecks.

References

  • Regioselectivity in 2,4,6-trihalo-systems

    • Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[1]

    • Source: Comptes Rendus Chimie (via ResearchG
    • Relevance: Establishes the reactivity order C4 > C6 for 7-deazapurine analogs.
  • C4-Selective Suzuki Coupling

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[2]

    • Source: NIH / J Am Chem Soc.
    • Relevance: details ligand-controlled selectivity for C4-chlorides in the presence of other halides.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives

    • Title: Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

    • Source: US P
    • Relevance: Provides industrial standard conditions for handling the core scaffold, including pH control and isol
  • Reactivity of Methylthio-pyrimidines

    • Title: 4,6-Dichloro-2-(methylthio)pyrimidine Crystal Structure & Reactivity.
    • Source: Acta Crystallographica / ResearchGate.[4]

    • Relevance: Structural data confirming the geometry and steric environment of the C2-SMe group.

Sources

Optimization

Troubleshooting low yield in 7H-pyrrolo[2,3-d]pyrimidine synthesis

Topic: Troubleshooting Low Yield & Process Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization

Lead Scientist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Deazapurine" Challenge

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is the structural core of critical Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib .[1] While it mimics the adenosine core of ATP, its synthetic behavior differs largely from standard purines due to the electron-rich pyrrole ring fused to the electron-deficient pyrimidine.

Low yields in this synthesis are rarely due to a single "bad reagent." They are usually systemic failures in regiocontrol (N7 vs. N9) , oxidation sensitivity (electron-rich pyrrole) , or incomplete chlorination .[1] This guide moves beyond basic recipes to the causality of failure.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your protocol, identify the failure mode using this logic flow.

G Start START: Low Yield Observed Step_Check Which Step Failed? Start->Step_Check Ring_Form Ring Formation (Cyclization) Step_Check->Ring_Form Core Synthesis Funct Functionalization (Alkylation/coupling) Step_Check->Funct Derivatization Cycl_Type Method Used? Ring_Form->Cycl_Type Regio Isomer Mix (N7/N9)? Funct->Regio Alkylation Chlor Incomplete Chlorination? Funct->Chlor POCl3 Step Traube Traube/Chloroacetaldehyde (Black Tar?) Cycl_Type->Traube Process Route Sono Sonogashira (Stalled Reaction?) Cycl_Type->Sono MedChem Route Check pH & Temp Control Check pH & Temp Control Traube->Check pH & Temp Control Check O2 exclusion & Cu species Check O2 exclusion & Cu species Sono->Check O2 exclusion & Cu species Check Base Hardness & Protecting Group Check Base Hardness & Protecting Group Regio->Check Base Hardness & Protecting Group Check Base Catalysis (DMA/DIEA) Check Base Catalysis (DMA/DIEA) Chlor->Check Base Catalysis (DMA/DIEA)

Figure 1: Diagnostic decision tree for isolating the chemical bottleneck in deazapurine synthesis.[1]

Part 2: Troubleshooting The Core Synthesis

Scenario A: The "Process Route" (4-Aminouracil + Chloroacetaldehyde)

Context: You are scaling up (>10g) and using the classical condensation method.[1]

Q: My reaction mixture turns into a black tar, and isolation is impossible. What happened? A: You likely lost pH control or thermal control.

  • The Mechanism: The condensation of 4-aminouracil with chloroacetaldehyde involves the formation of a hemiaminal followed by cyclization. This reaction is highly exothermic. If the temperature spikes, the electron-rich pyrrole ring polymerizes (black tar).[1]

  • The Fix:

    • Buffer System: Do not run this in neat water/ethanol. Use an aqueous Sodium Acetate (NaOAc) buffer.[1]

    • Controlled Addition: Add the chloroacetaldehyde dropwise to the amine suspension at 60°C, not all at once.

    • pH Watch: Maintain pH 4–5. If it drops too low (HCl generation), polymerization accelerates.[1]

Scenario B: The "MedChem Route" (Sonogashira Coupling)

Context: You are building a library using 5-halopyrimidines and alkynes.[1]

Q: The starting material is consumed, but I see a major byproduct and low yield of the cyclized product. A: You are likely seeing the Glaser Homocoupling product (alkyne-alkyne dimer) or incomplete cyclization (indole formation failure).[1]

  • The Mechanism: Copper (CuI) is excellent for activating the alkyne but promotes homocoupling in the presence of trace oxygen.[1]

  • The Fix:

    • Degas rigorously: Sparging with argon is insufficient. Use "Freeze-Pump-Thaw" cycles (x3) for the solvent.[1]

    • Switch Catalyst: Move to

      
        (2-5 mol%) which is robust.[1]
      
    • The "Cyclization Trigger": The Sonogashira product often requires a second step to close the ring (unless using specific masked alkynes).[1] If using a protected alkyne (e.g., TMS-acetylene), ensure you add a fluoride source (TBAF) or base (KOtBu) in a second pot to drive the 5-endo-dig cyclization.[1]

Part 3: The Regioselectivity Crisis (N7 vs. N9)

This is the single most common cause of "low yield" (because half your mass is the wrong isomer).[1]

Q: I am trying to alkylate the pyrrole nitrogen (N7), but I get a mixture of N7 and N9 alkylation. How do I lock selectivity? A: You must treat the pyrrolo[2,3-d]pyrimidine as an ambident nucleophile .[1]

VariableCondition A: Kinetic ControlCondition B: Thermodynamic Control
Target Isomer N9 (Desired for Tofacitinib-like) N7 (Less Common)
Mechanism Charge density controlSteric/Thermodynamic stability
Base Cesium Carbonate (

)
Sodium Hydride (

)
Solvent DMF or Acetone (Polar Aprotic)THF (Ethereal)
Temperature Room Temperature (

)
Reflux
Explanation The N7 proton is more acidic, but the N9 position is often more nucleophilic under specific soft-base conditions.[1]Strong deprotonation (

) delocalizes the anion.[1] The cation (

) coordinates tightly, often directing alkylation to the less hindered or chelation-controlled site.[1]

Critical Insight: If your electrophile is a Michael acceptor (e.g., acrylate), the reaction is reversible.[1] You must use a catalytic base (DBU) rather than stoichiometric strong base to allow thermodynamic equilibration to the stable N9 isomer.[1]

Part 4: The "Hidden" Failure: Chlorination

Q: I cannot convert the 4-hydroxy/oxo group to the chloride using neat


. The conversion stalls at 60%. 
A:  The pyrrole ring donates electron density into the pyrimidine ring, making the C4-carbonyl oxygen less nucleophilic towards phosphorus. Neat 

is not electrophilic enough.

The Solution: You must use an exogenous organic base to catalyze the Vilsmeier-Haack type mechanism.

  • Add: N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) (1.5 - 2.0 eq).[1]

  • Why: The base activates

    
     to form the highly reactive 
    
    
    
    species.

Part 5: Optimized Protocols

Protocol 1: High-Yield Chlorination of 2,4-dihydroxypyrrolo[2,3-d]pyrimidine

Reference Standard: Adapted from Tofacitinib Process Chemistry (Pfizer).[1]

  • Setup: Dry 250 mL RBF, Argon atmosphere.

  • Reagents:

    • Substrate: 2,4-dihydroxypyrrolo[2,3-d]pyrimidine (5.0 g, 33.1 mmol).[1]

    • Reagent:

      
       (25.0 g, 5 eq).[1]
      
    • Catalyst: Diisopropylethylamine (DIEA) (4.2 g, 1.0 eq).[1] Crucial Step.

  • Procedure:

    • Suspend substrate in

      
       at RT.
      
    • Add DIEA dropwise (Exothermic!).[1]

    • Heat to 90°C for 4 hours. Monitor by HPLC (not TLC, as polarities are similar).

  • Quench (Safety Critical):

    • Do NOT pour reaction into water.

    • Distill off excess

      
       under reduced pressure first.
      
    • Pour the thick residue slowly into ice-cold aqueous Ammonia (

      
      )  or 
      
      
      
      solution.[1] Maintaining pH > 7 prevents hydrolysis of the product back to the starting material.
Protocol 2: Regioselective N-Alkylation (N9-Selectivity)

For synthesis of Tofacitinib precursors.[1]

  • Solvent: 2-Butanol or Water/Acetone mix (Green chemistry).[1]

  • Base:

    
     (2.5 eq).[1]
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Phase transfer catalyst improves yield in biphasic systems.[1]

  • Procedure:

    • Mix 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Alkyl Halide + Base + TBAB.

    • Heat to 60°C.

    • Checkpoint: If N7 isomer forms (>10%), increase temperature to 90°C to force thermodynamic equilibration to the N9 isomer.[1]

References

  • Tofacitinib Process Chemistry (Pfizer)

    • Title: "Process Research and Development for the Synthesis of the JAK Inhibitor Tofacitinib Citr
    • Source:Organic Process Research & Development (2014).[1]

    • URL:[Link][1]

  • Regioselectivity Mechanisms

    • Title: "Regioselective Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Deriv
    • Source:Molecules (2020).[1][2]

    • URL:[Link][1][3]

  • Sonogashira Optimization

    • Title: "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."
    • Source:Chemical Reviews (2011).[1][4]

    • URL:[Link][1]

  • General Deazapurine Synthesis

    • Title: "Synthesis of 7-deazapurine nucleosides and nucleotides."
    • Source:Beilstein Journal of Organic Chemistry (2018).[1]

    • URL:[Link]

Sources

Troubleshooting

How to avoid side reactions with 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists working with 7-deazapurine scaffolds. Ticket Category: Scaffold Reactivity & Troubl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists working with 7-deazapurine scaffolds.

Ticket Category: Scaffold Reactivity & Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-12

System Overview: The "Reactivity Triad"

To successfully manipulate 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (referred to herein as Compound X ), one must understand that it possesses three distinct electrophilic sites with widely divergent activation energies. Treating this molecule as a generic "dichloride" is the root cause of 85% of experimental failures (side reactions).

The Reactivity Hierarchy
  • C4-Cl (Pyrimidine Ring): Highly reactive.[1] Susceptible to SNAr (Nucleophilic Aromatic Substitution).

  • C6-Cl (Pyrrole Ring): Electron-rich vinyl chloride. Resistant to SNAr. Requires Transition Metal Catalysis (Suzuki/Stille/Buchwald).

  • C2-SMe (Methylthio): Latent electrophile. Stable to most nucleophiles unless oxidized to sulfone/sulfoxide (S(O)Me or SO₂Me).

Troubleshooting Guides (By Issue)

Ticket #001: Regioselectivity Failure (C4 vs. C6)

User Complaint: "I attempted a Suzuki coupling at C6, but I obtained a complex mixture including C4-substituted byproducts and starting material."

Root Cause Analysis: The C4-Cl bond is chemically distinct from the C6-Cl bond. C4 is part of an electron-deficient pyrimidine ring (activated), while C6 is part of an electron-rich pyrrole ring (deactivated). Palladium oxidative addition can occur at both, but C4 is often kinetically favored for oxidative addition if the catalyst system is not highly specific, or if SNAr competes with the base used in the coupling.

Resolution Protocol:

  • Sequence Control: Always perform SNAr at C4 before attempting Pd-catalysis at C6.

    • Why? Converting the C4-Cl to a C4-Amine (or ether) deactivates the pyrimidine ring slightly, making the subsequent Pd-insertion at C6 more controllable.

  • Base Selection: If you must couple at C6 while C4-Cl is present, use non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) rather than alkoxides (NaOEt) or hydroxides, which will rapidly displace C4-Cl via SNAr.

  • Catalyst Poisoning: The C2-SMe group is a soft Lewis base that can coordinate to Pd(0), poisoning the catalyst.

    • Fix: Use bidentate ligands (e.g., Xantphos, dppf) that outcompete the sulfur for the metal center.

Ticket #002: Hydrolysis Byproducts (Formation of "The Lactam")

User Complaint: "During SNAr displacement of C4-Cl with an amine, I see a peak at M-16 (or M-18 shift) corresponding to the 4-hydroxy/4-oxo derivative."

Root Cause Analysis: The C4-Cl position is extremely sensitive to hydrolysis, especially in the presence of water and hydroxide ions. The resulting 4-hydroxypyrrolo[2,3-d]pyrimidine tautomerizes to the thermodynamically stable amide (lactam), which is a "dead end" for further functionalization.

Resolution Protocol:

  • Solvent Integrity: Use anhydrous solvents (THF, Dioxane, DMF).

  • Base Swap: Avoid hydroxide bases (NaOH, KOH). Use tertiary amines (DIPEA, TEA) as acid scavengers.

  • Temperature Management: Do not exceed 80°C unless necessary. Hydrolysis rates scale exponentially with temperature in wet solvents.

Ticket #003: N7-Alkylation Side Reactions

User Complaint: "I tried to alkylate a nucleophile at C4, but NMR suggests the alkyl group attached to the pyrrole nitrogen (N7)."

Root Cause Analysis: The N7 proton is acidic (pKa ~13-14). In the presence of base (e.g., NaH, K₂CO₃) and an electrophile, N7 deprotonates and acts as a nucleophile.

Resolution Protocol:

  • Protection Strategy: You must protect N7 before running reactions involving strong bases or electrophiles.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed by fluoride/acid. Good for lithiation.

    • Tosyl (Ts):[2] Electron-withdrawing. Warning: While Ts protects N7, it also activates C4-Cl towards SNAr (making it more reactive). This can be useful but increases hydrolysis risk.

    • Boc: Labile to acid and heat; often falls off during harsh SNAr conditions.

Visualizing the Workflow

The following diagram illustrates the logical flow to avoid "dead-end" intermediates.

G Start Start: 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Decision1 Goal: Functionalize C4 (S_NAr)? Start->Decision1 Action_Protect Step 1: Protect N7 (SEM or Tosyl) Decision1->Action_Protect Yes (Recommended First) Action_SNAr Step 2: C4 Displacement (Amine/Alkoxide, <80°C) Action_Protect->Action_SNAr Risk_Hydrolysis RISK: Hydrolysis to Lactam (Avoid NaOH/H2O) Action_SNAr->Risk_Hydrolysis Action_Coupling Step 3: C6 Cross-Coupling (Suzuki/Stille) Action_SNAr->Action_Coupling Risk_Poison RISK: Pd Poisoning by SMe (Use Bidentate Ligands) Action_Coupling->Risk_Poison Action_Oxidation Step 4: Activate C2 (Oxidize SMe to SO2Me) Action_Coupling->Action_Oxidation End_Product Final Scaffold Action_Oxidation->End_Product

Caption: Logical synthesis flow prioritizing C4 functionalization before C6 coupling to minimize side reactions.

Experimental Data & Protocols

Comparative Reactivity Table
Reaction SiteReaction TypeConditions to Avoid (Side Reaction Risk)Optimal Conditions
C4-Cl SNArAqueous base (Hydrolysis); >120°C (Decomposition)DIPEA/n-BuOH, 60-80°C
C6-Cl Pd-CouplingMonodentate ligands (Catalyst poisoning by SMe)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
C2-SMe OxidationmCPBA (if alkene present elsewhere); Uncontrolled tempOxone® (Selectivity), 0°C
N7-H ProtectionStrong base without electrophile (Dimerization)NaH/SEM-Cl or TsCl/DMAP
Validated Protocol: Selective C4-Amination

Target: Avoid C6 reaction and Hydrolysis.

  • Setup: Dissolve N7-protected scaffold (1.0 eq) in anhydrous n-Butanol or Dioxane (0.1 M).

  • Reagent: Add Amine Nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Execution: Heat to 60°C under N₂ atmosphere. Monitor by LCMS every 2 hours.

    • Checkpoint: If C4-Cl remains unreacted after 4h, increase T to 80°C. Do not jump to 100°C immediately to prevent C2-SMe displacement (rare but possible with cyclic amines).

  • Workup: Evaporate solvent directly. Do not perform aqueous acidic workup if the product is acid-sensitive.

FAQ: Rapid Fire Troubleshooting

Q: Can I remove the methylthio group (SMe) later? A: Yes. It is a "safety handle." After you finish C4 and C6 chemistry, treat the molecule with mCPBA or Oxone to generate the sulfone (SO₂Me), then displace it with a nucleophile (amine/alkoxide) or reduce it off using Raney Nickel (desulfurization) to leave a proton.

Q: My Suzuki coupling at C6 failed; I recovered starting material. Why? A: The thioether (SMe) likely poisoned your Palladium. Switch to a catalyst system robust against sulfur, such as Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Alternatively, add CuTC (Copper(I)-thiophene-2-carboxylate) as a cofactor to scavenge sulfur, though this is less common for SMe than for free thiols.

Q: Why do I see a "dimer" peak in LCMS? A: If N7 is unprotected, two scaffold molecules can react with each other (N7 of one attacks C4 of another). Always protect N7 or ensure your nucleophile is in large excess.

References

  • Regioselectivity in Pyrrolo[2,3-d]pyrimidines

    • Title: "Nucleophilic Aromatic Substitution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Deriv
    • Context: Establishes the kinetic preference for C4 displacement over other positions.
    • Source:

  • Handling Methylthio Groups & Pd-Catalysis

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Context: Discusses catalyst choices (dppf/Xantphos) to overcome sulfur poisoning in deazapurine scaffolds.
    • Source:

  • Synthesis of JAK Inhibitors (Tofacitinib Analogs)

    • Title: "Practical Synthesis of Tofacitinib and Prioritization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Functionaliz
    • Context: Provides industrial-standard protocols for handling the 4-chloro-pyrrolo[2,3-d]pyrimidine core and N-protection str
    • Source:

Sources

Optimization

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis &amp; Purification

Topic: Improving the purity of synthesized pyrrolo[2,3-d]pyrimidine derivatives Current Status: Online | Queue Load: Low Operator: Senior Application Scientist (Ph.D.) Welcome to the Synthesis Support Hub You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the purity of synthesized pyrrolo[2,3-d]pyrimidine derivatives

Current Status: Online | Queue Load: Low Operator: Senior Application Scientist (Ph.D.)

Welcome to the Synthesis Support Hub

You are likely here because your LC-MS trace of a pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold shows split peaks, unexplained masses (+16, +14), or persistent metal contamination. This scaffold is the "engine block" of modern kinase inhibitors (e.g., Tofacitinib, Ruxolitinib), but its amphoteric nature and tautomeric ambiguity create a minefield of impurity risks.

This guide is structured as a Level 3 Troubleshooting Workflow , addressing the three most critical failure points in this chemistry.

Module 1: The Regioselectivity Crisis (N-Alkylation & Isomers)

The Issue: You are attempting to alkylate the pyrrole nitrogen (N7) or substitute the C4-chloride, but you are observing regioisomers (N1 vs. N7 alkylation) or diastereomeric mixtures.

Diagnostic Q&A

Q: "I see two close-eluting peaks with the same mass during N-alkylation. Which is which?" A: This is the classic N7 vs. N1 Regioselectivity conflict.

  • The Cause: The pyrrolo[2,3-d]pyrimidine anion is an ambient nucleophile. Under thermodynamic control, alkylation prefers the pyrrole nitrogen (N7). However, under kinetic conditions or with steric hindrance, the pyrimidine nitrogen (N1) can compete.

  • The Fix: Switch to Phase Transfer Catalysis (PTC) .

    • Protocol: Use 50% NaOH (aq) / Toluene biphasic system with tetrabutylammonium hydrogensulfate (TBAHS). This "shuttling" mechanism highly favors the softer, more delocalized N7 anion over the harder N1.

    • Validation: N7-isomers typically have a lower R_f on silica TLC compared to N1-isomers due to hydrogen bonding capabilities of the free pyrimidine nitrogens in the N1-alkylated byproduct.

Q: "My C4-displacement (SNAr) reaction yields a 'smear' or incomplete conversion." A: The C4-chloride is deactivated if the N7-proton is not masked.

  • The Mechanism: If N7-H is free, the base used for the reaction deprotonates N7 first (pKa ~13), creating an electron-rich heteroaromatic ring that resists nucleophilic attack at C4.

  • The Fix: Protect N7 before C4-substitution, or use acid-catalyzed SNAr .

    • Alternative: Use a "one-pot" silylation. Add BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect N7 as N-TMS, facilitating the attack at C4.

Visual Logic: Optimization of Alkylation/Substitution

RegioselectivityLogic Start Target Transformation Decision Reaction Type? Start->Decision Alkylation N-Alkylation (N7) Decision->Alkylation Substitution C4-Substitution (SnAr) Decision->Substitution Cond1 Condition: NaH/DMF Alkylation->Cond1 Standard Cond2 Condition: PTC (NaOH/Toluene) Alkylation->Cond2 Optimized SubCond1 N7-H (Unprotected) Substitution->SubCond1 SubCond2 N7-SEM/Tos or Transient TMS Substitution->SubCond2 Result1 Risk: N1/N7 Mix (Kinetic) Cond1->Result1 Result2 Success: High N7 Selectivity Cond2->Result2 SubResult1 Stalled Reaction (Anion Deactivation) SubCond1->SubResult1 SubResult2 Rapid Conversion SubCond2->SubResult2

Caption: Decision tree for optimizing regioselectivity during functionalization. Green paths indicate higher purity outcomes.

Module 2: The "Ghost" Impurities (N-Oxides & Hydrolysis)

The Issue: High-resolution mass spec shows impurities with M+16 or M+18 that persist through flash chromatography.

Diagnostic Q&A

Q: "I have a persistent M+16 impurity (approx 1-5%). Is it a byproduct?" A: This is likely the N-Oxide of the pyrimidine ring or an aliphatic amine side chain.

  • Context: In the synthesis of Tofacitinib and analogs, the oxidation of the piperidine nitrogen or the pyrimidine N1/N3 is a known process risk, often exacerbated by peroxides in uninhibited ethers (THF/Dioxane) or vigorous stirring in air.

  • The Fix:

    • Solvent Hygiene: Test THF for peroxides. Use BHT-inhibited solvents.

    • Deoxygenation: Sparge reaction mixtures with Argon, not just nitrogen balloons.

    • Purification: N-oxides are much more polar. Switch your mobile phase to DCM:MeOH:NH4OH (90:9:1) to retain the N-oxide on silica while eluting the parent compound.

Q: "My cyano-substituted derivative (e.g., Tofacitinib analog) has an M+18 peak." A: You have hydrolyzed the nitrile to a primary amide .

  • Cause: Strong basic conditions (NaOH/KOH) or acidic workups convert -CN to -CONH2.

  • The Fix:

    • Avoid aqueous strong bases during workup. Use mild buffering (pH 7-8).

    • If hydrolysis occurs, these impurities are notoriously difficult to separate by crystallization. Reverse-phase (C18) prep-HPLC is usually required, using an Ammonium Formate buffer (pH 3.8) to differentiate the amide from the nitrile.

Data: Impurity Retention Profiles
Impurity TypeMass ShiftRelative Retention (TLC)Recommended Removal
N-Oxide M + 160.2 - 0.4 x Product R_fFlash Column (DCM/MeOH/NH3)
Amide (Hydrolysis) M + 180.5 - 0.7 x Product R_fC18 Prep-HPLC (Acidic Buffer)
De-chlorinated M - 34> 1.0 x Product R_fRecrystallization (IPA/Heptane)
Homocoupling 2M - 2ClVariable (usually very non-polar)Flash Column (Hexane/EtOAc)

Module 3: Metal Scavenging & Final Polish

The Issue: You used a Sonogashira or Suzuki coupling to build the core, and the final product is gray/off-white or fails elemental analysis for Pd.

Protocol: The "Three-Stage" Polish

Do not rely on crystallization alone to remove Palladium. Pd complexes often co-crystallize with nitrogen heterocycles.

Step 1: The Wash After the reaction, wash the organic layer with 5% L-Cysteine (aq) or Thiourea (aq) . The sulfur has a higher affinity for Pd than the pyrrolopyrimidine nitrogens.

Step 2: The Scavenger (Silica-Based) If the crude is dark:

  • Dissolve crude in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol or DMT (0.5 eq w/w relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.

Step 3: The Crystallization (Tofacitinib Specific) For citrate salts or similar derivatives, crystallization is the final purity gate for diastereomers.

  • Solvent System: Acetone/Water (9:1) or IPA/Water.

  • Cooling Ramp: Slow cooling (5°C/hour) is critical. Rapid precipitation traps the cis-isomer (impurity) inside the trans-isomer (product) lattice.

Visual Logic: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Pd Contaminated) Wash Aq. L-Cysteine Wash Crude->Wash Scavenge SiliaMetS Thiol (50°C, 4h) Wash->Scavenge Filter Filtration (0.45µm) Scavenge->Filter Cryst Crystallization (Acetone/H2O) Filter->Cryst Final Pure API (>99.5%) Cryst->Final

Caption: Integrated workflow for Palladium removal and diastereomer separation.

References & Authority

  • Pfizer Process Chemistry (Tofacitinib): Detailed analysis of N-oxide impurities and diastereomeric salt resolution.

    • Source: Ruggeri, S. G., et al. (2015). "Structure and Physicochemical Properties of Tofacitinib Citrate." Organic Process Research & Development.

  • General Synthesis of Pyrrolo[2,3-d]pyrimidines: Review of cyclization methods and regioselectivity.

    • Source:Molecules (MDPI), "Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives."

  • Regioselectivity Mechanisms: Analysis of N7 vs N9 (or N1) alkylation in deazapurines.

    • Source: Seela, F., et al. "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides and nucleotides."

  • Palladium Removal Strategies: Guidelines for scavenging metals from heterocyclic APIs.

    • Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

Troubleshooting

Technical Support Center: Stability &amp; Handling of CAS 90662-12-7

Compound: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Executive Technical Dashboard CAS 90662-12-7 is a critical heterocyclic building block, primarily used in the synthesis of JAK inhibitors and other ATP-co...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Executive Technical Dashboard

CAS 90662-12-7 is a critical heterocyclic building block, primarily used in the synthesis of JAK inhibitors and other ATP-competitive kinase inhibitors. Its structural integrity relies on the stability of two electrophilic chlorine atoms and a nucleophilic methylthio ether moiety.

ParameterSpecification / Status
Chemical Name 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₇H₅Cl₂N₃S
Molecular Weight 234.11 g/mol
Primary Degradation Risk High: S-oxidation (Sulfoxide formation) Moderate: Hydrolysis (Dechlorination)
Storage Condition -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Solubility Profile Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water

Troubleshooting Guide: Q&A Format

Category A: Purity & Degradation Issues

Q1: We observed a new peak at [M+16] and [M+32] in our LC-MS analysis after storing the compound in DMSO at room temperature for 48 hours. What is happening?

Diagnosis: This is a classic signature of Thioether Oxidation . Mechanism: The methylthio group (-SMe) at the C2 position is susceptible to oxidation. DMSO (Dimethyl Sulfoxide) can act as a mild oxidant, especially if the solvent is old (containing peroxides) or exposed to light/air.

  • [M+16]: Formation of the Sulfoxide (S=O).

  • [M+32]: Formation of the Sulfone (O=S=O).

Corrective Protocol:

  • Solvent Swap: For long-term stock solutions, avoid DMSO if possible. Use anhydrous DMF (Dimethylformamide) stored under argon.

  • Fresh Preparation: If DMSO is required for biological assays, prepare solutions immediately before use. Do not store DMSO stocks of this compound above -80°C.

  • Antioxidants: In extreme cases, adding a trace of BHT (Butylated hydroxytoluene) to the solvent can mitigate radical-induced oxidation.

Q2: The compound has turned from an off-white powder to a yellow/orange solid. Is it still usable?

Diagnosis: Color change usually indicates photolytic degradation or hydrolysis-induced polymerization . Mechanism: The pyrrolopyrimidine scaffold is electron-rich. Exposure to UV light or moisture can trigger ring-opening or dimerization events coupled with the release of HCl (if hydrolysis occurs at the C4-Cl position). Action:

  • Do NOT use for quantitative biological assays (IC50 determination).

  • Purification: Recrystallize immediately using Ethyl Acetate/Hexanes or repurify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Q3: We are seeing "ghost peaks" in the proton NMR near the aromatic region.

Diagnosis: This often indicates Tautomerization or Rotamers , but with CAS 90662-12-7, it is likely NH-proton exchange or interaction with water. Explanation: The proton on the pyrrole nitrogen (N7) is exchangeable. If your deuterated solvent (e.g., CDCl3) is "wet" (acidic), this peak broadens or disappears. Verification: Run the NMR in DMSO-d6. If the peaks sharpen, the issue was solvent acidity/moisture in the previous run.

Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for preventing it. The following diagram illustrates the two primary failure modes: Oxidative Attack on the sulfur and Nucleophilic Attack (Hydrolysis) on the chlorine.

DegradationPathways Compound CAS 90662-12-7 (Intact Molecule) Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation Exposure to Air/DMSO Hydrolysis Hydrolytic Stress (Moisture/pH > 8) Compound->Hydrolysis Moisture Sulfoxide Impurity A: Sulfoxide (M+16) Inactive/Altered Potency Oxidation->Sulfoxide Stage 1 Dechloro Impurity C: Hydroxy-derivative (Cl replaced by OH) Loss of Reactivity Hydrolysis->Dechloro SNAr Mechanism Sulfone Impurity B: Sulfone (M+32) Sulfoxide->Sulfone Stage 2

Figure 1: Primary degradation pathways. The Sulfur oxidation path is the most common cause of purity loss in solution.

Experimental Protocols

Protocol A: Standardized QC via HPLC

Use this protocol to validate purity before starting any expensive biological screening.

Objective: Separate the parent compound from sulfoxide impurities and hydrolyzed byproducts.

ComponentSetting / Value
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA; it degrades the compound)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 280 nm
Retention Time Parent ~6.5 min; Sulfoxide ~4.2 min (more polar)
Protocol B: Safe Solubilization for Bioassays

Objective: Create a stable stock solution without inducing oxidation.

  • Preparation:

    • Weigh the required amount of CAS 90662-12-7 in a glovebox or reduced-humidity weighing station.

    • Calculate the volume of Anhydrous DMSO (Sigma-Aldrich Grade, stored over molecular sieves) needed for a 10 mM stock.

  • Dissolution:

    • Add DMSO. Vortex for 30 seconds.

    • Critical Step: Purge the headspace of the vial with Argon gas for 10 seconds immediately after dissolving.

  • Aliquot & Freeze:

    • Do not store the bulk bottle. Aliquot into single-use volumes (e.g., 20 µL).

    • Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

    • Shelf Life: 3 months at -80°C. Discard freeze-thawed aliquots.

Handling Workflow Decision Tree

Follow this logic flow to determine the correct handling procedure based on your experimental needs.

HandlingWorkflow Start Start: Handling CAS 90662-12-7 State Current State? Start->State Solid Solid Powder State->Solid Solution In Solution State->Solution Storage Long-term Storage? Solid->Storage Action2 Aliquot immediately Store @ -80°C Avoid freeze-thaw Solution->Action2 Stock Storage SolventCheck Check Solvent: Is it DMSO? Solution->SolventCheck Assay Prep Action1 Store @ -20°C Under Argon Desiccator Storage->Action1 Yes Usage Immediate Use? Storage->Usage No Warning WARNING: Use within 4 hours. Keep on ice. SolventCheck->Warning Yes (Oxidation Risk) Safe Proceed with Assay SolventCheck->Safe No (e.g. DMF/MeCN)

Figure 2: Decision matrix for storage and experimental handling.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782066, 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Pyrrolopyrimidine Synthesis & Stability

    • Traxler, P., et al. (1996). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. (Discusses the stability of the pyrrolopyrimidine scaffold). Retrieved from [Link]

  • Oxidation of Thioethers in DMSO

    • Head, S. A., & Aggarwal, A. (2010). DMSO-induced oxidation of thioethers in biological samples. Analytical Biochemistry, 402(2), 202-204. (Provides mechanistic insight into the S-oxidation issue). Retrieved from [Link]

  • Handling of Halogenated Heterocycles
Optimization

Solubility enhancement for 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in assays

Executive Summary The compound 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine presents a classic "brick dust" solubility profile.[1][2] Its planar, aromatic structure facilitates strong - stacking interactions,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine presents a classic "brick dust" solubility profile.[1][2] Its planar, aromatic structure facilitates strong


-

stacking interactions, leading to poor aqueous solubility and a high tendency to form colloidal aggregates in assay buffers.[2] This guide provides a self-validating workflow to solubilize this scaffold for enzymatic and cell-based assays without compromising data integrity.

Module 1: Stock Preparation & Storage

The Critical Error: Most solubility failures occur not in the assay well, but during the initial stock dissolution. This compound is sensitive to moisture-induced precipitation over time.[1][2]

Protocol: The Anhydrous Stock System
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade (

    
    99.9%).[1][2] Avoid Ethanol or Methanol; this scaffold is too lipophilic for alcohols to support high-concentration stocks (10-100 mM).[1][2]
    
  • Concentration: Target 10 mM or 20 mM . Avoid 100 mM stocks unless absolutely necessary, as they are prone to crashing out upon freeze-thaw cycles.[1][2]

  • Storage: Aliquot into single-use vials (brown glass or polypropylene) to prevent hygroscopic water uptake. Store at -20°C.

    • Why? DMSO is hygroscopic.[1][2] If your stock absorbs water from the air, the "effective" solubility drops, and micro-crystals form. These crystals act as seeds for massive precipitation when you dilute into the assay buffer.[2]

Module 2: The "Intermediate Dilution" Workflow

Directly pipetting a 10 mM DMSO stock into an aqueous buffer (a 1:1000 dilution) often causes a "solubility crash"—the compound precipitates instantly upon contact with water.[2]

The Solution: The 3-Step Shift

Instead of a single jump, use an intermediate solvent step to lower the kinetic energy barrier of mixing.

Step 1: Primary Stock

  • 10 mM in 100% DMSO.[2]

Step 2: Intermediate Dilution (The "Shift")

  • Dilute the Primary Stock 1:10 into a compatible co-solvent mix (e.g., 50% DMSO / 50% Buffer or 100% PEG-400).[1][2]

  • Result: 1 mM compound in high-organic solvent. This breaks the aggregation clusters before they hit the final water-rich environment.[2]

Step 3: Final Assay Dilution

  • Dilute the Intermediate 1:100 into the final Assay Buffer.[2]

  • Final Concentration: 10 µM (1% DMSO final).

Visualizing the Workflow

SolubilityWorkflow Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Mix (1 mM in 50% DMSO/Buffer) Stock->Inter 1:10 Dilution (Gradual Polarity Shift) Crash Precipitation Event (Data Artifacts) Stock->Crash Direct 1:1000 Dilution Assay Assay Well (10 µM in 99% Buffer) Inter->Assay 1:100 Dilution (Stable Dispersion) Crash->Assay False Inhibition

Caption: Figure 1. The Intermediate Dilution Strategy prevents "shock precipitation" by gradually introducing the hydrophobic compound to the aqueous environment.

Module 3: Assay Buffer Optimization

For pyrrolopyrimidines, the buffer composition is the difference between a clean IC50 and a false positive.

Detergent Necessity (The "Shoichet" Standard)

Hydrophobic compounds often form colloidal aggregates that sequester enzymes, causing false inhibition.[2] This is the #1 source of error for this scaffold.

  • Requirement: You must include a non-ionic detergent.[1][2]

  • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20 .[1][2]

  • Mechanism: Detergents disrupt the colloidal aggregates, forcing the compound to exist as a monomer (the active form) or precipitate fully (inactive), removing the "sticky" artifact.

pH Considerations

The pyrrole nitrogen (N-7) has a pKa typically around 10-13 (very weak acid), and the pyrimidine nitrogens are weak bases.[1][2]

  • Target pH: Keep the buffer between pH 7.2 – 7.6 .

  • Avoid: Acidic buffers (< pH 6.[1][2]0) generally reduce solubility for this class.[1][2]

Module 4: Troubleshooting & FAQs

Q1: My IC50 curve is steep (Hill slope > 2.0). Is this real?

A: Likely not. A Hill slope > 2.0 often indicates solubility-limited precipitation or colloidal aggregation .[1][2]

  • Diagnostic: Centrifuge the assay plate (10 min at 3000 x g) before reading. If the activity changes significantly compared to a non-centrifuged control, you have a solubility artifact.

Q2: Can I use Cyclodextrins?

A: Yes, but with caution.

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at 0.1% - 0.5% is excellent for preventing precipitation in cell-based assays where high DMSO is toxic.[1][2]
  • Warning: In enzymatic assays, cyclodextrins can encapsulate the inhibitor too well, preventing it from binding to the target enzyme (shifting the IC50 right). Only use if detergents fail.[1][2]

Q3: How do I confirm the compound is actually soluble?

A: Do not rely on visual inspection. Use Dynamic Light Scattering (DLS) or a simple Nephelometry check.[1][2]

The "Poor Man's DLS" Protocol:

  • Prepare your top concentration in the final assay buffer.[1][2]

  • Measure Absorbance at 650 nm (where the compound does not absorb).[1][2]

  • Threshold: If OD650 > 0.005 above the buffer blank, you have undissolved particles scattering light.[2]

Troubleshooting Logic Tree

Troubleshooting Start Issue: Inconsistent Assay Data Check1 Check Hill Slope Start->Check1 SlopeHigh Slope > 2.0? Check1->SlopeHigh Agg Suspect Aggregation SlopeHigh->Agg Yes (Steep) Sol Suspect Solubility Limit SlopeHigh->Sol No (Flat/Noisy) Action1 Add 0.01% Triton X-100 Agg->Action1 Fix Action2 Reduce Max Concentration Sol->Action2 Fix

Caption: Figure 2. Decision tree for diagnosing solubility-driven data artifacts.

Summary of Physicochemical Properties (Estimated)

PropertyValue / CharacteristicImpact on Assay
LogP (Calc) ~2.5 - 3.2Moderate lipophilicity; requires DMSO.[1][2]
H-Bond Donors 1 (Pyrrole NH)Potential for specific binding; pH sensitive >10.[1][2]
H-Bond Acceptors 3 (N1, N3, S)Soluble in polar aprotic solvents (DMSO).[2]
Aqueous Solubility < 10 µM (PBS, pH 7.[2]4)High Risk. Requires additives for assays >1 µM.[1][2]
Aggregation Risk HighCritical. Must use detergents (Triton/Tween).[1][2]

References

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit of false discovery.[2] Nature Chemical Biology, 2(9), 450–450.[2] Link

    • Context: Establishes the mechanism of colloidal aggregation for hydrophobic inhibitors.[2]

  • Feng, B. Y., & Shoichet, B. K. (2006).[2] A detergent-based assay for the detection of promiscuous inhibitors.[1][2][3][4][5] Nature Protocols, 1(2), 550–553.[2] Link

    • Context: Provides the standard protocol for using Triton X-100 to valid
  • National Center for Advancing Translational Sciences (NCATS). (2012).[1][2] Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf.[1][2] Link

    • Context: Authoritative guide on DMSO tolerance and serial dilution protocols.
  • BellBrook Labs. (2023).[1][2] Protocol Recommendations for Performing a Kinase Inhibition Assay.Link

    • Context: Specific guidance on handling kinase inhibitors and preventing compound interference.

Sources

Troubleshooting

Overcoming challenges in the chlorination step of pyrrolo[2,3-d]pyrimidines

Status: Operational Ticket ID: PYR-CL-004 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of C4-Chlorination in 7-Deazapurines Executive Summary & Context Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CL-004 Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of C4-Chlorination in 7-Deazapurines

Executive Summary & Context

Welcome to the technical support hub for pyrrolo[2,3-d]pyrimidine chemistry. The conversion of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-deazahypoxanthine) to its 4-chloro derivative is a "gatekeeper" step in the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib .

While seemingly a standard nucleophilic aromatic substitution, this reaction is plagued by the electron-rich nature of the pyrrole ring, which can lead to side reactions, and the high susceptibility of the imidoyl chloride intermediate to hydrolysis during workup. This guide provides the mechanistic grounding and self-validating protocols required to master this transformation.

The Mechanism: Why It Fails

To troubleshoot, you must visualize the failure points. The reaction typically proceeds via a Vilsmeier-Haack-type activation.

The Critical Pathway:

  • Activation: The carbonyl oxygen (tautomer of the hydroxyl) attacks the electrophilic phosphorus of POCl₃.

  • Displacement: Chloride ion attacks the C4 position, expelling the phosphoro-species.

  • Aromatization: The system re-aromatizes to the 4-chloro product.

Common Failure Mode: If the reaction is quenched into water without pH control, the highly reactive C-Cl bond—destabilized by the electron-rich pyrrole ring—can undergo rapid hydrolysis, reverting to the starting material (4-hydroxypyrrolo[2,3-d]pyrimidine).

Visualization: Reaction Logic & Failure Points

G cluster_0 Critical Control Point Start 4-Hydroxy-pyrrolo[2,3-d]pyrimidine (Starting Material) Inter Phosphorylated Intermediate Start->Inter Activation (Heat) POCl3 Reagent: POCl3 + Base/Cat POCl3->Inter Product 4-Chloro-pyrrolo[2,3-d]pyrimidine (Target) Inter->Product Cl- Attack (-PO2Cl2) Hydrolysis Reversion to SM (FAILURE) Product->Hydrolysis Acidic Aqueous Workup (Uncontrolled pH)

Caption: Logical flow of the chlorination step, highlighting the critical risk of hydrolysis during the workup phase.

Reagent Selection Matrix

Selecting the right chlorinating system is the first step in optimization.

SystemApplication CaseProsCons
POCl₃ (Neat) Standard substratesHigh conversion; solvent acts as reagent.Difficult workup (large exotherm); viscous tars common.
POCl₃ / Toluene Scale-up / ManufacturingBetter heat dissipation; easier stirring.Slower reaction rate; requires higher temperatures.
POCl₃ / DMF (Cat.) Unreactive substratesVilsmeier reagent forms in situ; highly active.Hard to remove DMF; potential for formylation side-products.
SOCl₂ / DMF Acid-sensitive substratesMilder than POCl₃; gaseous byproducts (SO₂, HCl).Often insufficient for deazapurines; lower yields.

Expert Insight: For pyrrolo[2,3-d]pyrimidines, the addition of N,N-dimethylaniline (DMA) or DIPEA is often crucial. It acts as an acid scavenger (preventing protonation of N7, which would deactivate the ring) and solubilizes the HCl byproduct.

Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal decomposition or polymerization. The Fix:

  • Temperature Control: Do not exceed 100°C unless necessary. The pyrrole ring is electron-rich and prone to oxidative polymerization at high temperatures.

  • Solvent: Switch from neat POCl₃ to a solvent system like Toluene or Acetonitrile . This dilutes the reaction and prevents "hot spots."

  • Stirring: Ensure vigorous mechanical stirring. Magnetic stirrers often fail as the mixture thickens, leading to localized overheating.

Q2: LCMS shows the product formed, but after workup, I only see Starting Material (SM).

Diagnosis: Hydrolysis during quenching. The Fix:

  • The "Disappearing Product" Phenomenon: The 4-chloro derivative is an imidoyl chloride analog. In hot, acidic water (formed when quenching POCl₃), it rapidly hydrolyzes back to the lactam (SM).

  • Protocol Adjustment: Quench the reaction mixture into ice-cold water containing NH₄OH or K₂CO₃ . Maintain pH > 7-8 immediately upon quenching. Do not let the mixture sit in acidic solution.

Q3: The reaction stalls at 60-70% conversion.

Diagnosis: Deactivation of the substrate. The Fix:

  • Catalysis: Add 0.1–0.5 equivalents of Benzyltriethylammonium chloride (BTEAC) or Dimethylaniline . This improves the solubility of the chloride source and activates the POCl₃.

  • Stoichiometry: Ensure POCl₃ is in excess (3–5 equivalents). As the reaction proceeds, PO₂Cl₂⁻ is generated, which is a poor electrophile.

Validated Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from optimized industrial procedures for Tofacitinib intermediates [1, 2].

Reagents:

  • 4-Hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylaniline (1.0 eq) [Optional but recommended for speed]

  • Acetonitrile (Solvent, 5-10 volumes)

Step-by-Step Workflow:

  • Setup: In a dry 3-neck flask under Nitrogen, suspend the starting material in Acetonitrile.

  • Addition: Add POCl₃ dropwise at room temperature. Caution: Exothermic.

  • Activation: Add Dimethylaniline. The solution may darken slightly.

  • Reflux: Heat to 80–85°C (internal temperature). Monitor by HPLC/LCMS every hour.

    • Checkpoint: Look for the disappearance of the SM peak and appearance of the Product (M+H: 154/156 ratio 3:1).

  • Quenching (Critical Step):

    • Prepare a separate vessel with crushed ice and water (10 volumes).

    • Slowly pour the reaction mixture into the ice with vigorous stirring .

    • IMMEDIATELY adjust pH to 8–9 using 50% NaOH or concentrated NH₄OH. Do not allow temperature to rise above 20°C during neutralization.

  • Isolation:

    • Extract with Ethyl Acetate or Dichloromethane.

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Toluene is preferred over column chromatography for scale.

Interactive Troubleshooting Logic

Use this decision tree to diagnose live experiments.

Troubleshooting Start Start Troubleshooting CheckLCMS Check LCMS/TLC (In-Process) Start->CheckLCMS Result1 SM Remaining (>10%) CheckLCMS->Result1 Result2 Product Formed but Low Yield CheckLCMS->Result2 Result3 Black Tar / Impurities CheckLCMS->Result3 Action1 Increase Temp to reflux OR Add BTEAC catalyst Result1->Action1 Action2 Check Quench pH. Was it acidic? Result2->Action2 Action3 Reduce Temp. Use Toluene solvent. Result3->Action3 Solution2 Product Hydrolyzed. Repeat with basic quench. Action2->Solution2 Yes

Caption: Decision tree for diagnosing reaction failures in real-time.

Safety Directives
  • POCl₃ Hazards: Reacts violently with water to release HCl and Phosphoric Acid. Never quench directly by adding water to the reaction vessel; always add the reaction mixture to the ice/water.

  • Delayed Exotherm: When quenching large scales, the exotherm may be delayed. Add slowly and monitor temperature continuously.

  • Gas Evolution: The reaction generates HCl gas. A scrubber (NaOH trap) is mandatory.

References
  • Pfizer Inc. (2019). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8] US Patent 10,364,248 B2. Link

  • Brother Chemistry Co Ltd. (2010). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8] CN Patent 101830904B.[1] Link

  • Kuduk, S. D., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4][5][6] Tetrahedron Letters, 51(10), 1390-1392.

  • Mao, H., et al. (2016). Efficient method for the preparation of tofacitinib citrate.[5][9] European Patent EP3078665A1. Link

Sources

Optimization

Refining purification protocols for complex pyrrolo[2,3-d]pyrimidine mixtures

Topic: Refining purification protocols for complex pyrrolo[2,3-d]pyrimidine mixtures Role: Senior Application Scientist Status: System Online[1][2] Introduction Welcome to the technical support hub for the 7-deazapurine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining purification protocols for complex pyrrolo[2,3-d]pyrimidine mixtures

Role: Senior Application Scientist Status: System Online[1][2]

Introduction

Welcome to the technical support hub for the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This heterocycle is the structural core of critical Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.

While pharmacologically potent, this scaffold presents a "perfect storm" for purification:[1]

  • Ambident Nucleophilicity: Competition between N1 and N7 alkylation creates difficult-to-separate regioisomers.[1][2]

  • Solubility Paradox: Intermediates are often "brick dust"—insoluble in organic solvents but too lipophilic for aqueous workups.

  • Metal Affinity: The electron-rich system binds palladium tightly during cross-coupling, complicating pharmaceutical compliance (<10 ppm).[1]

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: The Regioisomer Nightmare (N1 vs. N7)

Troubleshooting Guide: "I have a mixture of isomers. Which is which, and how do I separate them?"

The Science: The pyrrolo[2,3-d]pyrimidine anion is an ambident nucleophile.[1] Under thermodynamic control, alkylation often favors the N7 position (the pyrrole nitrogen), whereas biological activity usually requires N1 substitution (mimicking the N9 of purines).[1] These isomers often co-elute on standard silica.

Diagnostic Protocol (Self-Validation): Before purification, you must confirm regio-identity. Do not rely solely on TLC.

  • Run 1H NMR in DMSO-d6.

  • Check the C2-H Proton (Pyrimidine ring):

    • N7-alkylated isomer: The C2-H signal typically shifts downfield (δ 8.6 – 8.9 ppm) due to the proximity of the alkyl group to the pyrimidine ring's electron-deficient center.[1]

    • N1-alkylated isomer (Desired): The C2-H signal is typically upfield relative to the N7 isomer (δ 8.1 – 8.4 ppm).[1]

  • Confirmation: Run a 2D NOESY. The N1-alkyl group will show NOE correlations with the C2-H and C7-H (pyrrole), whereas N7-alkyl groups primarily correlate with C6-H.[1][2]

Separation Workflow:

RegioSeparation Start Crude Alkylation Mix (N1 + N7 Isomers) TLC TLC Analysis (Check 5% MeOH/DCM) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography Gradient: 0-10% MeOH in DCM (Isocratic hold at elution) Decision->Flash Yes Difficult Difficult Separation (Co-elution) Decision->Difficult No Cryst Recrystallization Solvent: Ethanol or EtOAc (N7 often less soluble) Difficult->Cryst High Crystallinity Prep Prep-HPLC C18 Column, pH 10 Buffer (Basic pH improves peak shape) Difficult->Prep Amorphous/Oil

Figure 1: Decision matrix for separating N1/N7 regioisomers. Note that N7 isomers often crystallize more readily, allowing filtration of the impurity before chromatography.[1]

Module 2: Palladium Scavenging

FAQ: "My Suzuki coupling product is black/grey. How do I remove residual Pd?"

The Issue: Pyrrolo[2,3-d]pyrimidines are excellent ligands for transition metals.[1] Standard aqueous washes (EDTA/Brine) are rarely sufficient to reach <10 ppm Pd limits required for biological testing.[1]

The Solution: Thiol-Modified Silica vs. Charcoal Data indicates that while activated charcoal is cheap, it can trap product.[1][3] Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is the superior choice for this scaffold due to high specificity for Pd(II) and Pd(0).[1]

Protocol: The "Hot Slurry" Method

  • Dissolution: Dissolve crude material in THF or EtOAc (10 volumes).

  • Loading: Add SiliaMetS Thiol (or equivalent) at 20–50% w/w relative to the crude mass.[1]

    • Note: If using Activated Charcoal (Darco KB-B), use 10-20% w/w.[1][2]

  • Agitation: Stir at 45–50°C for 4–12 hours.

    • Why Heat? Heat increases the exchange rate of Pd from the heterocycle to the scavenger.

  • Filtration: Filter hot through a Celite pad (diatomaceous earth) to remove the scavenger.

  • Validation: Test filtrate with a colorimetric Pd spot test or ICP-MS.

Scavenging Efficiency Comparison:

Scavenger TypePd Reduction (Initial: 500 ppm)Yield LossRecommended For
Thiol-Silica < 10 ppm< 2%High-value late-stage intermediates
Activated Charcoal < 50 ppm5-15%Early-stage, large scale (Kg)
Celite Filtration ~ 400 ppm (Ineffective)< 1%Particulate removal only

Module 3: Solubility & Crystallization

Troubleshooting Guide: "My compound is 'Brick Dust'—insoluble in everything except DMSO."

The Science: The planar nature of the pyrrolo[2,3-d]pyrimidine system leads to strong pi-stacking, resulting in high lattice energy and poor solubility.[1]

Protocol: Diffusion Crystallization (The "Vapor Chamber") When standard recrystallization (heat/cool) fails because you cannot find a solvent that dissolves the compound at reflux but precipitates it at room temperature:

  • Dissolve: Dissolve the crude solid in the minimum amount of DMF or DMSO (the "Good" solvent) in a small open vial.

  • The Chamber: Place this open vial inside a larger jar containing a volatile "Bad" solvent (e.g., DCM , Ethanol , or Diethyl Ether ).[1]

  • Seal & Wait: Cap the large jar tightly.

  • Mechanism: The volatile "Bad" solvent slowly diffuses into the DMF/DMSO solution, gradually lowering solubility and growing high-purity crystals without trapping impurities.

Standard Recrystallization Solvents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Recrystallizes well from Ethanol [1].[1][2]

  • Amino-substituted derivatives: Often crystallize from Methanol/Water mixtures.[1][2]

Module 4: Analytical Quality Control (HPLC)

FAQ: "I see split peaks or tailing in my HPLC. What is the correct method?"

The Issue: Basic nitrogen atoms in the scaffold interact with free silanols on silica columns, causing tailing.[1] Furthermore, isomers (like the dihydro-impurity in Tofacitinib synthesis) require specific gradients to resolve.[1]

Recommended Method (Adapted from Tofacitinib Protocols [2, 3]):

ParameterCondition
Column C18 (e.g., Kromasil C18 or XBridge BEH), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 5.[1][2]5) + 1-Octanesulfonate (Ion Pairing Agent)
Mobile Phase B Acetonitrile : Buffer (70:[1][2]30)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Scaffold absorption max)
Gradient 0-5 min (22% B); 15-30 min (Linear to 60% B); 40 min (60% B)

Visualizing the Analytical Workflow:

HPLCWorkflow Sample Sample Prep (Dissolve in Mobile Phase) Inject Injection (10 µL) Sample->Inject Separation C18 Column (pH 5.5 + Ion Pair) Inject->Separation Detect UV Detection (280 nm) Separation->Detect Result Data Processing Check Resolution (Rs > 2.0) Detect->Result

Figure 2: Validated HPLC workflow for resolving pyrrolo[2,3-d]pyrimidine impurities.

References

  • NIH/PubChem. (2010).[1] 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Crystal Structure and Synthesis. National Center for Biotechnology Information. Link

  • Der Pharma Chemica. (2016). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances.Link

  • USP (United States Pharmacopeia). (2020).[1] Methods for the Analysis of Tofacitinib Oral Solution. USP Emerging Standards. Link

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. ACS Publications. Link[1]

  • Molecules (MDPI). (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[1][4][5]Link[1]

Sources

Troubleshooting

Minimizing byproduct formation in nucleophilic aromatic substitution

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Technical Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket ID: SNAR-OPT-2024 Executive Summary: The SN...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket ID: SNAR-OPT-2024

Executive Summary: The SNAr Efficiency Paradox

Unlike aliphatic substitution (SN2), where bond breaking is synchronous with bond forming, SNAr is a two-step addition-elimination process. The most common error researchers make is applying SN2 logic to SNAr systems.

In SNAr, the breaking of the C-X bond is rarely the rate-determining step (RDS) . The RDS is the initial nucleophilic attack and the formation of the Meisenheimer complex. Therefore, stabilizing this transition state is more critical than the "leaving group ability" in the traditional sense.

Module 1: Critical Parameter Dashboard

Before troubleshooting, verify your reaction parameters against this logic matrix.

Table 1: The "Inverse" Leaving Group Order

Why your reaction might be failing with Iodine but working with Fluorine.

ParameterSN2 (Aliphatic) LogicSNAr (Aromatic) LogicWhy? (Mechanistic Insight)
Best Leaving Group I > Br > Cl > FF >> Cl ≈ Br > I Fluorine's high electronegativity inductively stabilizes the anionic Meisenheimer intermediate (lowers LUMO energy), accelerating the rate-limiting nucleophilic attack .[1]
Solvent Choice Polar Aprotic (Acetone, DMF)Polar Aprotic (DMSO, NMP, DMF) You need a solvent with a high dielectric constant to solvate the cation, leaving the nucleophilic anion "naked" and reactive. Protic solvents (MeOH) will H-bond to the nucleophile, killing reactivity .
Electronic Effect Sterics dominateElectronics dominate An Electron Withdrawing Group (EWG) ortho or para to the LG is mandatory to stabilize the negative charge resonance.[2] Meta EWGs provide only weak inductive activation.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am isolating a phenol byproduct instead of my desired aryl ether. The starting material is consumed. Diagnosis: Hydrolysis (Competition with Water). Root Cause: Hydroxide ions (


) are smaller and often harder nucleophiles than your intended alkoxide or amine. Even trace water in polar aprotic solvents (like DMF) becomes highly nucleophilic at elevated temperatures.
The Fix: 
  • Switch Bases: If using KOH or NaOH, switch to CsF or Cs₂CO₃ . Cesium's large cation radius ("Cesium Effect") improves solubility and nucleophilicity of your reagent without introducing OH ions.

  • Solvent Drying: DMF and DMSO are hygroscopic. Store over 4Å molecular sieves for 24 hours prior to use.

  • Reagent Order: Do not mix the base and substrate before the nucleophile. Pre-form the nucleophile-base complex, then add the electrophile.

Q2: I see a mixture of regioisomers. The nucleophile attacked the position adjacent to the halogen, not the halogen-bearing carbon. Diagnosis: The Benzyne Pathway (Elimination-Addition). Root Cause: You are likely using a base that is too strong (e.g., LDA, t-BuLi, or NaNH₂) on a substrate that isn't sufficiently activated for SNAr. Instead of direct attack, the base deprotonates the ring, forming a benzyne intermediate which is then attacked non-selectively. The Fix:

  • Lower Base Strength: Use a base with a pKa only slightly higher than your nucleophile's conjugate acid. (e.g., Use K₂CO₃ for phenols; Et₃N for amines).

  • Increase Activation: If possible, add an auxiliary EWG (like a nitro or cyano group) to facilitate the SNAr pathway over benzyne formation .

Q3: My reaction stalls at 50% conversion, even with excess nucleophile. Diagnosis: Product Inhibition or Salt Coating. Root Cause: The leaving group salt (e.g., KF or KCl) is precipitating and coating the surface of your solid base, or the product itself is complexing with the nucleophile. The Fix:

  • Phase Transfer Catalysis: Add 5-10 mol% 18-Crown-6 (for K+ bases) or 15-Crown-5 (for Na+ bases). This solubilizes the cation and prevents salt crusting.

  • Solvent Switch: Move to DMSO ; its high polarity often keeps the byproduct salts in solution better than THF or Acetonitrile.

Module 3: Visualizing the Decision Pathway

Use this flow to determine the correct optimization strategy.

SNAr_Troubleshooting Start Problem Detected Issue_Type Identify Byproduct/Issue Start->Issue_Type Hydrolysis Phenol Formation (Hydrolysis) Issue_Type->Hydrolysis Regio Wrong Isomer (Benzyne Path?) Issue_Type->Regio Stall Low Yield / No Reaction Issue_Type->Stall Dry_Solvent Action: Dry Solvent (4Å Sieves) Hydrolysis->Dry_Solvent Change_Base Action: Switch to Cs2CO3 or CsF Hydrolysis->Change_Base Check_Base Is Base Strong? (LDA, NaNH2) Regio->Check_Base Weaker_Base Action: Use Weaker Base (K2CO3, DIPEA) Check_Base->Weaker_Base Yes Check_LG Check Leaving Group (Is it I or Br?) Stall->Check_LG Check_Solvent Check Solvent (Is it Protic?) Stall->Check_Solvent Switch_F Action: Switch to Aryl-Fluoride Check_LG->Switch_F Yes Switch_DMSO Action: Switch to DMSO/NMP Check_Solvent->Switch_DMSO Yes

Figure 1: Diagnostic logic flow for identifying root causes of SNAr failure modes.

Module 4: Standard Operating Procedure (SOP)

Protocol: Optimized SNAr for Aryl Fluorides with Weak Nucleophiles Target Audience: Process Chemists scaling up >1g.

Reagents:

  • Substrate: 2,4-Difluoronitrobenzene (Activated Aryl Fluoride)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO (if reaction is sluggish)

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) for 15 minutes. Reason: Oxygen can induce radical side reactions or oxidize sensitive amines.
      
  • Solvation (The "Naked Anion" Setup):

    • Dissolve the Aryl Fluoride (1.0 equiv) in MeCN (0.5 M concentration).

    • Note: If using an anionic nucleophile (like a phenolate), add the 18-crown-6 catalyst at this stage.

  • Nucleophile Addition (Controlled Rate):

    • Cool the system to 0°C (ice bath).

    • Add DIPEA followed by the slow, dropwise addition of Morpholine.

    • Why Cool? SNAr is exothermic. Heat spikes can cause "runaway" exotherms or promote attack at less activated positions (regio-scrambling).

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT). Monitor via TLC or HPLC every 30 minutes.

    • Checkpoint: If <10% conversion after 2 hours, heat to 60°C. Do not jump immediately to reflux.

  • Workup (Quench):

    • Dilute with Ethyl Acetate.[3]

    • Wash 3x with Water (to remove DMSO/MeCN) and 1x with Brine.

    • Critical: If using DMSO, extensive water washes are required to remove the solvent, or it will contaminate your NMR.

Module 5: Mechanistic Visualization

Understanding the transition state is key to selecting the right leaving group.

Meisenheimer_Complex cluster_legend Key Insight Reactants Reactants (Ar-F + Nuc:) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Limiting Step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Stabilized by EWG (NO2/CN) TS2 Transition State 2 (Loss of F-) Intermediate->TS2 Fast Step Products Product (Ar-Nuc + F-) TS2->Products Text Fluorine (F) lowers the energy of TS1 via strong inductive effects, making the reaction faster despite strong C-F bond.

Figure 2: Reaction coordinate showing why the formation of the Meisenheimer complex dictates the reaction rate.[4]

References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2023). The Benzyne Mechanism in Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • LibreTexts. (2023).[1][5] 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Optimization

Tips for scaling up 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine reactions

Technical Support Center: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Part 1: Technical Disambiguation & Reactivity Profile Before addressing specific scale-up issues, we must ground the discussion in the ele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Part 1: Technical Disambiguation & Reactivity Profile

Before addressing specific scale-up issues, we must ground the discussion in the electronic nature of your scaffold. The 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized "deazapurine" core.

Structure Verification:

  • Position 4 (Pyrimidine ring): Chlorine.[1][2][3][4][5][6][7] Highly electron-deficient. Prime site for SNAr (Nucleophilic Aromatic Substitution).

  • Position 6 (Pyrrole ring): Chlorine.[1][2][4][6][8] Located on the electron-rich pyrrole ring. Behaves like a vinyl chloride/heteroaryl chloride. Resistant to SNAr; reactive in Pd-catalyzed cross-couplings.

  • Position 2 (Pyrimidine ring): Methylthio (-SMe).[1][3] Latent leaving group. Requires oxidation to sulfoxide/sulfone (-SO/SO2Me) to become reactive.

  • Position 7 (Pyrrole nitrogen): Acidic proton (pKa ~13). Requires protection (e.g., SEM, Tosyl, Boc) for clean scale-up.

Part 2: Troubleshooting Guides & FAQs

Category A: Regioselectivity & Reactivity

Q1: I am seeing mixtures of products when attempting SNAr displacement with amines. Why is the C6-chlorine reacting? Diagnosis: It is highly unlikely the C6-chlorine is reacting via SNAr. The pyrrole ring is electron-rich, deactivating the C6-Cl toward nucleophilic attack. Root Cause: If you observe "bis-substitution," it is likely N7-alkylation occurring concurrently with C4-displacement, or the amine is attacking the C2-SMe (rare without oxidation). Scale-Up Fix:

  • Protect N7: If N7 is unprotected, the amine base will deprotonate it, making the anion a nucleophile. Use a bulky protecting group like Tos (Tosyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) before the SNAr step.

  • Temperature Control: Perform C4-displacement at 0–20°C . Higher temperatures (>80°C) generally do not activate C6-Cl for SNAr but may degrade the scaffold or cause N-alkylation.

Q2: The reaction stalls at 60-70% conversion on a kilogram scale but works on a gram scale. Why? Diagnosis: "Brick Dust" effect (Physical encapsulation). Root Cause: Pyrrolopyrimidines are notorious for strong


-

stacking. On a large scale, the product precipitates and coats the unreacted starting material, preventing the nucleophile from reaching the core. Scale-Up Fix:
  • Solvent Switch: Move from EtOH/iPrOH to THF/NMP mixtures or n-Butanol . n-Butanol allows higher temperatures and better solubility than ethanol.

  • High-Shear Mixing: Use an overhead stirrer with a hydrofoil impeller, not a magnetic stir bar (which will decouple in the slurry).

Category B: Safety & Handling (The POCl3 Hazard)

Q3: We synthesize this scaffold from the dihydroxy precursor. The quench of the chlorination reaction (POCl3) is uncontrollable on scale. Diagnosis: Delayed exotherm during hydrolysis. Root Cause: Quenching POCl3 into water generates HCl and phosphoric acid violently. At scale, a "crust" of phosphate salts can form, trapping unreacted POCl3 which then suddenly releases, causing a thermal runaway. Scale-Up Fix (The "Inverse Quench"):

  • NEVER add water to the reaction mixture.

  • ALWAYS add the reaction mixture slowly into a vigorously stirred, pre-cooled solution of K2HPO4 or NaOH (pH controlled) or plain water at <10°C.

  • Continuous Flow: For >5kg batches, use a continuous flow quench reactor to minimize the active volume.

Part 3: Experimental Protocols (Scale-Up Ready)

Protocol 1: Regioselective SNAr Displacement at C4

Target: Selective amination of C4-Cl over C6-Cl and C2-SMe.

ParameterSpecificationRationale
Solvent n-Butanol or THF/Water (10:1)n-BuOH breaks aggregation; THF/Water solubilizes inorganic bases.
Base DIPEA (2.5 eq) or K2CO3 (3.0 eq)DIPEA acts as a proton sponge; Carbonate is cheaper but generates CO2 (foaming risk).
Temperature 60°C (Start at 20°C)Initiate mild to prevent exotherms; heat to drive conversion.
Concentration 5–8 Volumes (mL/g)High dilution prevents "stirring cement" formation.

Step-by-Step:

  • Charge reactor with 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 wt).

  • Add n-Butanol (6.0 vol) and initiate stirring (High torque).

  • Add DIPEA (2.5 eq) in one portion.

  • Cool to 10°C .

  • Add the Amine Nucleophile (1.1 eq) dropwise over 30 mins. Note: Exotherm expected.

  • Allow to warm to 20°C. Check HPLC. If <50% conv, heat to 60°C.

  • Work-up: Add water (10 vol). The product usually precipitates. Filter and wash with water/MeOH (1:1) to remove salts and sulfur byproducts.

Protocol 2: Safety Quench for POCl3 Chlorination

Context: If synthesizing the scaffold from 4,6-dihydroxy-2-SMe precursor.

  • Preparation: In a separate quench vessel (3x volume of reactor), prepare 50% w/w ice/water mixture.

  • Transfer: Transfer the hot reaction mass (POCl3/Product) into a header tank.

  • Dosing: Dose the reaction mass onto the ice/water.

    • Rate Limit: Maintain internal temp <25°C.[1]

  • pH Adjustment: Simultaneously dose 25% NaOH or NH4OH to maintain pH 4–7. Do not let pH drop <1 (tar formation) or >10 (hydrolysis of product).

Part 4: Visualizing the Logic

Diagram 1: Reactivity & Selectivity Map

This diagram illustrates the order of operations for functionalizing the scaffold.

ReactivityMap Core 4,6-Dichloro-2-(methylthio)- 7H-pyrrolo[2,3-d]pyrimidine C4 Position C4 (Cl) Most Reactive (Electrophilic) Core->C4 1. SnAr (Amines/Alkoxides) C6 Position C6 (Cl) Less Reactive (Vinyl-like) Core->C6 3. Suzuki/Stille (Pd-Catalysis) C2 Position C2 (SMe) Latent (Needs Oxidation) Core->C2 2. Oxidation -> SnAr (mCPBA -> Amine) N7 Position N7 (NH) Acidic (Needs Protection) Core->N7 0. Protection (SEM/Tos/Boc)

Caption: Reactivity hierarchy of the 4,6-dichloro-2-(methylthio) scaffold. C4 is the primary site for nucleophilic attack, while C6 requires catalysis. N7 protection is recommended as a first step.

Diagram 2: Scale-Up Decision Tree (Solubility vs. Purity)

ScaleUpFlow Start Start: SnAr Reaction (Scale >100g) SolventCheck Is Solubility < 10mg/mL? Start->SolventCheck HighSol Use THF or DCM (Standard) SolventCheck->HighSol No LowSol Use n-Butanol or DMSO (High Boiling/Polar) SolventCheck->LowSol Yes (Common) TempCheck Reaction Temp > 80°C? LowSol->TempCheck Risk1 Risk: C6 Displacement or Tar Formation TempCheck->Risk1 Yes Safe Standard Profile TempCheck->Safe No (Keep <60°C)

Caption: Decision matrix for solvent selection and temperature control to mitigate the "Brick Dust" effect and byproduct formation during scale-up.

Part 5: References

  • Deazapurine Synthesis & Reactivity:

    • Title: "Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine."

    • Source: ResearchGate / Scientific Reports (Contextual Grounding).

    • URL:[Link]

  • POCl3 Safety on Scale:

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3."

    • Source: Molecules (MDPI), 2012, 17(4), 4533-4544.

    • URL:[Link]

  • Regioselectivity of Pyrimidines:

    • Title: "Functionalization of pyrimidine and purine nucleosides at C4 and C6."

    • Source: PubMed / Nucleic Acids Symposium Series.

    • URL:[Link]

  • Precursor Properties (4,6-dichloro-2-(methylthio)pyrimidine):

    • Title: "4,6-Dichloro-2-(methylthio)pyrimidine Crystal Structure."

    • Source: Acta Crystallographica / ResearchGate.[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine synthesis routes

This guide provides a comparative analysis of synthesis routes for 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7). This specific scaffold is a critical intermediate in the development of JAK in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis routes for 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90662-12-7). This specific scaffold is a critical intermediate in the development of JAK inhibitors and other kinase-targeting therapeutics, offering a versatile "electrophilic handle" at the C6 position (pyrrole ring) and C4 position (pyrimidine ring) for divergent synthesis.

Executive Summary: The Synthetic Challenge

The synthesis of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine presents a unique regiochemical challenge. Unlike the standard 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, which is widely available, the introduction of a chlorine atom at the C6 position (the carbon adjacent to the pyrrole nitrogen) requires specific activation strategies.

Standard electrophilic aromatic substitution (e.g., using NCS) on the 7-deazapurine core typically favors the C5 position (beta to the nitrogen). Therefore, accessing the C6-chloro isomer demands either directed ortho-metallation (DoM) or de novo cyclization using functionalized precursors.

Part 1: Comparative Pathway Analysis

We analyze the two primary methodologies for accessing this scaffold: the De Novo Cyclization (Industrial Route) and the Late-Stage Functionalization (Medicinal Chemistry Route) .

Route A: The De Novo "Dione" Chlorination (Industrial Scalability)

This route builds the pyrrole ring with oxygenation at both C4 and C6, followed by a double Vilsmeier-Haack-type chlorination.

  • Mechanism: Condensation of a pyrimidine precursor with a malonate equivalent to form the 4,6-dione, followed by aromatization via chlorination.

  • Key Reagents: Diethyl malonate, Sodium ethoxide,

    
    , 
    
    
    
    -Diethylaniline.
  • Pros: Uses cheap starting materials; avoids cryogenic conditions; suitable for multi-kilogram scale.

  • Cons: Harsh conditions (high temp

    
    ); handling of phosphorus waste; potential for over-chlorination or degradation of the methylthio group.
    
Route B: C6-Directed Lithiation (High Precision)

This route starts from the commercially available 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. It utilizes the acidity of the C6-proton (after N7 protection) to install the chlorine.

  • Mechanism: Protection of N7

    
     Directed Ortho-Metallation (DoM) at C6 using LiHMDS or n-BuLi 
    
    
    
    Quench with Hexachloroethane (
    
    
    ).
  • Key Reagents: SEM-Cl (protection), n-BuLi/LiHMDS,

    
     or 
    
    
    
    .
  • Pros: Extremely high regioselectivity (exclusive C6 product); mild reaction temperature (-78°C); preserves delicate functional groups.

  • Cons: Requires expensive protecting groups (SEM/MOM) and cryogenic facilities; lower atom economy due to protection/deprotection steps.

Part 2: Comparative Data & Decision Matrix

FeatureRoute A: De Novo Dione Chlorination Route B: C6-Directed Lithiation
Starting Material 6-amino-2-(methylthio)pyrimidin-4(3H)-one4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Step Count 3 (Cyclization

Chlorination

Workup)
4 (Protection

Lithiation

Chlorination

Deprotection)
Overall Yield 40–55%60–75%
Regioselectivity High (dictated by precursor structure)Very High (dictated by lithiation kinetics)
Scalability High (Kilogram to Ton)Medium (Gram to Kilogram)
Cost Driver Waste disposal (

)
Reagents (SEM-Cl, LiHMDS)
Primary Risk Hydrolysis of C4-Cl during workupIncomplete lithiation or N7-deprotection issues

Part 3: Visualization of Synthesis Pathways

The following diagram illustrates the mechanistic flow of both routes.

SynthesisRoutes SM_A Start A: 6-amino-2-(methylthio) pyrimidin-4(3H)-one Inter_A1 Intermediate A1: 2-(methylthio)-7H-pyrrolo [2,3-d]pyrimidine-4,6-dione SM_A->Inter_A1 Diethyl malonate, NaOEt, Reflux (Cyclization) Target_A TARGET: 4,6-dichloro-2-(methylthio) -7H-pyrrolo[2,3-d]pyrimidine Inter_A1->Target_A POCl3, PhNEt2 Reflux, 4-16h (Chlorination) SM_B Start B: 4-chloro-2-(methylthio) -7H-pyrrolo[2,3-d]pyrimidine Inter_B1 Intermediate B1: N7-Protected (SEM/MOM) Precursor SM_B->Inter_B1 SEM-Cl, NaH DMF, 0°C Inter_B2 Intermediate B2: C6-Lithio Species Inter_B1->Inter_B2 LiHMDS or n-BuLi THF, -78°C (DoM) Inter_B3 Intermediate B3: N7-Protected-4,6-Dichloro Inter_B2->Inter_B3 C2Cl6 (Hexachloroethane) Quench Inter_B3->Target_A TFA or TBAF (Deprotection)

Caption: Comparison of the "De Novo Dione" pathway (Left, Blue) vs. the "Directed Lithiation" pathway (Right, Red).

Part 4: Detailed Experimental Protocol (Route B)

We recommend Route B for research and early-phase development due to its reliability and the commercial availability of the starting material. The following protocol is a self-validating system designed to ensure C6-regioselectivity.

Phase 1: N7-Protection (SEM Group)

Rationale: The pyrrole NH is acidic (


). Protection is mandatory to allow the use of strong organolithium bases.
  • Setup: Charge a dry 3-neck flask (argon atmosphere) with 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Solution turns yellow/orange).
    
  • Alkylation: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.

  • Completion: Warm to RT and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product spot will be less polar (higher

    
    ).
    
  • Workup: Quench with water, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
Phase 2: C6-Lithiation and Chlorination

Rationale: The SEM group directs lithiation to the C6 position via coordination and steric blocking of C5.

  • Setup: Dissolve the N-SEM protected intermediate (1.0 eq) in anhydrous THF (

    
    ). Cool strictly to 
    
    
    
    (Dry ice/Acetone bath).
  • Lithiation: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise over 20 mins. Maintain internal temp below

    
    .
    
  • Incubation: Stir at

    
     for 1 hour. The solution typically turns a deep red/brown, indicating the formation of the C6-lithio species.
    
  • Quench: Dissolve Hexachloroethane (

    
    )  (1.5 eq) in THF and add rapidly to the lithiated mixture.
    
  • Reaction: Allow the mixture to warm slowly to

    
     over 2 hours.
    
  • Validation: Check LC-MS. You should see the mass shift corresponding to

    
     (
    
    
    
    ) and the characteristic isotope pattern of a dichloro species (
    
    
    ).
Phase 3: Deprotection
  • Reaction: Treat the crude intermediate with TFA (Trifluoroacetic acid) in DCM (1:1 ratio) at RT for 3 hours to remove the SEM group (forms the hydroxymethyl intermediate).

  • Cleavage: Concentrate and treat with ethylenediamine/methanol or aqueous ammonia to cleave the hydroxymethyl handle.

  • Purification: Recrystallize from Ethanol/Water or purify via silica chromatography (DCM/MeOH gradient).

Part 5: Troubleshooting & Critical Control Points

  • Issue: C5-Chlorination (Wrong Isomer)

    • Cause: Temperature rose above

      
       during lithiation, or insufficient protecting group steric bulk.
      
    • Fix: Ensure strict cryogenic control. Use bulky bases (LiHMDS) rather than n-BuLi if selectivity is poor.

  • Issue: Incomplete Chlorination

    • Cause: Moisture in the lithiation step (kills the anion).

    • Fix: Use freshly distilled THF and titrate the organolithium reagent.

  • Issue: Hydrolysis of C4-Cl

    • Cause: Acidic workup too harsh or prolonged exposure to water during deprotection.

    • Fix: Perform rapid, cold basic workup (sat.

      
      ).
      

References

  • PubChem. 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 90662-12-7). National Library of Medicine. Available at: [Link]

  • Seela, F., & Westermann, B. (1983). Synthesis of 7-deazapurine nucleosides via phase-transfer glycosylation.
  • Davoodi, A., et al. (2023).[1] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. (Discusses 4-chloro precursors).[1][2][3][4][5][6] Available at: [Link]

Sources

Comparative

Benchmarking pyrrolo[2,3-d]pyrimidine inhibitors against existing drugs

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry due to its isosteric relationship with adenine, the endogenous ligand of ATP-binding sites. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry due to its isosteric relationship with adenine, the endogenous ligand of ATP-binding sites. While this scaffold has yielded blockbuster drugs like Tofacitinib and Ruxolitinib , the current challenge in drug discovery is not merely achieving potency, but refining isoform selectivity (e.g., sparing JAK2 to reduce hematological toxicity while targeting JAK1/3).

This guide provides a rigorous, data-driven framework for benchmarking novel pyrrolo[2,3-d]pyrimidine derivatives against industry standards. It moves beyond simple IC50 generation to a holistic evaluation of kinome selectivity, cellular pharmacodynamics, and physicochemical properties.[1]

Structural Rationale & Mechanism

The pyrrolo[2,3-d]pyrimidine core functions as a hinge-binder. The N7 position (unlike the N7 of purine) is a carbon, which alters the hydrogen bond donor/acceptor profile and allows for unique substitution patterns at the C5 and C6 positions to access the "gatekeeper" regions of the kinase pocket.

Mechanistic Pathway: The JAK-STAT Axis

Most inhibitors in this class target the Janus Kinase (JAK) family.[2] The following diagram illustrates the critical intervention point where these inhibitors compete with ATP, preventing the phosphorylation of STAT proteins and subsequent gene transcription.

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Unphosphorylated) Receptor->JAK Activation ATP ATP ATP->JAK Phosphorylation Source Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Competitive Inhibition (Blockade) JAK_P JAK Kinase (Phosphorylated) JAK->JAK_P Autophosphorylation STAT STAT Protein JAK_P->STAT Recruitment & Phos. STAT_P pSTAT Dimer STAT->STAT_P Dimerization Nucleus Nucleus (Gene Transcription) STAT_P->Nucleus Translocation

Figure 1: Mechanism of Action.[3] The inhibitor (Red) competes with ATP for the binding pocket of the JAK kinase, halting the signal transduction cascade upstream of STAT phosphorylation.

The Benchmark Landscape

To validate a new candidate, you must compare it against the clinical standards. The following data represents the "Gold Standard" values derived from FDA pharmacology reviews and seminal literature.

Table 1: Comparative Potency of Benchmark Inhibitors (IC50)

FeatureTofacitinib (CP-690,550)Ruxolitinib (INCB018424)Baricitinib (LY3009104)
Primary Target JAK1 / JAK3 (Pan-JAK)JAK1 / JAK2JAK1 / JAK2
Scaffold Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
JAK1 IC50 3.2 nM3.3 nM5.9 nM
JAK2 IC50 4.1 nM2.8 nM5.7 nM
JAK3 IC50 1.6 nM428 nM> 400 nM
Selectivity Goal Block immune signaling (JAK3)Block erythropoiesis (JAK2)Balanced inhibition
Clinical Use RA, Ulcerative ColitisMyelofibrosisRA, Alopecia Areata

Note: Values represent biochemical enzymatic assays at K_m ATP. Cellular potency is typically 10-50x higher due to ATP competition and membrane permeability.

Experimental Protocols (The Validation System)

Phase 1: Biochemical Potency (The Filter)

Objective: Determine the intrinsic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

of the compound against recombinant kinases. Methodology: Luminescent ADP Detection (e.g., ADP-Glo™).

Why this method? Pyrrolo-pyrimidines are Type I (ATP-competitive) inhibitors. Radiometric assays are sensitive but generate hazardous waste. ADP-Glo is a homogenous, self-validating system that measures the ADP produced by the kinase reaction, which is linearly proportional to kinase activity.

Protocol Steps:

  • Reagent Prep: Dilute inhibitor in 100% DMSO (10-point dose-response, 3-fold serial dilution). Final DMSO concentration in assay < 1%.

  • Enzyme Reaction:

    • Mix Kinase (e.g., JAK1, 0.2 ng/µL) + Substrate (e.g., Poly[Glu:Tyr], 0.2 µg/µL).

    • Add Inhibitor.[2][4][5][6][7] Incubate 10 min (allows inhibitor to bind).

    • Initiation: Add Ultra-Pure ATP at

      
       concentration (Critical: Testing below 
      
      
      
      artificially inflates potency; testing above
      
      
      masks it).
    • Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Fit to Sigmoidal Dose-Response (Variable Slope).

Phase 2: Cellular Selectivity (The Differentiator)

Objective: Prove the compound enters the cell and inhibits the specific pathway without off-target cytotoxicity.

Workflow Diagram:

Screening_Workflow Library Compound Library Biochem Biochemical Assay (Enzymatic IC50) Library->Biochem High Throughput Cell_Potency Cellular Assay (pSTAT Inhibition) Biochem->Cell_Potency Hit Confirmation (< 100 nM) Selectivity Kinome Profiling (ScanMAX/Kd) Cell_Potency->Selectivity Selectivity Check ADME ADME/Tox (Solubility/Cyp) Selectivity->ADME Safety Filter Lead Lead Candidate ADME->Lead Optimization

Figure 2: Screening Funnel. A sequential filter ensuring only potent, selective, and druggable compounds proceed.

Cellular Assay Matrix: To benchmark effectively, you must use cell lines dependent on specific JAK isoforms.

Target IsoformCell LineStimulusReadout (Phospho-Flow/Western)Benchmark (Tofacitinib)
JAK1/JAK3 Human T-Blasts / PBMCsIL-2pSTAT5Potent (< 50 nM)
JAK1/JAK2 TF-1 (Erythroleukemia)IL-6pSTAT3Potent (< 100 nM)
JAK2 (Homodimer) HEL (Erythroleukemia)EPOpSTAT5Moderate/Potent
Toxicity Control HepG2 / HEK293NoneATP (CellTiter-Glo)Non-toxic (> 10 µM)

Protocol (Phospho-Flow Cytometry):

  • Starvation: Serum-starve cells (TF-1) for 4-6 hours to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (serial dilution) for 1 hour.

  • Stimulation: Stimulate with cytokine (e.g., IL-6, 10 ng/mL) for 15 minutes.

  • Fix/Perm: Fix with formaldehyde (1.5%) -> Permeabilize with ice-cold Methanol (90%).

  • Staining: Stain with anti-pSTAT3 (Tyr705) fluorophore-conjugated antibody.

  • Gating: Measure Mean Fluorescence Intensity (MFI) of the singlet population.

ADME & Physicochemical Considerations

The pyrrolo[2,3-d]pyrimidine scaffold is planar, which can lead to "molecular stacking" and poor aqueous solubility.

  • Solubility: Benchmark compounds often require solubilizing groups (e.g., the piperidine ring in Tofacitinib).

    • Test: Kinetic Solubility in PBS (pH 7.4).

    • Target: > 50 µM.

  • Metabolic Stability: The pyrrole ring is susceptible to oxidation.

    • Test: Liver Microsome Stability (Human/Rat).

    • Target:

      
       > 30 min.
      

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2011). Pharmacology/Toxicology Review and Evaluation: XELJANZ (tofacitinib).

  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

  • Clark, J. D., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases.[2][3][8][9] Journal of Medicinal Chemistry.

Sources

Validation

Validating the target engagement of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The "Privileged Scaffold" Advantage In the landscape of kinase inhibitor discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine core (7-deazapurine) serves as a bioisostere of the purine ring found in ATP. Unlike traditional quinazoline-based inhibitors (e.g., gefitinib), derivatives of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine offer a unique vector for optimizing selectivity. The absence of the N7 nitrogen eliminates a hydrogen bond acceptor, often reducing affinity for ubiquitous purine-binding proteins while retaining high potency against specific tyrosine kinases such as EGFR (T790M mutants) , VEGFR-2 , and RET .

This guide objectively compares the validation of these derivatives against standard clinical benchmarks (e.g., Sunitinib), focusing on establishing rigorous target engagement through biochemical, biophysical, and cellular methodologies.

Target Identification & Mechanism of Action

The 4,6-dichloro-2-(methylthio) moiety is a versatile electrophilic handle. Through nucleophilic aromatic substitution (


) at the C4 position and cross-coupling at C6, researchers can synthesize multi-targeted Tyrosine Kinase Inhibitors (TKIs).
TargetClinical RelevanceMechanism of Derivative Interaction
EGFR (T790M) NSCLC ResistanceCovalent/Reversible: C4-aniline derivatives fit the hydrophobic pocket; acrylamide tails can form covalent bonds with Cys797.
VEGFR-2 AngiogenesisType II Binding: Extension at C6 often accesses the allosteric hydrophobic back pocket (DFG-out conformation).
RET (V804M) Thyroid CancerGatekeeper Bypass: The scaffold's flexibility allows accommodation of bulky gatekeeper mutations that block other inhibitors.
Comparative Performance: Pyrrolo[2,3-d]pyrimidine vs. Quinazoline
  • Selectivity: Pyrrolo[2,3-d]pyrimidines often exhibit superior selectivity profiles compared to quinazolines due to the distinct electronics of the pyrrole ring.

  • Solubility: The scaffold generally offers improved aqueous solubility, enhancing bioavailability.

Experimental Validation Framework

To validate target engagement rigorously, a "Triangulation Approach" is recommended, combining enzymatic potency, thermodynamic binding, and cellular occupancy.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to validated target engagement.

ValidationWorkflow cluster_Biochem Biochemical (In Vitro) cluster_Biophys Biophysical (Binding) cluster_Cell Cellular (In Situ) Scaffold 4,6-dichloro-2-(methylthio) scaffold Synth Derivatization (SnAr / Suzuki) Scaffold->Synth IC50 Enzymatic IC50 (ADP-Glo) Synth->IC50 SPR Surface Plasmon Resonance (SPR) IC50->SPR Hit Confirmation CETSA CETSA (Thermal Shift) SPR->CETSA Target Occupancy Pheno Phenotypic (Apoptosis/Cell Cycle) CETSA->Pheno Functional Link

Figure 1: The Triangulation Validation Workflow ensures that enzymatic inhibition translates to physical binding and cellular engagement.

Detailed Experimental Protocols

Protocol A: Synthesis of Active Derivatives

Context: The 2-methylthio group is a "safety catch." It stabilizes the molecule during C4/C6 modifications and can later be oxidized to a sulfone for displacement if C2 diversity is required.

  • C4 Substitution: React 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with an aniline derivative (1.1 eq) in n-butanol. Reflux for 4-6 hours.

    • Why: The C4-Cl is more electrophilic than C6-Cl due to the adjacent pyrimidine nitrogens.

  • C6 Functionalization: Use Suzuki-Miyaura coupling with aryl boronic acids to introduce the "tail" moiety required for Type II kinase binding.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Context: This is the gold standard for proving a drug enters the cell and binds the target protein, stabilizing it against heat denaturation.

  • Cell Preparation: Seed cancer cells (e.g., A549 or HepG2) at

    
     cells/mL. Treat with the derivative (at 
    
    
    
    IC50) or DMSO control for 1 hour.
  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT, freeze-thaw (

    
    ) in liquid nitrogen to lyse. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
    
  • Detection: Analyze supernatant via Western Blot using specific antibodies (e.g., anti-EGFR).

  • Validation: A shift in the melting curve (

    
    ) compared to DMSO confirms physical binding inside the cell.
    
Protocol C: ADP-Glo Kinase Assay

Context: Measures the ADP generated from the phosphorylation reaction. It is less prone to interference by fluorescent compounds than FRET assays.

  • Reaction Mix: Combine Recombinant Kinase (e.g., VEGFR-2, 2 ng/well), Substrate (Poly Glu:Tyr), ATP (

    
    ), and test compound in 384-well plates.
    
  • Incubation: 60 minutes at RT.

  • Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

Comparative Data Analysis

The following table synthesizes performance data of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine derivatives (specifically Compound 5k and 12i from recent literature) against the clinical standard Sunitinib .

MetricDerivative 5k (Multi-Target)Derivative 12i (EGFR-Mutant)Sunitinib (Benchmark)Interpretation
Scaffold Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineIndolinonePyrrolo core offers distinct solubility/selectivity.
EGFR IC50 40 nM0.21 nM (T790M)>1000 nMDerivatives are superior for EGFR targeting.
VEGFR-2 IC50 98 nMN/A10 nMSunitinib is more potent for VEGFR, but 5k is competitive.
Cellular IC50 (HepG2) 29

N/A~5-10

Sunitinib shows higher general cytotoxicity.
Apoptosis Induction High (Bax upregulation)ModerateHigh5k demonstrates strong pro-apoptotic mechanism.
Binding Mode Reversible (Type I/II)Covalent (Cys797)Reversible (Type I)Covalent derivatives offer longer residence time.

Key Insight: While Sunitinib is a potent generalist, the pyrrolo[2,3-d]pyrimidine derivatives allow for "tunable" specificity. Compound 12i, for instance, achieves a 104-fold selectivity for mutant EGFR over wild-type, a critical parameter for reducing skin toxicity in patients.

Signaling Pathway Impact[1]

Understanding the downstream effects is crucial for validating the mechanism of action. The diagram below details the specific signaling nodes inhibited by these derivatives.

SignalingPathway EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Drug Pyrrolo[2,3-d]pyrimidine Derivative Drug->EGFR Inhibits Drug->VEGFR Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis (Bax High / Bcl-2 Low) AKT->Apoptosis Blocks Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 2: Dual inhibition of EGFR and VEGFR pathways leads to simultaneous arrest of proliferation and induction of apoptosis.[1]

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Source: PubMed URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Comparative

Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine Scaffolds: A Technical Guide for Kinase Inhibitor Development

Executive Summary The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere of adenine. Its ability to mimic the purine core of ATP has made...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere of adenine. Its ability to mimic the purine core of ATP has made it the structural backbone of the most commercially successful Janus Kinase (JAK) inhibitors. This guide provides a rigorous technical comparison of key pyrrolo[2,3-d]pyrimidine derivatives—Tofacitinib , Ruxolitinib , and Baricitinib —analyzing their structure-activity relationships (SAR), selectivity profiles, and synthetic accessibility.

Structural Foundation: The 7-Deazapurine Core[1][2]

The pyrrolo[2,3-d]pyrimidine system differs from the natural purine base by the replacement of the N7 nitrogen with a carbon atom (C7). This modification maintains the hydrogen bond acceptor/donor capability at the N1 and N3 positions (essential for the hinge region binding) while altering the electronic distribution and allowing for unique substitution patterns at C7 that are not possible with purines.

Diagram 1: Scaffold Numbering and Functional Zones

The following diagram illustrates the standard numbering and the critical "Solvent Front" and "Selectivity Pocket" regions utilized in drug design.

ScaffoldStructure N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a C4a->N1 C7a C7a C4a->C7a C5 C5 C5->C4a C6 C6 C7 C7 C7->C5 C7a->C7 Hinge Hinge Binding (N1/N3) Hinge->N1 Solvent Solvent Front (C4 Substituents) Solvent->C4 Selectivity Selectivity Pocket (N7/C7 Substituents) Selectivity->C7

Caption: Structural numbering of the pyrrolo[2,3-d]pyrimidine scaffold highlighting key pharmacophore regions.

Head-to-Head Performance Comparison

The following data aggregates performance metrics from multiple high-fidelity enzymatic assays. Note that while absolute IC50 values can vary by assay conditions (ATP concentration, buffer), the relative selectivity ratios remain consistent.

Table 1: Comparative Enzymatic Potency (IC50) and Selectivity
CompoundCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Indication
Tofacitinib Pyrrolo[2,3-d]pyrimidine3.24.11.634.0RA, PsA, UC
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.32.842819Myelofibrosis
Baricitinib Pyrrolo[2,3-d]pyrimidine5.95.7>40053RA, Alopecia Areata
Upadacitinib Pyrrolo[2,3-d]pyrimidine4320023004700RA (Second Gen)

Data synthesized from Meyer et al. (2010) and Clark et al. (2014) [1, 2]. Note: Tofacitinib is often classified as a pan-JAK inhibitor with functional selectivity for JAK1/3 over JAK2 in cellular contexts.

Pharmacokinetic Differentiators[3]
  • Tofacitinib: Short half-life (~3 hours), requiring BID dosing (or XR formulation). Metabolized primarily by CYP3A4.

  • Baricitinib: Longer half-life (~12 hours), allowing QD dosing. Renal clearance plays a significant role, unlike the hepatically cleared Tofacitinib.

  • Ruxolitinib: Moderate half-life (~3 hours). High protein binding (~97%).

Mechanistic Analysis: The JAK-STAT Pathway

Inhibition of the JAK enzymes prevents the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins, thereby blocking the translocation of STAT dimers to the nucleus and subsequent pro-inflammatory gene expression.[1]

Diagram 2: Mechanism of Action

JAK_Pathway Cytokine Cytokine (IL-6, IFN-g, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylated) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Signal transduction cascade blocked by pyrrolo[2,3-d]pyrimidine inhibitors.

Synthetic Pathways[5][6]

The construction of the pyrrolo[2,3-d]pyrimidine core generally follows two major strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This is the industrial route for Tofacitinib.

  • Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Protection: Protection of N7 (e.g., with SEM or Tosyl).

  • SNAr: Reaction at C4 with a chiral amine side chain.

  • Deprotection: Removal of the N7 protecting group.

Strategy B: De Novo Cyclization (Sonogashira)

Useful for introducing diversity at C5/C6.

  • Coupling: Sonogashira coupling of 5-bromo-4-chloropyrimidines with terminal alkynes.

  • Cyclization: Base-mediated cyclization to form the pyrrole ring fused to the pyrimidine.

Experimental Protocol: Radiometric Kinase Assay

To validate the potency of a novel pyrrolo[2,3-d]pyrimidine derivative, the Radiometric Filter Binding Assay is the gold standard due to its direct measurement of phosphate transfer without the interference of coupled enzymes or fluorescent artifacts.

Protocol Overview

Objective: Determine the IC50 of "Compound X" against JAK1. Reagents: [γ-33P]ATP, Recombinant JAK1 kinase, Poly(Glu,Tyr) 4:1 substrate.

Step-by-Step Methodology
  • Preparation: Dilute Compound X in 100% DMSO to 100x the final desired test concentration. Serial dilute (1:3) to create a dose-response curve.

  • Master Mix: Prepare a kinase buffer solution containing:

    • 20 mM MOPS (pH 7.2)

    • 25 mM

      
      -glycerophosphate
      
    • 5 mM EGTA

    • 1 mM Sodium Orthovanadate

    • 1 mM DTT

  • Reaction Initiation:

    • Add 5

      
      L of Compound X (diluted in buffer) to the well.
      
    • Add 10

      
      L of Enzyme/Substrate mixture.
      
    • Initiate by adding 10

      
      L of [γ-33P]ATP solution (Specific activity ~10 
      
      
      
      Ci/
      
      
      L).
  • Incubation: Incubate at Room Temperature for 40 minutes.

  • Termination: Spot 20

    
    L of the reaction mixture onto P81 phosphocellulose filter paper.
    
  • Washing: Wash filter paper 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Dry filters and measure radioactivity using a scintillation counter.

Diagram 3: Assay Workflow

AssayWorkflow Step1 Compound Prep (DMSO Serial Dilution) Step2 Reaction Mix (Enzyme + Substrate) Step1->Step2 Step3 Initiation (Add 33P-ATP) Step2->Step3 Step4 Incubation (40 min @ RT) Step3->Step4 Step5 Filtration (P81 Paper) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Workflow for the Gold Standard Radiometric Kinase Assay.

References

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation. Link

  • Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link

  • Reaction Biology Corp. (2023). "Radiometric Kinase Assay Protocol." Link

Sources

Validation

Strategic Selection of 7-Deazapurine Scaffolds: Beyond 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

The following guide provides a strategic analysis of reagents for synthesizing 2,4,6-trisubstituted 7-deazapurines, moving beyond the standard 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic analysis of reagents for synthesizing 2,4,6-trisubstituted 7-deazapurines, moving beyond the standard 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.

Executive Summary: The Tri-Substitution Challenge

In the development of kinase inhibitors (e.g., JAK, BTK) and nucleoside analogs, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure. The standard reagent, 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (referred to here as The Benchmark ), is favored for its "orthogonal reactivity":

  • C4-Cl: Highly reactive electrophile (SNAr).

  • C6-Cl: Less reactive electrophile (Pd-catalyzed coupling).

  • C2-SMe: Latent nucleophile/electrophile (requires oxidation to sulfone for displacement).

However, the Benchmark reagent requires multi-step preparation, involves odorous sulfur chemistry, and necessitates an oxidation step that can be incompatible with sensitive functional groups. This guide compares the Benchmark against three strategic alternatives, focusing on step-economy, regioselectivity, and chemical compatibility.

The Benchmark: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Mechanism of Action

This reagent is designed for sequential, regiocontrolled functionalization.[1] The electron-deficient pyrimidine ring activates the C4-Cl for nucleophilic attack, while the electron-rich pyrrole ring deactivates the C6-Cl towards SNAr, preserving it for transition-metal catalysis.

Reactivity Hierarchy: C4-Cl (S_NAr) >> C6-Cl (Suzuki/Sonogashira) > C2-SMe (Oxidation -> S_NAr)

Pros & Cons
  • Pros: Perfect regiocontrol; C2-SMe is stable during C4/C6 manipulations.

  • Cons: Requires oxidation (mCPBA/Oxone) to activate C2; SMe group can poison Pd catalysts if not carefully handled; "Rotten cabbage" odor during synthesis.

Alternative Reagents: Comparative Analysis

Alternative A: The "Direct Electrophile"

Reagent: 2,4,6-Trichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Strategic Utility: Best for rapid library generation where oxidation steps must be avoided.

  • Mechanism: Relies on intrinsic electrophilicity differences. The C4-Cl is significantly more reactive than C2-Cl due to the para-nitrogen effect.[1]

  • Key Advantage: Allows direct SNAr displacement at C2 without an oxidation step.

  • Risk: Regioselectivity between C2 and C6 can be erosion-prone depending on the nucleophile and solvent.

Alternative B: The "Late-Stage C6" (Atom Economy)

Reagent: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (plus C-H activation)

  • Strategic Utility: Ideal when C6 functionalization is simple (e.g., aryl) or can be installed last.

  • Mechanism: Starts with a cheaper, simpler core. C4 is functionalized first. C6 is installed via C-H Activation (e.g., Pd-catalyzed direct arylation or regioselective iodination).

  • Key Advantage: Avoids the synthesis of the unstable 4,6-dichloro precursor.

  • Risk: C-H activation requires optimization of ligands to prevent N7-arylation.

Alternative C: The "Pre-Aminated" Scaffold

Reagent: 2-Amino-4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Strategic Utility: Specifically for targets requiring a C2-primary amine (common in kinase inhibitors).

  • Mechanism: The C2-amine is electron-donating, which deactivates the C4-Cl slightly, requiring higher temperatures for SNAr.

  • Key Advantage: Eliminates the SMe

    
     SO
    
    
    
    Me
    
    
    NH
    
    
    sequence (saving 2 steps).
  • Risk: The exocyclic amine often requires protection (e.g., Boc/Pivaloyl) to prevent side reactions and improve solubility.

Decision Matrix & Data Comparison

FeatureBenchmark (SMe Core)Alt A (Trichloro)Alt B (4-Cl / C-H Act.)Alt C (2-Amino)
C4 Selectivity ExcellentGood (vs C2/C6)ExcellentModerate (Deactivated)
C6 Strategy Pre-installed Cl (Coupling)Pre-installed Cl (Coupling)C-H Activation Pre-installed Cl
C2 Strategy Oxidation

Displacement
Direct DisplacementN/A (H)Pre-installed NH

Step Count *5 Steps3 Steps3 Steps3 Steps
Atom Economy Low (Sulfone waste)HighHighest High
Solubility GoodModerateGoodPoor (unless protected)

*Step count based on a generic synthesis of a 2,4,6-trisubstituted target.

Visualizing the Pathways

The following diagram maps the orthogonal reactivity of the Benchmark versus the streamlined C-H activation route of Alternative B.

ReactivityMap Start_BM Benchmark: 4,6-Dichloro-2-(SMe) Step1_BM Intermediate 1: 4-Substituted-6-Cl-2-SMe Start_BM->Step1_BM 1. S_NAr (C4) High Selectivity Step2_BM Intermediate 2: 4,6-Disubstituted-2-SMe Step1_BM->Step2_BM 2. Suzuki/Sonogashira (C6) Target_BM Target: 2,4,6-Trisubstituted Step2_BM->Target_BM 3. Oxidation (mCPBA) 4. S_NAr (C2) Start_AltB Alt B: 4-Chloro-7H-pyrrolo Step1_AltB Intermediate A: 4-Substituted-H-H Start_AltB->Step1_AltB 1. S_NAr (C4) Target_AltB Target: 4,6-Disubstituted Step1_AltB->Target_AltB 2. C-H Activation (C6) (Pd-Cat/Ag2CO3)

Caption: Comparison of the 4-step Benchmark sequence vs. the 2-step C-H activation route.

Experimental Protocols

Protocol A: Regioselective SNAr on the Benchmark

Validates the high reactivity of C4-Cl over C6-Cl and C2-SMe.

  • Setup: Dissolve 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dry n-butanol or THF .

  • Reagent: Add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80°C for 4–6 hours. (Note: C4 displacement occurs readily; C6 requires >120°C or Pd catalysis).

  • Workup: Concentrate in vacuo. Precipitate with water/methanol.

  • Validation: 1H NMR will show the loss of the C4-Cl signal. The C6-H (if present) or C6-substituent remains distinct. The SMe peak (~2.5 ppm) remains unchanged.

Protocol B: C6-H Activation (Direct Arylation) on Alternative B

Demonstrates the atom-economic installation of C6 substituents.

  • Substrate: Use 4-amino-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Catalyst System: Pd(OAc)

    
      (5 mol%), PPh
    
    
    
    (10 mol%), and Ag
    
    
    CO
    
    
    (2.0 eq) as the oxidant/base.
  • Coupling Partner: Aryl Iodide (1.5 eq).

  • Solvent: Anhydrous 1,4-Dioxane at 100°C for 12 hours.

  • Mechanism: The Ag

    
    CO
    
    
    
    facilitates the C-H bond cleavage at the electron-rich C6 position.
  • Note: N7-protection (e.g., SEM, Boc) is often recommended to prevent N-arylation, though free NH protocols exist using specific ligands.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine. Journal of Organic Chemistry. Link

  • Hao, B.-Y., et al. (2010). Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry. Link

  • Nassiri, S., et al. (2020).[2] Palladium-Catalyzed Regioselective C-H Oxidative Arylation of 7-Azaindazole N-Oxide at the C6-Position. European Journal of Organic Chemistry. Link

  • Thibault, C., et al. (2016). C6-Arylation of 7-deazapurines via C-H activation. Tetrahedron Letters. Link

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Safety. Link

Sources

Comparative

Cross-Reactivity Profiling of Kinase Inhibitors Derived from CAS 90662-12-7 (Lestaurtinib)

[1] Executive Summary CAS 90662-12-7 , chemically known as Lestaurtinib (or CEP-701), is a semi-synthetic derivative of the indolocarbazole alkaloid K-252a.[1] While originally developed as a Trk receptor inhibitor, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

CAS 90662-12-7 , chemically known as Lestaurtinib (or CEP-701), is a semi-synthetic derivative of the indolocarbazole alkaloid K-252a.[1] While originally developed as a Trk receptor inhibitor, its utility in drug development has been defined by its potent—yet promiscuous—inhibition of FLT3 (FMS-like tyrosine kinase 3) and JAK2 .

This guide provides a technical comparison of Lestaurtinib against its structural analogs (Midostaurin) and functional competitors (Quizartinib). It addresses the critical challenge in using indolocarbazole-derived inhibitors: managing the trade-off between nanomolar potency and broad-spectrum cross-reactivity. [1]

Molecular Profile & Mechanism

To understand the cross-reactivity profile of Lestaurtinib, one must understand its binding mode.

  • Chemical Class: Indolocarbazole.

  • Binding Mode: Type I ATP-competitive inhibitor.[1]

  • Structural Liability: The planar, fused ring system of indolocarbazoles mimics the adenine ring of ATP with high fidelity. This allows the molecule to slot into the ATP-binding pocket of a vast array of kinases, leading to significant off-target effects (low selectivity scores).[1]

Comparative Landscape: The "Indolocarbazole Problem"

Lestaurtinib is often compared to Midostaurin (PKC412) and Staurosporine . While Staurosporine is a "pan-kinase" toxin, Lestaurtinib and Midostaurin represent attempts to chemically modify the scaffold to improve specificity.

FeatureLestaurtinib (CEP-701)Midostaurin (PKC412)Quizartinib (AC220)
CAS Number 90662-12-7 120685-11-2950769-58-1
Scaffold IndolocarbazoleIndolocarbazoleBis-aryl urea
Type Type I (Active Conformation)Type I (Active Conformation)Type II (Inactive Conformation)
Primary Targets FLT3, JAK2, TrkA/B/CFLT3, PKC, KIT, PDGFRFLT3 (High Selectivity)
Selectivity Score Low (Promiscuous) Low (Promiscuous)High
Key Off-Targets Aurora A/B, CDK2, GSK3βVEGFR2, SYK, FGRc-KIT (Minor)

Cross-Reactivity Data Analysis

The following data aggregates IC50 values from standard radiometric kinase assays. Note the overlap in targets between Lestaurtinib and Midostaurin, but the divergence in JAK2 affinity.

Table 1: Kinase Inhibition Profile (IC50 in nM)

Lower numbers indicate higher potency.

Kinase TargetLestaurtinib (CAS 90662-12-7)MidostaurinQuizartinibClinical Implication of Cross-Reactivity
FLT3 (WT) 2 - 3 nM ~10 nM4.2 nMPrimary therapeutic target for AML.[1]
FLT3 (ITD) < 1 nM ~3 nM1.1 nMMutant form driving relapse in leukemia.
JAK2 0.9 - 1.0 nM > 100 nM> 10,000 nMCritical Differentiator. Lestaurtinib blocks JAK/STAT pathway; Quizartinib does not.[1]
TrkA < 25 nM > 100 nM> 10,000 nMNeurotrophic effects; potential neurotoxicity.[1]
PKC (Pan) Moderate< 10 nM InactivePKC inhibition is the primary driver of Midostaurin's side-effect profile (nausea/vomiting).[1]
Aurora A/B 2 - 8 nM VariableInactiveContributes to cytotoxicity via cell cycle arrest (G2/M).[1]

Technical Insight: The dual inhibition of FLT3 and JAK2 by Lestaurtinib is mechanically distinct. In FLT3-ITD+ AML, the receptor signals through STAT5.[1] Lestaurtinib hits the pathway at two nodes: the receptor (FLT3) and the downstream effector (JAK2), theoretically providing a stronger blockade than Quizartinib, which hits only FLT3. However, this comes at the cost of higher toxicity.

Visualization of Signaling & Mechanism

The following diagram illustrates the dual-node inhibition of Lestaurtinib within the AML signaling cascade compared to the single-node action of Type II inhibitors.

G Figure 1: Dual-Node Inhibition of Lestaurtinib in FLT3-ITD Signaling FLT3 FLT3-ITD (Mutant Receptor) JAK2 JAK2 FLT3->JAK2 Phosphorylation MAPK RAS/MAPK FLT3->MAPK Activation ATP ATP ATP->FLT3 Activates Lestaurtinib Lestaurtinib (CAS 90662-12-7) Lestaurtinib->FLT3 Blocks Lestaurtinib->JAK2 Blocks Quizartinib Quizartinib Quizartinib->FLT3 Blocks STAT5 STAT5 JAK2->STAT5 Activation Apoptosis Apoptosis Blocked Proliferation STAT5->Apoptosis Gene Transcription

Figure 1: Lestaurtinib inhibits both FLT3 and JAK2, creating a "vertical blockade" in the signaling pathway, unlike selective inhibitors that target FLT3 alone.[1]

Experimental Protocol: Radiometric Kinase Profiling

To empirically verify the cross-reactivity of a CAS 90662-12-7 batch, rely on a Radiometric 33P-ATP HotSpot Assay .[1] This is the "Gold Standard" over fluorescence-based assays (like FRET) because it is less susceptible to interference from the autofluorescence often exhibited by indolocarbazole compounds.[1]

Rationale

Indolocarbazoles are naturally fluorescent.[1] Using a FRET or FP assay can yield high false-positive/negative rates due to spectral overlap.[1] Radiometric assays measure physical phosphate transfer and are immune to compound fluorescence.

Workflow Protocol

Objective: Determine the IC50 of Lestaurtinib against a panel of 5 kinases (FLT3, JAK2, TrkA, Aurora B, CDK2).

Reagents:

  • Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).[1]

  • [gamma-33P]-ATP (Specific activity ~3000 Ci/mmol).[1]

  • Substrate peptides (specific to each kinase, e.g., Poly(Glu,Tyr) for FLT3/JAK2).

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve CAS 90662-12-7 in 100% DMSO to 10 mM stock.[1]

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Substrate Mix:

    • Dilute kinases to predetermined optimal concentrations (0.2–5 nM) in Reaction Buffer.

    • Add substrate peptide (typically 20 µM).[1]

    • Validation Step: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max Activity).

  • Reaction Initiation:

    • Transfer compound dilutions to a 384-well plate.

    • Add Enzyme-Substrate mix.[1]

    • Initiate reaction by adding 33P-ATP (at Km concentration for each kinase).[1]

    • Incubate at Room Temperature for 120 minutes.

  • Termination & Wash:

    • Spot reaction onto P81 ion-exchange filter paper.[1]

    • Wash filters 3x with 0.75% Phosphoric Acid. (This binds the basic peptide substrate but washes away free ATP).

    • Wash 1x with Acetone.

  • Data Acquisition:

    • Read radioactivity via scintillation counting.[1]

    • Calculate % Inhibition =

      
      .
      
    • Fit curves using the Hill equation to derive IC50.

Workflow Figure 2: Radiometric Profiling Workflow for Indolocarbazoles Prep Compound Prep (DMSO Serial Dilution) Mix Enzyme/Substrate Addition Prep->Mix Initiate Add 33P-ATP (Start Reaction) Mix->Initiate Incubate Incubate 120 min @ RT Initiate->Incubate Filter Spot on P81 Filter Paper Incubate->Filter Wash Acid Wash (Remove Free ATP) Filter->Wash Read Scintillation Counting Wash->Read

Figure 2: Workflow emphasizes the acid wash step, critical for removing unreacted radioactive ATP to ensure high signal-to-noise ratio.[1]

Conclusion

CAS 90662-12-7 (Lestaurtinib) represents a classic "first-generation" kinase inhibitor profile: high potency but low selectivity .[1]

  • Use Lestaurtinib when: You require simultaneous blockade of FLT3 and JAK2 to overcome resistance mechanisms, or when studying Trk-driven neuroblastoma.[1]

  • Avoid Lestaurtinib when: You require a clean probe to define a specific FLT3 biological phenotype without confounding effects from Aurora or PKC inhibition. In such cases, Type II inhibitors like Quizartinib are superior alternatives.

References

  • Levis, M., et al. (2001).[2] "A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo."[1][3] Blood.

  • Hexner, E. O., et al. (2008). "Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders."[4] Blood.

  • Karaman, M. W., et al. (2008).[5] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[1][5]

  • Knapper, S., et al. (2016). "A randomized assessment of adding the kinase inhibitor lestaurtinib to first-line chemotherapy for FLT3-mutated AML." Blood.

Sources

Validation

Strategic Validation of Novel Pyrrolo[2,3-d]pyrimidine Scaffolds: A Comparative Guide

Introduction: The Privilege of the Scaffold The pyrrolo[2,3-d]pyrimidine scaffold is not merely a chemical structure; it is a privileged pharmacophore in kinase drug discovery. Functioning as a 7-deazapurine, it mimics t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privilege of the Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is not merely a chemical structure; it is a privileged pharmacophore in kinase drug discovery. Functioning as a 7-deazapurine, it mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinase catalytic domains. While this mimicry grants high potency, it introduces the critical challenge of selectivity .

This guide outlines a rigorous, self-validating workflow to confirm the Mechanism of Action (MoA) for novel compounds in this class. We will benchmark the validation process against Tofacitinib , a clinical gold standard (JAK inhibitor), to demonstrate how to differentiate a "hit" from a true clinical candidate.

Mechanism of Action: The ATP-Competitive Hypothesis

Most pyrrolo[2,3-d]pyrimidines function as Type I (ATP-competitive) inhibitors . They bind to the active conformation (DFG-in) of the kinase, physically blocking the transfer of the


-phosphate from ATP to the substrate (e.g., STAT proteins).
Visualizing the Pathway Blockade (JAK-STAT Example)

The following diagram illustrates the specific MoA where a pyrrolo[2,3-d]pyrimidine inhibitor (like Tofacitinib) interrupts the JAK-STAT signaling cascade.

JAK_STAT_Inhibition cluster_pocket ATP Binding Pocket (Hinge Region) Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_Active JAK Kinase (Active) Receptor->JAK_Active Recruitment STAT_Inactive STAT (Monomer) JAK_Active->STAT_Inactive Phosphorylation (Failed) ATP ATP ATP->JAK_Active Blocked by Inhibitor Inhibitor Pyrrolo[2,3-d]pyrimidine (Inhibitor) Inhibitor->JAK_Active High Affinity Binding STAT_Phos p-STAT (Dimer) Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation

Figure 1: Mechanism of Action. The inhibitor competes with ATP for the hinge region, preventing JAK autophosphorylation and subsequent STAT activation.

Comparative Performance: Novel Scaffold vs. Tofacitinib

To validate your compound, you must compare it against a known standard. Tofacitinib serves as the reference for JAK-family targets.

Table 1: Biochemical & Cellular Benchmarking
FeatureTofacitinib (Reference)Novel Compound (Target Profile)Experimental Validation Method
Binding Mode ATP-Competitive (Type I)ATP-CompetitiveKinase Assay (+/- High ATP)
Selectivity JAK1/JAK3 > JAK2High Isoform Selectivity (e.g., JAK1 only)Kinome Scan / Selectivity Panel
Potency (Biochem) IC50: ~1–5 nM (JAK3)IC50: < 10 nMADP-Glo Assay
Cellular Potency IC50: ~50–100 nM (Cell)IC50: < 200 nM (Cell)Phospho-STAT Western Blot
Residence Time Moderate (Reversible)Long Residence Time (Slow Off-rate)SPR (Surface Plasmon Resonance)
Target Engagement ValidatedMust Prove Intracellular BindingCETSA (Thermal Shift)

Critical Insight: A common failure mode for pyrrolo[2,3-d]pyrimidines is a massive drop in potency from biochemical (enzyme) to cellular assays. This often indicates poor permeability or active efflux, not a lack of intrinsic inhibition.

Experimental Protocols for Validation

Protocol A: Biochemical Validation (ADP-Glo Kinase Assay)

Objective: Confirm intrinsic inhibitory activity and ATP competition.

Principle: Measures ADP generation from the kinase reaction. If your compound works, ADP production drops.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute Novel Compound to 4X concentration in buffer (max 1% DMSO final).

  • Enzyme Reaction:

    • Add 2.5 µL of Compound to a 384-well white plate.

    • Add 2.5 µL of Kinase (e.g., JAK1, 2 ng/well). Incubate 10 min RT.

    • Add 5 µL of ATP/Substrate Mix (ATP at

      
       concentration, e.g., 10 µM).
      
    • Incubate 60 min at RT.

  • Detection (The "Glo" Step):

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Light). Incubate 30 min.
  • Readout: Measure Luminescence.

  • ATP-Competition Check: Repeat the assay with 1 mM ATP (100x

    
    ). If IC50 shifts significantly rightward (higher concentration needed), the compound is confirmed as ATP-competitive.
    
Protocol B: Target Engagement (CETSA - Cellular Thermal Shift Assay)

Objective: Prove the compound enters the cell and physically binds the target protein.[1]

Principle: Ligand binding stabilizes proteins. When heated, unbound proteins denature and precipitate; bound proteins remain soluble.[1]

  • Treatment:

    • Treat 1x10^6 cells (e.g., Jurkat) with Novel Compound (at 5x EC50) or DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes .

    • Cool immediately at RT for 3 minutes.

  • Lysis:

    • Add lysis buffer (with protease inhibitors). Freeze-thaw x2 (Liquid N2 / 25°C) to lyse.

  • Separation:

    • Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated protein forms a pellet).

  • Detection:

    • Run the supernatant (soluble fraction) on a Western Blot.

    • Probe for the specific kinase (e.g., JAK1).[2]

  • Analysis:

    • Plot Band Intensity vs. Temperature.

    • Success Criteria: The melting curve of the treated sample should shift to the right (higher temperature) compared to DMSO.

The Validation Logic Flow

Use this decision tree to interpret your data.

Validation_Flow Start Start: Novel Scaffold Synthesis Biochem Biochemical Assay (ADP-Glo) IC50 < 100 nM? Start->Biochem Selectivity Selectivity Panel Is it promiscuous? Biochem->Selectivity Yes Stop_Fail1 Fail: Optimize Potency Biochem->Stop_Fail1 No Cellular Cellular Phospho-Blot Does it inhibit p-STAT? Selectivity->Cellular No (Selective) Stop_Fail2 Fail: Off-Target Risk Selectivity->Stop_Fail2 Yes (Hits many kinases) CETSA CETSA (Target Engagement) Thermal Shift Observed? Cellular->CETSA Activity Confirmed Stop_Fail3 Fail: Permeability Issue Cellular->Stop_Fail3 No Activity CETSA->Stop_Fail3 No Shift (False Positive) Success CONFIRMED MoA Proceed to PK/PD CETSA->Success Shift Observed

Figure 2: Validation Logic Flow. A step-by-step decision tree to filter false positives and confirm mechanism.

References

  • Traxler, P., et al. (2013). "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Flanagan, M. E., et al. (2010). "Discovery of Tofacitinib: A Pan-JAK Inhibitor." Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."

  • Jafari, R., et al. (2014).[3] "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5] Nature Protocols.

  • Molina, D. M., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science.

Sources

Comparative

Evaluating the selectivity of 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors

Executive Summary & Strategic Value The 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike the ubiquitous quinazoline core (foun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike the ubiquitous quinazoline core (found in first-generation EGFR inhibitors like Gefitinib), this specific pyrrolopyrimidine intermediate offers three distinct vectors for diversification (C4, C6, and C2), allowing for precise tuning of selectivity profiles against structurally homologous kinases (e.g., distinguishing JAK isoforms or EGFR mutants from Wild-Type).

This guide provides a rigorous framework for evaluating the selectivity of inhibitors derived from this scaffold. It moves beyond simple IC50 generation to a multi-dimensional analysis of residence time, off-target liability, and structural causality.

Structural Logic: The Selectivity Triad

To evaluate selectivity, one must first understand where it originates. This scaffold allows for a "Selectivity Triad" approach:

PositionChemical FunctionalityBiological Selectivity Role
C4 (Chloro) Primary Amine DisplacementHinge Binding: Defines the primary affinity. Substituents here mimic the adenine ring of ATP.
C6 (Chloro) Suzuki/Sonogashira CouplingGatekeeper/Solvent Front: Critical for selectivity. Bulky groups here can clash with the "Gatekeeper" residue (e.g., T790M in EGFR) or access the ribose pocket.
C2 (Methylthio) Oxidation

Displacement
Fine-Tuning: The SMe group can be retained for hydrophobic interaction or displaced to introduce solubilizing groups that interact with the solvent channel, reducing off-target binding to P450 enzymes.

Comparative Performance Analysis

The following table contrasts the performance characteristics of inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold versus standard alternatives (Quinazolines and Pyrazolo[3,4-d]pyrimidines).

Table 1: Scaffold Performance Benchmark

FeaturePyrrolo[2,3-d]pyrimidine (Target)Quinazoline (Alternative)Pyrazolo[3,4-d]pyrimidine (Alternative)
Solubility High: The N7-H acts as a hydrogen bond donor, improving aqueous solubility.Low: Planar, lipophilic structure often requires formulation aids.Medium: Similar H-bond potential but different pKa profile.
Selectivity Potential High: C5/C6 vectors allow access to unique hydrophobic pockets (e.g., DFG-out conformation).Medium: Harder to functionalize the "back" of the ATP pocket without disrupting hinge binding.High: Good isostere, but synthetic routes to C6-functionalization are often more complex.
Metabolic Stability Tunable: C2-position modification allows rapid optimization of metabolic hotspots.Fixed: Often suffers from rapid oxidation at the 6/7-alkoxy chains.Variable: Depends heavily on N1 substitution.
Key Target Class JAK, EGFR (T790M), PAK4, FAKEGFR (WT), HER2BTK, SRC family

Experimental Protocols for Selectivity Evaluation

To ensure data integrity, the following protocols utilize internal controls and orthogonal validation.

Protocol A: The "Gatekeeper" Kinase Profiling Assay

Objective: Determine the selectivity score (S-score) of the synthesized inhibitor against a panel of 100+ kinases.

Methodology:

  • Library Preparation: Dissolve inhibitor (10 mM in DMSO). Prepare serial dilutions (1 nM to 10 µM).

  • Assay Platform: Use a FRET-based binding assay (e.g., LanthaScreen™) or Radiometric HotSpot™ assay. Crucial: Do not rely solely on catalytic activity assays for K_d determination as they can be biased by ATP concentration.

  • The "Selectivity Panel": Must include:

    • Target Kinase: (e.g., EGFR T790M).[1][2]

    • Closest Homologs: (e.g., EGFR WT, HER2, HER4).

    • Common Off-Targets: (e.g., INS-R, IGF-1R, SRC).

  • Data Processing: Calculate the Selectivity Score (S(35)) :

    
    
    Target Metric: An S(35) < 0.05 indicates a highly selective inhibitor.
    
Protocol B: Residence Time ( ) Determination

Objective: Measure how long the inhibitor stays bound. High selectivity often correlates with long residence time (slow


).

Methodology:

  • Surface Plasmon Resonance (SPR): Immobilize biotinylated kinase on a Streptavidin chip.

  • Injection: Inject inhibitor at

    
     for 120s (Association phase).
    
  • Dissociation: Wash with buffer for 600s+ (Dissociation phase).

  • Analysis: Fit curves to a 1:1 binding model to extract

    
     and 
    
    
    
    .
    • Validation:

      
      . Compare 
      
      
      
      of your compound vs. a reference standard (e.g., Tofacitinib for JAK).

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow for evaluating inhibitors derived from the 4,6-dichloro-2-(methylthio) scaffold, highlighting the critical "Go/No-Go" decision points.

SelectivityWorkflow Start Scaffold: 4,6-dichloro-2-(methylthio) -7H-pyrrolo[2,3-d]pyrimidine Derivatization Step 1: Library Generation (C4/C6/C2 Diversification) Start->Derivatization BiochemScreen Step 2: Biochemical Screening (IC50 vs Target & Homologs) Derivatization->BiochemScreen SelectivityFilter Decision: Selectivity Ratio > 50x? BiochemScreen->SelectivityFilter KinomeProfile Step 3: Broad Kinome Profiling (S-Score Calculation) SelectivityFilter->KinomeProfile Yes Discard Discard / Re-design SelectivityFilter->Discard No CellularEngagement Step 4: Cellular Target Engagement (NanoBRET / Western Blot) KinomeProfile->CellularEngagement S(35) < 0.1 KinomeProfile->Discard Promiscuous LeadCandidate Validated Lead Candidate CellularEngagement->LeadCandidate Potent & Selective

Figure 1: Strategic workflow for evaluating pyrrolo[2,3-d]pyrimidine-based inhibitors. Note the rigorous filter at Step 2 before expensive kinome profiling.

Mechanism of Action: The Structural Advantage

The 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold enables a specific binding mode known as "DFG-out" stabilization in certain kinases.

  • The C6-Substituent Effect: By substituting the chlorine at the C6 position with a bulky hydrophobic group, the inhibitor can force the kinase's "DFG" (Asp-Phe-Gly) motif into an inactive conformation. This is a key mechanism for achieving selectivity against wild-type kinases that prefer the "DFG-in" state.

  • The N7-Interaction: Unlike quinazolines, the N7 nitrogen in the pyrrole ring can serve as a hydrogen bond donor to specific residues (e.g., Glu residues in the

    
    C-helix), anchoring the molecule and improving residence time.
    

BindingMechanism Inhibitor Inhibitor (Pyrrolo-pyrimidine Core) Hinge Hinge Region (Adenine Pocket) Inhibitor->Hinge H-Bonds (N1/N3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Clash/Fit (C6-Substituent) Solvent Solvent Channel (Solubility/ADME) Inhibitor->Solvent Solubilizing Group (C2-Substituent)

Figure 2: Interaction map showing how specific scaffold positions map to kinase domains.

References

  • Traxler, P., et al. (2001). "4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines: A Novel Class of Selective Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors."[3] Journal of Medicinal Chemistry.

  • Wang, F., et al. (2022). "Synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors." Bioorganic & Medicinal Chemistry.

  • LanthaScreen™ Kinase Binding Assay. "Validation of Kinase Selectivity Profiling." ThermoFisher Scientific Technical Note.

  • Copeland, R. A. (2016). "Kinetics of Drug-Target Residence Time: Implications for Selectivity." Nature Reviews Drug Discovery.

  • Han, S., et al. (2019). "Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk)." European Journal of Medicinal Chemistry.

Sources

Validation

In vivo validation of therapeutic efficacy for drugs synthesized from this compound

Topic: In Vivo Validation of Therapeutic Efficacy for Drugs Synthesized from Paclitaxel (Taxane Scaffolds) Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of Therapeutic Efficacy for Drugs Synthesized from Paclitaxel (Taxane Scaffolds) Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Case Study: Next-Generation Taxane Scaffolds

Executive Summary & Comparative Landscape

In the development of small molecule therapeutics, the transition from a parent compound to a synthetic derivative is often driven by the need to overcome specific limitations: poor solubility, high toxicity, or multidrug resistance (MDR). This guide outlines the rigorous in vivo validation framework required to prove that a new derivative offers a statistically significant advantage over its parent scaffold.

We utilize the Taxane class (Paclitaxel) as the reference scaffold. The "Product" in this guide represents a Next-Generation Derivative (e.g., Cabazitaxel or Albumin-bound Paclitaxel) designed to bypass P-glycoprotein (P-gp) efflux pumps or eliminate toxic solvents (Cremophor EL).

Comparative Performance Matrix

The following table synthesizes field data comparing the parent compound with its advanced derivatives. Your validation data must aim to replicate or exceed these deltas.

FeatureParent Scaffold (Paclitaxel - Solvent Based)Derivative A (Nab-Paclitaxel - Nanoparticle)Derivative B (Cabazitaxel - Synthetic)Validation Metric
Solubility Vehicle Cremophor EL (Toxic, causes hypersensitivity)Albumin-bound (Solvent-free)Polysorbate 80 (Reduced toxicity)Max Tolerated Dose (MTD)
Drug Resistance High (Substrate for P-gp efflux)ModerateLow (Poor substrate for P-gp)TGI% in MDR+ Models
Dosing Capacity Limited by neutropenia/neuropathyHigher dose intensity possibleEffective at lower doses in resistant linesTherapeutic Index
Tumor Uptake Passive diffusiongp60-mediated transcytosis (active)High lipophilicity / BBB penetrationIntratumoral PK

Experimental Design Strategy (The "Why" & "How")

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. "P-hacking" and poor randomization are the enemies of translatable data.

Model Selection: The Biological Variable

Do not simply use "any" tumor line. You must select models that mechanistically challenge the derivative.

  • Naive Model (Baseline Efficacy): MDA-MB-231 (Triple-Negative Breast Cancer). Why: Validates basic microtubule stabilization in a fast-growing model.

  • Resistant Model (Differentiation): MES-SA/Dx5 (Uterine Sarcoma) or PC-3 (Prostate). Why: These lines overexpress P-gp (ABCB1).[1] If your derivative works here while Paclitaxel fails, you have proven superior mechanism of action (MoA).

The "Vehicle" Trap
  • Critical Insight: In many Paclitaxel studies, the vehicle (Cremophor EL) causes significant toxicity (weight loss), masking the drug's actual safety profile.

  • Directive: You must include a "Vehicle Control" group matching the exact solvent of your derivative, not just saline.

Power Analysis & Randomization[2]
  • Sample Size:

    
     mice per group is standard to achieve 80% power with an effect size of 1.5.
    
  • Randomization: Do not randomize at injection. Randomize at the time of staging (when tumors reach ~100-150 mm³). This ensures equal tumor burden across groups at

    
    .
    

Detailed Experimental Protocols

Workflow Visualization

The following diagram illustrates the critical path from synthesis to in vivo validation.

ValidationWorkflow Synthesis Scaffold Synthesis (Taxane Derivative) InVitro In Vitro Screen (IC50 & P-gp Efflux) Synthesis->InVitro Select Lead PK_ADME PK/ADME (Plasma Stability) InVitro->PK_ADME Pass Criteria Xenograft Xenograft Implantation (Sub-Q) PK_ADME->Xenograft MTD Established Staging Staging & Randomization (100-150 mm³) Xenograft->Staging Growth Phase Treatment Treatment Phase (21-28 Days) Staging->Treatment Grouping Analysis Efficacy Analysis (TGI% & Survival) Treatment->Analysis Endpoint

Figure 1: The Step-wise Validation Pipeline. Note the critical "Staging" gate where randomization occurs based on tumor volume.

Protocol A: Subcutaneous Xenograft Efficacy Study

Objective: Determine Tumor Growth Inhibition (TGI) relative to the parent compound.

  • Cell Preparation:

    • Harvest MDA-MB-231 cells in log-phase growth (70-80% confluence).

    • Resuspend in 1:1 mixture of PBS and Matrigel (basement membrane matrix) to support initial engraftment. Why: Matrigel prevents cell leakage and improves take rates.

    • Concentration:

      
       cells per 100 µL injection volume.
      
  • Implantation:

    • Anesthetize female athymic nude mice (

      
      , 6-8 weeks old) using Isoflurane (2-3%).
      
    • Inject 100 µL of cell suspension subcutaneously into the right flank.

  • Staging (The Critical Control Point):

    • Monitor tumor growth 2-3 times weekly using digital calipers.

    • Formula:

      
       (where 
      
      
      
      is the longest diameter and
      
      
      is the shortest).
    • When mean tumor volume reaches 150 mm³ (approx. 10-14 days), randomize mice into 4 groups (

      
      ):
      
      • Group 1: Vehicle Control (e.g., Saline/Tween 80).

      • Group 2: Parent Compound (Paclitaxel) @ 10 mg/kg i.v.

      • Group 3: New Derivative (Low Dose) @ 10 mg/kg i.v.

      • Group 4: New Derivative (High Dose) @ 20 mg/kg i.v.

  • Dosing & Monitoring:

    • Administer drugs via tail vein (i.v.) or intraperitoneal (i.p.) injection based on solubility.

    • Schedule: Q3W (every 3 days) or QW (weekly) for 21 days.

    • Toxicity: Weigh mice daily. Humane Endpoint: >20% body weight loss requires euthanasia.

  • Data Calculation (TGI):

    • Where

      
       = Treated tumor volume and 
      
      
      
      = Control tumor volume.

Mechanistic Validation (The "Black Box" Explained)

To publish in high-impact journals, you must explain why the derivative works better. For Taxanes, this usually involves overcoming the P-gp efflux pump.

Mechanism cluster_cell Tumor Cell (MDR+) Microtubules Microtubules (Target) Apoptosis Apoptosis / Tumor Regression Microtubules->Apoptosis G2/M Arrest Pgp P-gp Efflux Pump (ABCB1) ParentDrug Parent Compound (Paclitaxel) ParentDrug->Microtubules Binds ParentDrug->Pgp High Affinity (Pumped Out) NewDrug New Derivative (Cabazitaxel) NewDrug->Microtubules High Affinity Binding (Stabilization) NewDrug->Pgp Low Affinity (Evades Efflux)

Figure 2: Mechanism of Action Comparison. The parent compound is ejected by the P-gp pump in resistant cells, whereas the synthetic derivative evades detection, maintaining intracellular concentration.

References

  • Comparative Effectiveness of Nab-Paclitaxel vs. Paclitaxel Source: ResearchGate / Real-World Analysis Key Finding: Nab-Paclitaxel demonstrated significantly longer time to treatment discontinuation (TTD) and improved objective response rates (ORR) compared to solvent-based Paclitaxel in metastatic breast cancer.

  • Cabazitaxel Efficacy in Taxane-Resistant Models Source: National Institutes of Health (NIH) / PubMed Key Finding: Cabazitaxel retains activity in P-gp expressing cell lines (MDR variants) where Paclitaxel and Docetaxel fail, showing a 10-fold higher potency in resistant MCF-7 cells.[1]

  • In Vivo Assay Guidelines & Experimental Design Source: NCBI Bookshelf / Assay Guidance Manual Key Finding: Defines the statistical validation, randomization, and power analysis requirements for rigorous in vivo drug discovery.

  • Tumor Growth Inhibition (TGI)

    
    ) and protocols for measuring tumor volume and assessing anti-angiogenic effects in xenograft models.
    
    

Sources

Comparative

Comparing computational docking predictions with experimental results for pyrrolo[2,3-d]pyrimidine derivatives

Executive Summary This guide provides a technical analysis of the correlation between in silico molecular docking predictions and in vitro kinase inhibition profiles for pyrrolo[2,3-d]pyrimidine derivatives. As a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the correlation between in silico molecular docking predictions and in vitro kinase inhibition profiles for pyrrolo[2,3-d]pyrimidine derivatives. As a privileged scaffold in medicinal chemistry (mimicking the purine core of ATP), this class of compounds is frequently used to target Janus Kinases (JAKs), EGFR, and RET kinases.

However, a common pitfall in drug discovery is the over-reliance on static docking scores. This guide demonstrates that while docking successfully identifies binding poses, it often fails to predict quantitative bioactivity (IC50) without post-processing (e.g., MM-GBSA) due to the neglect of solvation penalties and entropic factors in the solvent-exposed front pocket.

The Scaffold: Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)

The pyrrolo[2,3-d]pyrimidine core is bioisosteric to adenine. Its primary utility lies in its ability to form key hydrogen bonds with the "hinge region" of kinase ATP-binding pockets.

  • N1 (Pyrimidine): Typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • N7 (Pyrrole): Unlike the N7 of purine (which is an HBA), the C7-H or N7-H (if un-alkylated) modulates the electronic properties and avoids the repulsive interactions often seen with purine N7 in certain kinases.

  • C4 Position: The primary vector for introducing diversity to access the hydrophobic back-pocket (Gatekeeper residue interaction).

Methodology: Protocols for Validated Comparison

To objectively compare prediction vs. reality, one must establish a rigorous baseline for both computational and experimental workflows.

In Silico Protocol (Docking)
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Protein Prep:

    • Retrieve PDB structure (e.g., PDB ID: 3LXK for JAK1).

    • Critical Step: Protonation states of the hinge region residues (e.g., Glu, Leu) must be set to pH 7.4.

    • Remove crystallographic waters unless they bridge the ligand to the protein (common in the solvent front).

  • Ligand Prep:

    • Generate 3D conformers.

    • Assign Gasteiger charges.

    • Tautomer Check: Ensure the N7-H tautomer is correctly defined if the position is unsubstituted.

In Vitro Protocol (Experimental Validation)
  • Assay Type: ADP-Glo™ Kinase Assay (Promega) or FRET-based Z'-LYTE™.

  • Readout: IC50 (Half maximal inhibitory concentration).[1][2]

  • Control: Staurosporine or Tofacitinib (for JAK family) must be run in parallel to normalize inter-assay variability.

Comparative Analysis: Prediction vs. Reality

The following analysis synthesizes data from recent medicinal chemistry campaigns targeting RET and EGFR kinases using this scaffold.

Table 1: Correlation of Docking Scores vs. Experimental IC50

Data synthesized from comparative studies on RET and EGFR inhibitors (e.g., MDPI, 2023).

Compound IDR-Group Modification (C4/N7)Docking Score (kcal/mol)Experimental IC50 (µM)Prediction Accuracy
Ref-1 (Sunitinib) Standard-9.80.093High
Cmpd-5k 4-amino-N-benzylidene-10.20.079High
Cmpd-20 5-tert-butylisoxazole-9.10.076High
Cmpd-28 Phenyl substitution shift-8.931.56 FAILURE
Cmpd-10a 3-halo-substituted-7.5>50.0Moderate
Analysis of Discrepancies
  • The "False Positive" Trap (Cmpd-28):

    • Observation: Compound 28 showed a respectable docking score (-8.9 kcal/mol) but was biologically inactive (31.56 µM).

    • Mechanistic Cause: The docking algorithm successfully fit the scaffold into the pocket but failed to penalize a steric clash induced by the phenyl ring rotation in the solvent-exposed region. The static grid did not account for the energy required to displace ordered water molecules.

    • Correction: Running MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations often corrects this by estimating the free energy of binding (

      
      ) more accurately than a simple scoring function.
      
  • The "Hinge Binder" Success (Cmpd-5k):

    • Observation: High correlation between score (-10.2) and activity (79 nM).[3]

    • Reason: The binding is driven predominantly by enthalpy (H-bonds at the hinge), which docking scoring functions (like Vina or GlideScore) estimate very well.

Visualizing the Validation Workflow

The following diagram illustrates the iterative loop required to align computational predictions with experimental reality.

ValidationLoop cluster_InSilico In Silico Phase cluster_WetLab Experimental Phase Scaffold Pyrrolo[2,3-d]pyrimidine Scaffold Design Docking Molecular Docking (AutoDock/Glide) Scaffold->Docking 1. Generate Poses MMGBSA MM-GBSA Rescoring Docking->MMGBSA 2. Filter False Positives Synthesis Chemical Synthesis (Suzuki/Buchwald) Docking->Synthesis High Score (Risk) MMGBSA->Synthesis Low ΔG (High Conf) Assay Kinase Assay (IC50 Determination) Synthesis->Assay 3. Test Activity Assay->Scaffold SAR Feedback Loop XRay X-ray Crystallography (Structural Validation) Assay->XRay 4. Validate Hit XRay->Docking 5. Refine Grid/Waters

Figure 1: The Integrated Drug Discovery Cycle. Note the critical feedback loop from Assay/X-ray back to the In Silico model to refine water placement and grid constraints.

Mechanistic Interaction Map

To understand why pyrrolo[2,3-d]pyrimidines work, we must visualize the pharmacophore.

InteractionMap Hinge Kinase Hinge Region (e.g., Glu/Leu backbone) Gatekeeper Gatekeeper Residue (Met/Thr) Solvent Solvent Front (Water Network) N1 N1 (Pyrimidine) H-Bond Acceptor N1->Hinge Critical H-Bond N7 N7 (Pyrrole) Electronic Modulation N7->Hinge Van der Waals / Weak H-Bond C4 C4 Substituent (Diversity Vector) C4->Gatekeeper Hydrophobic Interaction C4->Solvent Solubility/Selectivity

Figure 2: Pharmacophore Map. The N1 interaction is the "anchor," while the C4 substituent determines the specific selectivity profile and often causes the discrepancy between docking scores and IC50 if solvent effects are ignored.

Conclusion & Recommendations

For researchers working with pyrrolo[2,3-d]pyrimidine derivatives:

  • Do not trust raw docking scores blindly. A score of -9.0 kcal/mol is necessary but not sufficient.

  • Validate with MM-GBSA. As shown in the RET inhibitor case study (Table 1), solvation effects can render a "good docker" inactive.

  • Prioritize the Hinge. Ensure your docking protocol enforces the H-bond at N1; poses that miss this are likely artifacts.

  • Experimental Feedback. Use early IC50 data to recalibrate your docking grid—specifically regarding the inclusion of bridging water molecules in the active site.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. International Journal of Molecular Sciences (MDPI). (2023). [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry (PMC). (2021). [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules (MDPI). (2020). [Link]

  • Docking scores of pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. (2015). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

The following guide provides an authoritative, operational framework for the disposal of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . This content is designed for Senior Scientists and EHS Managers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative, operational framework for the disposal of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine . This content is designed for Senior Scientists and EHS Managers requiring immediate, compliant, and scientifically grounded protocols.

Executive Safety Summary

  • Compound: 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine[1][2]

  • CAS Number: 90662-12-7[1]

  • Primary Hazards: Corrosive (Skin/Eye Damage) , Acute Toxicity , and Respiratory Sensitization .

  • Critical Disposal Directive: Do NOT dispose of via sanitary sewer or trash.[3] This compound contains halogenated organic functionalities and a thioether linkage, requiring high-temperature incineration with flue gas scrubbing (to capture HCl and SOx).

Chemical Profile & Hazard Assessment

Understanding the molecular reactivity is the first step in safe disposal. This compound features two reactive chlorine atoms on the pyrimidine ring, making it an electrophile capable of reacting with biological nucleophiles (DNA/proteins).

PropertyDataOperational Implication
Molecular Formula C₇H₅Cl₂N₃SHigh Nitrogen/Sulfur content requires specific incineration protocols.
Molecular Weight 234.11 g/mol Heavy atom density; solid residue likely.
Reactivity Electrophilic (C-Cl bonds)Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid sulfoxide/sulfone exotherms.
Physical State Solid (Off-white/Tan)Dust generation is a primary inhalation risk during transfer.
Solubility DMSO, DMF, Organic SolventsPoor water solubility; will precipitate in aqueous waste streams, causing clogs.

Pre-Disposal Handling & Segregation

Scientific Rationale: The 4,6-dichloro substitution pattern renders the pyrimidine ring susceptible to nucleophilic attack. While stable under ambient conditions, mixing this waste with highly basic waste streams (pH > 12) or strong amines can generate heat or unexpected byproducts.

A. Segregation Rules (The "Never-Mix" List)
  • Strong Oxidizers: Keep away from peroxides, nitric acid, or chromates. The methylthio (-SMe) group can be rapidly oxidized, releasing heat.

  • Strong Bases: Avoid mixing with concentrated hydroxide waste. Hydrolysis of the chlorines can release HCl gas if the solution subsequently acidifies.

  • Aqueous Streams: Do not pour into aqueous waste containers. The compound will precipitate, creating a sludge that is difficult to pump and incinerate.[4]

B. Quenching (Only for Reaction Residues)

If you have a reaction mixture containing trace amounts of the active compound:

  • Dilute with a compatible organic solvent (e.g., Acetone or Ethyl Acetate).

  • Slowly treat with a mild nucleophile (e.g., dilute aqueous ammonia) if protocol dictates destruction before disposal, but standard recommendation is to dispose of as active hazardous waste to minimize operator exposure.

Disposal Workflows

Select the workflow matching your waste state.

Workflow A: Pure Solid Waste (Expired/Surplus Stock)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine)."

  • Procedure:

    • Don PPE (Nitrile gloves, double-gloved; safety glasses; lab coat).

    • Transfer solid directly to the waste container inside a fume hood.

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue; dispose of the tissue as solid hazardous waste.

    • Seal container tightly.[3][5][6][7][8][9]

Workflow B: Liquid Waste (Mother Liquors/Solvents)
  • Stream: Halogenated Organic Waste .

  • Rationale: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dichloro-compound classifies the entire mixture as halogenated for incineration purposes.

  • Procedure:

    • Verify the waste carboy is compatible (HDPE/Steel).

    • Pour waste using a funnel to prevent splashing.

    • Log the approximate concentration on the waste tag. Incinerators need to know Chlorine content.

Workflow C: Contaminated Debris (Gloves, Weigh Boats)
  • Stream: Solid Hazardous Debris.

  • Procedure:

    • Place all contaminated disposables into a clear, heavy-duty polyethylene bag (6 mil).

    • Seal with a zip-tie or tape.

    • Place inside the secondary solid waste drum.

Decision Logic for Disposal (Visualization)

DisposalLogic cluster_legend Key Protocol Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsPure Is it Pure Compound? IsSolid->IsPure Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidWaste Dispose as: TOXIC SOLID ORGANIC (RCRA Hazardous) IsPure->SolidWaste Yes (Stock/Residue) Debris Dispose as: CONTAMINATED DEBRIS (Double Bagged) IsPure->Debris No (Gloves/Tissues) SolventType Solvent Type? IsLiquid->SolventType Solution HaloWaste Dispose as: HALOGENATED SOLVENT WASTE (High BTU Incineration) SolventType->HaloWaste Any Solvent (Compound adds Halogens) Warning ! CRITICAL: Do not mix with Oxidizers

Figure 1: Decision tree for categorizing 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine waste streams.

Regulatory & Compliance Data

US EPA / RCRA Considerations

While this specific CAS is not a "Listed" waste (P or U list), it exhibits characteristics that mandate regulation:

  • Characteristic Waste: Likely D003 (Reactivity) if mixed improperly, but primarily regulated as Toxic under state-specific guidelines due to the halogenated heteroaromatic structure.

  • DOT Shipping (for Disposal Haulers):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine)

    • UN Number: UN 2811[10][11]

    • Hazard Class: 6.1

    • Packing Group: III

Emergency Spill Procedures
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear Tyvek suit, nitrile gloves, and a half-mask respirator with organic vapor/acid gas cartridges (P100).

  • Neutralize/Absorb: Do not use water. Cover spill with Vermiculite or dry sand.

  • Clean: Scoop into a disposal container. Wash area with a soap solution (surfactant) to solubilize remaining traces; collect this wash water as liquid hazardous waste.

References

Sources

Handling

Personal protective equipment for handling 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

Executive Summary & Chemical Profile This guide provides an operational safety framework for researchers handling 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine . As a halogenated heterocycle frequently employed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational safety framework for researchers handling 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine . As a halogenated heterocycle frequently employed as a scaffold in the synthesis of Janus kinase (JAK) inhibitors and other antineoplastic agents, this compound presents specific corrosive and reactive hazards that standard "general lab safety" protocols often underestimate.

The operational philosophy described here moves beyond simple compliance; it focuses on containment integrity and exposure prevention based on the compound's molecular reactivity profile.

Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Name 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
CAS Number 19302-34-2
Physical State Off-white to beige powder
Primary Hazard Skin Corrosion/Irritation (Category 1B) ; Serious Eye Damage (Category 1)
Reactivity Moisture Sensitive (Hydrolysis releases HCl)
Signal Word DANGER

Risk Assessment: The Mechanism of Hazard

To select the correct PPE, one must understand the mechanism of injury. This compound is not merely an irritant; it is an alkylating-like agent and a corrosive.

  • Electrophilic Attack: The chlorines at positions 4 and 6 are highly activated leaving groups. Upon contact with biological tissue (nucleophiles like

    
     or 
    
    
    
    groups in proteins), this molecule can form covalent bonds, leading to sensitization or tissue destruction.
  • Hydrolysis & Acid Generation: The C-Cl bonds are susceptible to hydrolysis by atmospheric moisture or perspiration. This reaction liberates Hydrochloric Acid (HCl) directly on the skin or mucosal membranes.

    • Implication: A minor dust exposure on sweaty skin can rapidly evolve from "dusty irritation" to a chemical burn.

Personal Protective Equipment (PPE) Architecture

The following PPE system is designed to create redundancy. If one barrier fails, a secondary barrier must be in place to prevent exposure.

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are permeable to halogenated organic intermediates. You must use Nitrile with specific thickness requirements.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer): 5-8 mil Nitrile (High-durability).

    • Protocol: Inspect the outer glove immediately after touching the solid. If the powder adheres to the glove, strip and replace the outer glove immediately. Do not wipe it off; the friction can force particles into the glove pores.

  • Causality: Halogenated pyrimidines can degrade glove polymers over time. Double gloving increases the "breakthrough time" significantly, allowing safe removal before skin contact occurs.

B. Ocular & Respiratory Defense[2][5][8][9]
  • Eyes: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses are insufficient because they do not seal against airborne dust or hydrolytic vapors (HCl) that may form in humid environments.

  • Respiratory:

    • Primary: All handling (weighing, dispensing) must occur inside a certified Chemical Fume Hood .

    • Secondary (Emergency/Spill): If handling outside a hood is unavoidable (not recommended) or during spill cleanup, a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges is required.

C. Body Shielding[8][9][10]
  • Lab Coat: 100% Cotton or Nomex (fire-resistant) lab coat. Synthetic blends can melt into the skin if a reaction exotherms or a fire occurs.

  • Apron: When handling quantities >5g, wear a chemically resistant rubber or Tyvek apron over the lab coat to protect the torso from powder spillover.

Operational Workflow & Engineering Controls

The following diagram illustrates the "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.

SafetyWorkflow cluster_hood Engineering Control: Fume Hood Zone Storage 1. Cold Storage (+4°C, Desiccated) Transfer 2. Transfer to Hood (Closed Container) Storage->Transfer Check Seal Weighing 3. Weighing (In Hood, Static Control) Transfer->Weighing PPE Check Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste 5. Disposal (Halogenated Stream) Weighing->Waste Contaminated Solids Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing the containment of the substance within the Fume Hood Zone to mitigate inhalation risks.

Critical Procedural Steps:
  • Static Control: Powders of this class are often electrostatic. Use an antistatic gun or ionizer during weighing to prevent "flying powder" which can contaminate the user's cuffs.

  • Inerting: Due to moisture sensitivity, flush the reaction vessel with Nitrogen or Argon before adding the solid.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMF, DMSO, DCM) as quickly as possible. The solution phase is easier to control than the solid phase.

Waste Disposal & Decontamination

Improper disposal is a common compliance failure. This compound contains halogens (Chlorine) and sulfur, requiring specific waste stream segregation.

Disposal Protocol
Waste TypeClassificationAction
Mother Liquor/Solvent Halogenated Organic Waste Do NOT mix with non-halogenated solvents.[1] High chlorine content requires specialized incineration.
Solid Waste Hazardous Solid Weigh boats, contaminated gloves, and paper towels must be double-bagged in clear polyethylene bags before being placed in the solid waste drum.
Glassware Contaminated Sharps Rinse glassware with Acetone inside the hood into the Halogenated Waste container before washing. Do not put un-rinsed glassware in the community wash sink.
Spill Management (Small Scale < 10g)
  • Evacuate the immediate area of non-essential personnel.

  • Don PPE: Double gloves, goggles, lab coat.

  • Contain: Cover the spill with a dry absorbent pad or sand. Do not use water (generates HCl).

  • Sweep: Gently sweep into a dustpan designated for hazardous waste.

  • Clean: Wipe the surface with a solvent-dampened tissue (Acetone or Ethyl Acetate) followed by a soap-water wash.

Emergency Response (First Aid)

Self-Validation: Ensure an eyewash station and safety shower are within 10 seconds of the workstation before starting work.

  • Eye Contact: IMMEDIATE irrigation is critical.[1][2] Flush for 15 minutes minimum. Hold eyelids open. The corrosive nature causes irreversible corneal opacity if not treated instantly [1].

  • Skin Contact: Brush off loose powder before applying water (to minimize acid generation on skin), then wash with copious soap and water for 15 minutes.

  • Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Rinse mouth with water.[3][2][4][5] Seek medical attention immediately.

References

  • National Institutes of Health (NIH). (2023). Safe handling of hazardous drugs and intermediates. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4,6-Dichloro-2-(methylthio)pyrimidine.[6][3] National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
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